molecular formula C38H68N7O17P3S B15551520 9-MethylHexadecanoyl-CoA

9-MethylHexadecanoyl-CoA

Cat. No.: B15551520
M. Wt: 1020.0 g/mol
InChI Key: GBUJYMQYFVPNIJ-UHFFFAOYSA-N
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Description

9-MethylHexadecanoyl-CoA is a useful research compound. Its molecular formula is C38H68N7O17P3S and its molecular weight is 1020.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H68N7O17P3S

Molecular Weight

1020.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-methylhexadecanethioate

InChI

InChI=1S/C38H68N7O17P3S/c1-5-6-7-9-12-15-26(2)16-13-10-8-11-14-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)

InChI Key

GBUJYMQYFVPNIJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Role of 9-MethylHexadecanoyl-CoA: A Technical Overview Based on Inferred Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific peer-reviewed literature detailing the definitive biological role, metabolic pathways, and quantitative data for 9-MethylHexadecanoyl-CoA is scarce. This technical guide, therefore, provides an overview based on the established principles of branched-chain fatty acid metabolism and the general functions of acyl-Coenzyme A (acyl-CoA) molecules. The information presented herein is intended to be a foundational resource for researchers and drug development professionals, highlighting potential areas of investigation for this sparsely documented molecule.

Introduction to this compound

This compound is the activated form of 9-methylhexadecanoic acid, a saturated fatty acid with a methyl group located at the ninth carbon. The addition of a Coenzyme A (CoA) molecule to the carboxyl group of the fatty acid is a critical step in its metabolism, effectively "activating" it for various biochemical reactions. While the biological significance of its straight-chain counterpart, palmitoyl-CoA, is well-documented, the introduction of a methyl group in the middle of the acyl chain suggests unique properties and functions that are yet to be fully elucidated.

Branched-chain fatty acids (BCFAs) are known to be integral components of bacterial cell membranes, influencing their fluidity and permeability.[1][2][3] In mammals, the metabolism of BCFAs, particularly those with methyl branches near the carboxyl or terminal ends, involves specialized enzymatic pathways, often localized within peroxisomes.[4] Very-long-chain and branched-chain fatty acyl-CoAs have also been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[5][6] The central position of the methyl group in this compound distinguishes it from more extensively studied BCFAs, suggesting a potentially distinct metabolic fate and biological role.

Inferred Biological Roles and Significance

Based on the known functions of other branched-chain fatty acyl-CoAs, the following are potential biological roles for this compound:

  • Modulation of Membrane Fluidity: In prokaryotes, BCFAs are crucial for maintaining membrane fluidity, particularly in response to environmental stress.[2][3] The mid-chain methyl group of 9-methylhexadecanoic acid would disrupt the tight packing of fatty acyl chains in a lipid bilayer, thereby increasing membrane fluidity.[7] Its CoA-activated form would be a substrate for incorporation into membrane phospholipids.

  • Metabolic Regulation through PPARα Activation: Branched-chain fatty acyl-CoAs are potent ligands for PPARα.[5][6] Activation of this nuclear receptor leads to the transcriptional upregulation of genes involved in fatty acid oxidation. It is plausible that this compound could act as a signaling molecule to regulate lipid homeostasis.

  • Substrate for β-Oxidation (with modifications): The presence of a methyl group can hinder the standard β-oxidation pathway. While branches at the β-carbon require an initial α-oxidation step, a mid-chain branch at the 9th carbon would likely allow for several cycles of β-oxidation to proceed before the methyl group is reached.[8] Specialized enzymes would then be required to bypass or metabolize the methylated intermediate.

Hypothetical Metabolic Pathway

The complete metabolic pathway for this compound has not been experimentally determined. However, a plausible pathway can be proposed based on known fatty acid oxidation mechanisms.

G cluster_activation Activation in Cytosol cluster_transport Mitochondrial Transport cluster_oxidation Mitochondrial β-Oxidation 9-Methylhexadecanoic_Acid 9-Methylhexadecanoic_Acid This compound This compound 9-Methylhexadecanoic_Acid->this compound Long-Chain Acyl-CoA Synthetase (ACSL) ATP -> AMP + PPi CPT1 CPT1 This compound->CPT1 To Carnitine derivative CACT CACT CPT1->CACT Translocation CPT2 CPT2 CACT->CPT2 Back to CoA derivative Beta_Oxidation_Cycles β-Oxidation Cycles (x3) CPT2->Beta_Oxidation_Cycles Acetyl_CoA 3 Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA Specialized_Enzymes Metabolism by Specialized Enzymes Beta_Oxidation_Cycles->Specialized_Enzymes Propionyl-CoA Propionyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Specialized_Enzymes->Propionyl-CoA

Figure 1: Hypothetical metabolic pathway of this compound.

Pathway Description:

  • Activation: 9-Methylhexadecanoic acid is activated to this compound in the cytoplasm by a long-chain acyl-CoA synthetase (ACSL).[9][10]

  • Mitochondrial Transport: The acyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle system (CPT1, CACT, CPT2).

  • β-Oxidation: Three cycles of β-oxidation can proceed normally, yielding three molecules of acetyl-CoA. This would result in a 10-carbon acyl-CoA with a methyl group at the 3rd (β) position.

  • Metabolism of the Branched Intermediate: The resulting β-methylated acyl-CoA cannot be further metabolized by standard β-oxidation enzymes. It would likely require the action of specialized enzymes, similar to the pathway for propionyl-CoA metabolism, potentially yielding propionyl-CoA and additional acetyl-CoA. The propionyl-CoA can then be converted to succinyl-CoA and enter the TCA cycle.

Quantitative Data

As there is no specific experimental data for this compound in the available literature, a quantitative data table cannot be provided. Research would be needed to determine key parameters such as:

  • Enzyme Kinetics: Km and Vmax values for the enzymes involved in its synthesis and degradation.

  • Cellular Concentrations: Levels of this compound in different tissues and cell types under various physiological conditions.

  • Binding Affinities: The dissociation constant (Kd) for its interaction with receptors like PPARα.

Experimental Protocols

The lack of specific studies on this compound means there are no established, detailed experimental protocols for this molecule. However, general methodologies for the study of other acyl-CoAs can be adapted.

General Workflow for Investigating a Novel Acyl-CoA

G Synthesis Chemical or Enzymatic Synthesis of This compound Quantification Development of a Quantification Method (LC-MS/MS) Synthesis->Quantification Enzyme_Assays In Vitro Enzyme Assays (e.g., with Acyl-CoA Dehydrogenases) Synthesis->Enzyme_Assays Receptor_Binding Receptor Binding Assays (e.g., PPARα) Synthesis->Receptor_Binding Cellular_Studies Cell Culture Experiments (Uptake, Incorporation, Metabolic Fate) Quantification->Cellular_Studies In_Vivo In Vivo Studies (Animal Models) Cellular_Studies->In_Vivo Enzyme_Assays->In_Vivo Receptor_Binding->In_Vivo

References

The Enigmatic Molecule: A Technical Guide to the Prospective Discovery and Characterization of 9-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery, isolation, and potential significance of 9-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA. It is important to preface this guide by acknowledging the current scarcity of specific scientific literature on this compound. Therefore, this document serves as a comprehensive roadmap, leveraging established methodologies and knowledge from analogous branched-chain fatty acids to provide a robust framework for researchers venturing into the study of this and other novel lipid molecules.

Introduction to this compound

This compound is the coenzyme A thioester of 9-methylhexadecanoic acid. While its precise biological role remains to be elucidated, its structure as a branched-chain fatty acyl-CoA suggests potential involvement in lipid metabolism, membrane biology, and cellular signaling. The presence of a methyl group on the acyl chain introduces a structural perturbation that can significantly alter its physical and biochemical properties compared to its straight-chain counterpart, palmitoyl-CoA.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC38H68N7O17P3S1019.97Not Available
9-Methylhexadecanoic AcidC17H34O2270.4517001-27-3
Hexadecanoyl-CoA (Palmitoyl-CoA)C37H66N7O17P3S1005.94317-66-8
14-Methylhexadecanoic AcidC17H34O2270.455918-29-6
15-Methylhexadecanoic AcidC17H34O2270.451603-03-8

Prospective Discovery and Isolation Workflow

The discovery and isolation of novel acyl-CoAs like this compound from biological samples necessitates a multi-step approach combining advanced analytical techniques. The following workflow outlines a comprehensive strategy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis and Identification cluster_quantification Quantification tissue_homogenization Tissue Homogenization (e.g., in isopropanol) lipid_extraction Lipid Extraction (e.g., Folch method) tissue_homogenization->lipid_extraction saponification Saponification to Free Fatty Acids (optional) lipid_extraction->saponification hplc High-Performance Liquid Chromatography (HPLC) lipid_extraction->hplc Acyl-CoAs derivatization Derivatization to FAMEs (for GC-MS) saponification->derivatization gc Gas Chromatography (GC) derivatization->gc FAMEs ms Mass Spectrometry (MS) hplc->ms Identification nmr Nuclear Magnetic Resonance (NMR) hplc->nmr Structural Confirmation gc->ms Identification msms Tandem MS (MS/MS) ms->msms Structural Elucidation stable_isotope Stable Isotope Dilution msms->stable_isotope

Caption: A generalized experimental workflow for the discovery, isolation, and quantification of novel acyl-CoAs.
Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissues

  • Homogenization: Flash-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant onto the cartridge.

  • Washing: Wash the cartridge with water to remove interfering polar compounds.

  • Elution: Elute the acyl-CoAs with a solution of methanol containing a low concentration of ammonium (B1175870) hydroxide.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in methanol.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan from m/z 800 to 1200.

    • Targeted Analysis: Selected Ion Monitoring (SIM) for the predicted m/z of this compound.

    • Fragmentation Analysis (MS/MS): Product ion scans of the parent ion to confirm the structure, looking for characteristic fragments of the CoA moiety.

Potential Biological Significance and Signaling Pathways

While the specific pathways involving this compound are unknown, we can hypothesize its involvement based on the roles of other branched-chain fatty acids. These lipids are known to influence membrane fluidity, act as precursors for complex lipids, and potentially modulate the activity of enzymes and receptors.

signaling_pathway cluster_synthesis Synthesis cluster_functions Potential Cellular Functions cluster_downstream Downstream Effects precursor Branched-Chain Amino Acid Precursor bcfa_synthase BCFA Synthase Complex precursor->bcfa_synthase nine_mh 9-Methylhexadecanoic Acid bcfa_synthase->nine_mh acyl_coa_synthetase Acyl-CoA Synthetase nine_mh->acyl_coa_synthetase nine_mh_coa This compound acyl_coa_synthetase->nine_mh_coa membrane Incorporation into Membrane Phospholipids nine_mh_coa->membrane Alters Membrane Fluidity signaling Modulation of Signaling Proteins nine_mh_coa->signaling e.g., Protein Acylation energy Beta-Oxidation (Energy Source) nine_mh_coa->energy ion_channel Ion Channel Activity membrane->ion_channel receptor Receptor Function membrane->receptor gene_expression Gene Expression (via transcription factors) signaling->gene_expression

An In-depth Technical Guide to the 9-MethylHexadecanoyl-CoA Biosynthesis Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, influencing membrane fluidity and adaptation to environmental stress. Among these, anteiso-heptadecanoic acid (also known as 9-methylhexadecanoic acid in its acyl-CoA form) is a prominent C17 fatty acid. Its biosynthesis is of significant interest for understanding bacterial physiology and for potential applications in biofuel production and as a target for novel antimicrobial agents. This guide provides a detailed overview of the 9-MethylHexadecanoyl-CoA biosynthesis pathway, including the enzymes involved, regulatory mechanisms, and relevant experimental protocols.

Core Biosynthesis Pathway

The synthesis of this compound, an anteiso-fatty acid, initiates from the branched-chain amino acid L-isoleucine. The pathway involves the generation of a specific branched-chain primer, which is subsequently elongated by the fatty acid synthase II (FASII) system.

Step 1: Primer Formation from L-Isoleucine

The initial steps involve the conversion of L-isoleucine to 2-methylbutyryl-CoA, the primer for anteiso-fatty acid synthesis.

  • Transamination: L-isoleucine is first transaminated to form α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain amino acid transaminase (BCAT) .

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to produce 2-methylbutyryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[1]

Step 2: Elongation by the Fatty Acid Synthase II (FASII) System

The 2-methylbutyryl-CoA primer is elongated through six cycles of the FASII pathway, with each cycle adding a two-carbon unit from malonyl-CoA. The key enzymes in each cycle are:

  • Condensation: The cycle is initiated by the condensation of the acyl-CoA primer (or the growing acyl-ACP in subsequent cycles) with malonyl-ACP. This crucial step is catalyzed by β-ketoacyl-ACP synthase III (FabH) .[2] FabH exhibits a preference for branched-chain acyl-CoA primers, a key determinant in the synthesis of BCFAs.[2]

  • Reduction: The resulting β-ketoacyl-ACP is reduced to β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG) , utilizing NADPH as a cofactor.

  • Dehydration: The β-hydroxyacyl-ACP is then dehydrated to trans-2-enoyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ) .

  • Second Reduction: Finally, the trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (FabI) , again using NADPH.

This four-step cycle is repeated five more times, each time adding two carbons from malonyl-CoA, to elongate the initial 5-carbon primer to a 17-carbon acyl-ACP. The final product, 9-methylhexadecanoyl-ACP, is then converted to this compound.

This compound Biosynthesis Pathway Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid BCAT Primer 2-methylbutyryl-CoA KetoAcid->Primer BCKDH ElongationCycle FASII Elongation (6 cycles) Primer->ElongationCycle FabH MalonylCoA Malonyl-CoA MalonylACP Malonyl-ACP MalonylCoA->MalonylACP FabD MalonylACP->ElongationCycle AcylACP 9-Methylhexadecanoyl-ACP ElongationCycle->AcylACP FinalProduct This compound AcylACP->FinalProduct

Biosynthesis of this compound.

Quantitative Data

Table 1: Intracellular Metabolite Concentrations in Bacteria

MetaboliteOrganismGrowth ConditionConcentration (nmol/mg dry wt)Molar Concentration (µM)Reference
Acetyl-CoAEscherichia coli K12Aerobic, glucose, exponential phase0.05 - 1.520 - 600[3]
Malonyl-CoAEscherichia coli K12Aerobic, glucose, exponential phase0.01 - 0.234 - 90[3]
Total Acyl-CoAEscherichia coli K-12Carbon source starvation~0.83~300[4]
Total Acyl-CoAEscherichia coli K-12Glucose addition~1.40~520[4]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateOrganismKm (µM)Vmax or kcatReference
FabHAcetyl-CoAEscherichia coli40-[5]
FabHMalonyl-ACPEscherichia coli5-[5]
FabHMalonyl-CoAStaphylococcus aureus2500 ± 8005.9 ± 1.4 min-1 (kcat)[6]
BCKDHα-ketoisocaproateRat skeletal muscle-~1 nmol/min/g muscle[7]

Genetic Regulation of the Pathway

The biosynthesis of branched-chain fatty acids in bacteria, such as Bacillus subtilis, is tightly regulated at the transcriptional level to maintain membrane homeostasis. Two key transcriptional regulators are FapR and CodY .

  • FapR (Fatty acid and phospholipid regulator): FapR acts as a repressor of the fap regulon, which includes many genes of the FASII pathway. The activity of FapR is allosterically inhibited by malonyl-CoA. When malonyl-CoA levels are high, it binds to FapR, causing its dissociation from the DNA and leading to the transcription of the fap genes. This mechanism ensures that fatty acid synthesis is coupled to the availability of the primary building block, malonyl-CoA.

  • CodY: CodY is a global transcriptional regulator that responds to the intracellular concentrations of branched-chain amino acids (BCAAs) and GTP. In the presence of high levels of BCAAs and GTP, CodY represses the expression of genes involved in BCAA biosynthesis. This, in turn, can limit the availability of the isoleucine precursor required for this compound synthesis.

Genetic Regulation of BCFA Synthesis High Malonyl-CoA High Malonyl-CoA FapR FapR High Malonyl-CoA->FapR inhibits High BCAAs & GTP High BCAAs & GTP CodY CodY High BCAAs & GTP->CodY activates fap_genes fap Regulon (FASII enzymes) FapR->fap_genes represses bcaa_biosynthesis_genes BCAA Biosynthesis Genes CodY->bcaa_biosynthesis_genes represses BCFA Synthesis BCFA Synthesis fap_genes->BCFA Synthesis Isoleucine Isoleucine bcaa_biosynthesis_genes->Isoleucine produces

Regulation of BCFA synthesis by FapR and CodY.

Experimental Protocols

Extraction and Quantification of Bacterial Fatty Acids by GC-MS

This protocol allows for the analysis of the total fatty acid profile of a bacterial culture.

a. Cell Harvesting and Lysis:

  • Harvest bacterial cells from a liquid culture by centrifugation.

  • Wash the cell pellet with a suitable buffer to remove media components.

  • Lyse the cells. A common method is saponification, which involves heating the cell pellet in a strong base (e.g., NaOH in methanol (B129727)/water) to release fatty acids from lipids.

b. Methylation:

  • Acidify the saponified sample with a strong acid in methanol (e.g., HCl or H2SO4 in methanol).

  • Heat the mixture to convert the free fatty acids into fatty acid methyl esters (FAMEs). This derivatization step is necessary to make the fatty acids volatile for gas chromatography.

c. Extraction:

  • Extract the FAMEs into an organic solvent such as hexane (B92381) or a mixture of hexane and methyl tert-butyl ether.

  • Wash the organic phase with a dilute base (e.g., NaOH solution) to remove any remaining acidic components.

d. GC-MS Analysis:

  • Inject the extracted FAMEs into a gas chromatograph equipped with a mass spectrometer.

  • Separate the FAMEs based on their boiling points and retention times on the GC column.

  • Identify the individual FAMEs based on their mass spectra and retention times compared to known standards.

  • Quantify the amount of each fatty acid by integrating the peak area and comparing it to an internal standard.[8][9]

GC-MS Workflow for Fatty Acid Analysis Start Bacterial Cell Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Saponification Saponification (NaOH, Heat) Harvest->Saponification Methylation FAME Derivatization (Acidified Methanol, Heat) Saponification->Methylation Extraction Liquid-Liquid Extraction (Hexane) Methylation->Extraction Analysis GC-MS Analysis Extraction->Analysis End Fatty Acid Profile Analysis->End

Workflow for bacterial fatty acid analysis.
Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

This assay measures the activity of the BCKDH complex by monitoring the production of NADH.[10]

a. Reagents:

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl2, Coenzyme A (CoA), NAD+

  • Substrate: α-keto-β-methylvalerate (the keto acid derived from isoleucine)

  • Enzyme source: Purified BCKDH or cell-free extract

b. Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors, and NAD+ in a cuvette.

  • Add the enzyme source to the reaction mixture and incubate briefly to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate, α-keto-β-methylvalerate.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

c. Calculation of Activity:

  • Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).

  • Express the enzyme activity in units such as nmol of NADH formed per minute per milligram of protein.

In Vitro Assay for β-Ketoacyl-ACP Synthase III (FabH)

This assay measures the condensation reaction catalyzed by FabH.

a. Reagents:

  • Assay Buffer (e.g., phosphate buffer, pH 7.0)

  • Substrates: 2-methylbutyryl-CoA and Malonyl-ACP

  • Enzyme: Purified FabH

b. Procedure (using a coupled spectrophotometric assay):

  • This assay can be coupled to the subsequent reduction step catalyzed by FabG.

  • Prepare a reaction mixture containing the assay buffer, 2-methylbutyryl-CoA, Malonyl-ACP, and an excess of FabG and NADPH.

  • Initiate the reaction by adding purified FabH.

  • Monitor the decrease in absorbance at 340 nm as NADPH is consumed by FabG to reduce the β-ketoacyl-ACP product of the FabH reaction.

c. Alternative Procedure (HPLC-based):

  • Incubate FabH with 2-methylbutyryl-CoA and Malonyl-ACP.

  • Stop the reaction at different time points.

  • Analyze the reaction mixture by HPLC to quantify the consumption of substrates and the formation of the product, acetoacetyl-ACP (after conversion to a stable derivative).[6][11]

Conclusion

The biosynthesis of this compound is a specialized branch of the fatty acid synthesis pathway in bacteria, crucial for the generation of anteiso-fatty acids that modulate membrane properties. A thorough understanding of this pathway, from the enzymatic reactions and their kinetics to the intricate regulatory networks, is vital for both fundamental microbiology and applied research. The experimental protocols outlined here provide a framework for investigating this pathway, which holds promise for the development of novel antimicrobial strategies and for the engineering of microorganisms for the production of valuable branched-chain molecules.

References

The Obscure World of 9-Methylated Fatty Acids: A Technical Guide to Their Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylated fatty acids, a class of lipids characterized by the presence of a methyl group on the acyl chain, are widely distributed in nature, yet our understanding of their specific roles remains in its infancy. Among these, 9-methylated fatty acids represent a particularly intriguing subgroup, with emerging evidence suggesting their involvement in various biological processes. This technical guide provides a comprehensive overview of the natural occurrence of 9-methylated fatty acids, details the experimental protocols for their identification and quantification, and explores their potential roles in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug discovery, and biomedical science.

Natural Occurrence of 9-Methylated Fatty Acids

9-Methylated fatty acids have been identified in a diverse range of organisms, with a notable prevalence in marine invertebrates and bacteria. Their distribution appears to be species-specific, and their abundance can vary significantly depending on the organism and its environment.

Marine Sponges (Phylum Porifera)

Marine sponges are a rich source of unique and structurally diverse fatty acids, including a variety of methyl-branched isomers. While comprehensive quantitative data remains limited, studies have consistently reported the presence of 9-methylated fatty acids in the phospholipid fractions of several sponge species. These compounds are often considered chemotaxonomic markers, aiding in the classification of sponge species. The presence of these fatty acids is thought to be, in part, due to the symbiotic microorganisms residing within the sponge tissue[1].

Bacteria

Bacteria are known to synthesize a wide array of branched-chain fatty acids, which play a crucial role in maintaining membrane fluidity and adapting to environmental stress. While iso- and anteiso-methyl-branched fatty acids are more commonly studied, the occurrence of mid-chain methyl-branched fatty acids, including those with methylation at the 9th position, has been documented in various bacterial species[2]. These fatty acids are integral components of the bacterial cell membrane.

Table 1: Qualitative and Relative Abundance of 9-Methylated Fatty Acids in Various Organisms

Fatty AcidOrganism/SourceAbundance/ConcentrationReference(s)
9-Methyltetradecanoic acidMarine Sponges (e.g., Cinachyrella aff. schulzei)Present in phospholipid fraction[3]
9-Methylhexadecanoic acidMarine Sponges, BacteriaIdentified as a component of total fatty acids[1]
9-Methyloctadecanoic acidMarine Sponges, BacteriaDetected in fatty acid profiles[1][2]

Note: The quantitative data for specific 9-methylated fatty acids is currently limited in publicly available literature. The table reflects the reported presence and, where available, the relative abundance of these compounds. Further targeted quantitative studies are required to establish precise concentration ranges in different organisms.

Experimental Protocols

The accurate identification and quantification of 9-methylated fatty acids require a multi-step analytical approach, typically involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Marine Sponges

Objective: To extract total lipids from sponge tissue.

Materials:

  • Sponge tissue (lyophilized or fresh frozen)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Phosphate buffer (pH 7.4)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Homogenize a known weight of sponge tissue in a mixture of DCM:MeOH:Phosphate buffer (1:2:0.8, v/v/v).

  • After homogenization, add additional DCM and buffer to achieve a final solvent ratio of 2:2:1.8 (DCM:MeOH:Buffer).

  • Centrifuge the mixture to separate the phases.

  • Collect the lower organic phase (containing the lipids).

  • Concentrate the organic phase to dryness using a rotary evaporator.

  • The dried lipid extract can be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) until further processing.

Fatty Acid Methyl Ester (FAME) Derivatization

Objective: To convert fatty acids in the lipid extract to their more volatile methyl esters for GC-MS analysis.

Materials:

  • Dried lipid extract

  • Toluene

  • 1% Sulfuric acid in methanol

  • Saturated sodium chloride solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Heating block or water bath

Protocol:

  • Dissolve the dried lipid extract in a small volume of toluene.

  • Add 1% sulfuric acid in methanol to the sample.

  • Heat the mixture at 50°C for at least 2 hours (or overnight for complete transesterification).

  • After cooling to room temperature, add saturated sodium chloride solution to stop the reaction.

  • Extract the FAMEs by adding hexane and vortexing thoroughly.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The FAMEs are now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the FAMEs, including 9-methylated isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 4°C/min), and hold for a specified time.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: Scan from m/z 50 to 650.

  • Identification: The identification of 9-methylated FAMEs is based on their retention time and the fragmentation pattern in their mass spectra. The presence of characteristic fragment ions can help to determine the position of the methyl branch.

Biosynthesis and Signaling Pathways

The biosynthesis of branched-chain fatty acids in bacteria is relatively well-understood and serves as a model for understanding the formation of 9-methylated fatty acids. While specific signaling pathways directly initiated by 9-methylated fatty acids are not yet fully elucidated, their structural similarity to other bioactive lipids suggests potential involvement in key cellular processes.

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of branched-chain fatty acids in bacteria utilizes precursors derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. These precursors, in the form of short-chain branched acyl-CoAs, act as primers for the fatty acid synthase (FAS) system. The elongation of these primers with malonyl-CoA units leads to the formation of long-chain branched fatty acids. The position of the methyl group in the final fatty acid is determined by the structure of the initial primer.

Branched-Chain Fatty Acid Biosynthesis cluster_0 Amino Acid Catabolism cluster_1 Primer Synthesis cluster_2 Fatty Acid Elongation cluster_3 Products Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA FAS Fatty Acid Synthase (FAS) Isovaleryl-CoA->FAS 2-Methylbutyryl-CoA->FAS Isobutyryl-CoA->FAS iso-Fatty Acids iso-Fatty Acids FAS->iso-Fatty Acids anteiso-Fatty Acids anteiso-Fatty Acids FAS->anteiso-Fatty Acids Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS

Biosynthesis of branched-chain fatty acids in bacteria.

Potential Signaling Pathways

Branched-chain fatty acids have been shown to interact with and modulate the activity of several key signaling pathways, suggesting that 9-methylated fatty acids may have similar functions.

PPARα is a nuclear receptor that plays a central role in lipid metabolism. Branched-chain fatty acids have been identified as ligands for PPARα. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation. It is plausible that 9-methylated fatty acids could also act as PPARα agonists, thereby influencing cellular lipid homeostasis.

PPARa Signaling Pathway 9-Methylated_FA 9-Methylated Fatty Acid PPARa PPARα 9-Methylated_FA->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Activates Transcription Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation

Potential activation of the PPARα signaling pathway.

The NF-κB pathway is a critical regulator of the inflammatory response. Some fatty acids are known to modulate NF-κB activity. While direct evidence for 9-methylated fatty acids is lacking, it is conceivable that they could influence this pathway, potentially exerting anti-inflammatory or pro-inflammatory effects depending on the cellular context.

NFkB_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates 9-Methylated_FA 9-Methylated Fatty Acid 9-Methylated_FA->IKK Modulates?

Potential modulation of the NF-κB signaling pathway.

Experimental Workflow Overview

The overall workflow for the analysis of 9-methylated fatty acids from biological samples is summarized in the following diagram.

Experimental_Workflow Sample Biological Sample (e.g., Sponge, Bacteria) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization FAME Derivatization (e.g., Acid-catalyzed Transesterification) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis Results Results (Fatty Acid Profile) Data_Analysis->Results

Workflow for 9-methylated fatty acid analysis.

Conclusion and Future Directions

9-Methylated fatty acids represent a fascinating and underexplored area of lipid research. Their presence in diverse organisms, particularly in unique environments like the marine ecosystem, suggests important biological functions that are yet to be fully understood. The analytical protocols outlined in this guide provide a robust framework for the identification and quantification of these molecules, which is essential for advancing our knowledge in this field.

Future research should focus on:

  • Quantitative Profiling: Conducting comprehensive quantitative studies to determine the absolute concentrations of 9-methylated fatty acids in a wider range of organisms.

  • Functional Characterization: Elucidating the specific biological roles of these fatty acids, including their effects on membrane properties and their involvement in cellular signaling.

  • Enzymology of Biosynthesis: Identifying and characterizing the specific enzymes responsible for the synthesis of 9-methylated fatty acids.

  • Therapeutic Potential: Investigating the potential of 9-methylated fatty acids and their derivatives as novel therapeutic agents, particularly in the context of metabolic and inflammatory diseases.

By addressing these key areas, the scientific community can unlock the full potential of 9-methylated fatty acids and their role in health and disease.

References

Function of 9-MethylHexadecanoyl-CoA in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the biosynthesis and specific functions of 9-MethylHexadecanoyl-CoA in microbial metabolism is not available in the current scientific literature. This guide provides a comprehensive overview of the principles governing the synthesis and roles of closely related methyl-branched fatty acyl-CoAs in microorganisms. The information presented herein on this compound is therefore hypothetical and extrapolated from established knowledge of other branched-chain fatty acids.

Introduction

Branched-chain fatty acids (BCFAs) are significant components of the cell membranes of many bacterial species, playing crucial roles in maintaining membrane fluidity and adapting to environmental stresses. These fatty acids are characterized by one or more methyl groups along their acyl chain. While the most common forms are the iso and anteiso isomers, where the methyl group is near the terminus of the chain, internally-branched fatty acids are also known to occur, a prime example being tuberculostearic acid (10-methyl-octadecanoic acid) found in Mycobacterium and related species.

This technical guide will explore the known metabolic pathways for the biosynthesis of methyl-branched fatty acyl-CoAs, their established functions in microbial physiology, and propose a hypothetical pathway for the synthesis of this compound. Furthermore, it will provide quantitative data on the distribution of BCFAs in various microbes and detail the experimental protocols required for their study.

Section 1: Biosynthesis of Methyl-Branched Fatty Acyl-CoAs in Microbes

The introduction of a methyl branch onto a fatty acid chain can occur through two primary mechanisms: either by using a branched-chain primer during the initiation of fatty acid synthesis or by the post-synthesis modification of an unsaturated fatty acid.

Biosynthesis of iso- and anteiso-Branched-Chain Fatty Acids

In many Gram-positive bacteria, such as Bacillus subtilis and Listeria monocytogenes, the synthesis of BCFAs is initiated with short, branched-chain acyl-CoA primers.[1][2] These primers are derived from the catabolism of branched-chain amino acids (BCAAs):

  • Isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for anteiso-fatty acids with an odd number of carbons.

  • Leucine yields isovaleryl-CoA, the primer for iso-fatty acids with an odd number of carbons.

  • Valine is catabolized to isobutyryl-CoA, the primer for iso-fatty acids with an even number of carbons.

The conversion of BCAAs to their corresponding α-keto acids is followed by oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex, to produce the acyl-CoA primers.[2][3] These primers are then elongated by the type II fatty acid synthase (FASII) system, which utilizes malonyl-CoA as the two-carbon donor in successive cycles.[1][4] The specificity of the β-ketoacyl-ACP synthase III (FabH) for these branched-chain primers is a key determinant in the production of BCFAs over straight-chain fatty acids.[1]

BCF_Biosynthesis cluster_BCAAs Branched-Chain Amino Acids cluster_keto_acids α-Keto Acids cluster_primers Acyl-CoA Primers cluster_products Final Products Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Valine Valine KIV α-Ketoisovalerate Valine->KIV BCKD Branched-Chain α-Keto Acid Dehydrogenase (BCKD) KMV->BCKD KIC->BCKD KIV->BCKD MB_CoA 2-Methylbutyryl-CoA FASII Fatty Acid Synthase II (FASII) + Malonyl-CoA MB_CoA->FASII IV_CoA Isovaleryl-CoA IV_CoA->FASII IB_CoA Isobutyryl-CoA IB_CoA->FASII anteiso_FA anteiso-Fatty Acids iso_odd_FA iso-Fatty Acids (odd) iso_even_FA iso-Fatty Acids (even) BCKD->MB_CoA from KMV BCKD->IV_CoA from KIC BCKD->IB_CoA from KIV FASII->anteiso_FA FASII->iso_odd_FA FASII->iso_even_FA TBSA_Biosynthesis Oleic_Acid Oleoyl-Phospholipid (18:1Δ9) Methyltransferase SAM-dependent Methyltransferase (e.g., UfaA1) Oleic_Acid->Methyltransferase Methylene_Intermediate 10-Methylene-stearoyl-PL Reductase NADPH-dependent Reductase Methylene_Intermediate->Reductase TBSA Tuberculostearoyl-PL (10-Methyl-stearoyl-PL) Methyltransferase->Methylene_Intermediate SAH S-Adenosyl-Homocysteine (SAH) Methyltransferase->SAH Reductase->TBSA NADP NADP+ Reductase->NADP SAM S-Adenosyl-Methionine (SAM) SAM->Methyltransferase NADPH NADPH + H+ NADPH->Reductase Hypothetical_Pathway Palmitoleic_Acid Palmitoleoyl-Phospholipid (16:1Δ9) Methyltransferase Hypothetical SAM-dependent Methyltransferase Palmitoleic_Acid->Methyltransferase Methylene_Intermediate 9-Methylene-hexadecanoyl-PL Reductase Hypothetical NADPH-dependent Reductase Methylene_Intermediate->Reductase Methyl_Product 9-Methyl-hexadecanoyl-PL Acyl_CoA_Synthetase Acyl-CoA Synthetase Methyl_Product->Acyl_CoA_Synthetase after hydrolysis Final_CoA This compound Methyltransferase->Methylene_Intermediate SAH SAH Methyltransferase->SAH Reductase->Methyl_Product NADP NADP+ Reductase->NADP Acyl_CoA_Synthetase->Final_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi SAM SAM SAM->Methyltransferase NADPH NADPH NADPH->Reductase CoA_ATP CoA + ATP CoA_ATP->Acyl_CoA_Synthetase Experimental_Workflow cluster_derivatization Derivatization Options cluster_analysis Analysis Methods Start Microbial Cell Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Lyse Cell Lysis & Lipid Extraction (e.g., Bligh-Dyer) Harvest->Lyse Saponify Saponification (Base Hydrolysis, e.g., NaOH/MeOH) to release Free Fatty Acids Lyse->Saponify Derivatize Derivatization Saponify->Derivatize FAMEs Methylation to FAMEs (e.g., BF₃-Methanol) Derivatize->FAMEs Pyrrolidides Conversion to Pyrrolidides (for branch position) Derivatize->Pyrrolidides Analyze Analysis GCMS GC-MS Analysis Analyze->GCMS End Data Interpretation (Identification & Quantification) FAMEs->Analyze Pyrrolidides->Analyze GCMS->End

References

The Pivotal Role of 9-MethylHexadecanoyl-CoA in Bacterial Cell Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, playing a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors. 9-MethylHexadecanoyl-CoA is a key metabolic intermediate in the biosynthesis of anteiso-heptadecanoic acid (anteiso-C17:0), a significant anteiso-branched-chain fatty acid. This technical guide provides an in-depth exploration of the synthesis, function, and significance of this compound and its product, anteiso-C17:0, in bacterial cell membranes. We will delve into the biosynthetic pathway, present quantitative data on the prevalence of anteiso fatty acids, detail experimental protocols for their analysis, and visualize the relevant metabolic and signaling contexts.

Introduction

The bacterial cell membrane is a dynamic and essential barrier, critical for cellular integrity, nutrient transport, and environmental sensing. The composition of its constituent phospholipids, particularly the acyl chains of the fatty acids, dictates its biophysical properties. While some bacteria modulate membrane fluidity through the synthesis of unsaturated fatty acids, many Gram-positive bacteria, such as Bacillus and Staphylococcus, as well as some Gram-negative bacteria, utilize branched-chain fatty acids (BCFAs) for this purpose.[1][2][3] BCFAs are characterized by one or more methyl branches along the acyl chain. They are broadly classified into two main series: iso- and anteiso-fatty acids, with the methyl group located at the penultimate (iso) or antepenultimate (anteiso) carbon, respectively.[1][2]

Anteiso-fatty acids, such as anteiso-C17:0, are particularly effective at increasing membrane fluidity due to the greater disruption they cause to the packing of the hydrocarbon chains.[4] This property is vital for bacteria to adapt to changes in their environment, especially lower temperatures.[4][5] this compound is the direct acyl-CoA precursor to the anteiso-C17:0 fatty acid, placing it at a critical juncture in the biosynthesis of this important membrane component.

Biosynthesis of this compound and Anteiso-C17:0

The biosynthesis of anteiso-branched-chain fatty acids begins with the amino acid L-isoleucine.[6][7] Through a series of enzymatic reactions, isoleucine is converted into 2-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthesis type II (FASII) pathway.[6][7] This initial step is a key determinant in the formation of anteiso-fatty acids.

The 2-methylbutyryl-CoA primer is then elongated by the successive addition of two-carbon units from malonyl-CoA. The elongation process involves a cycle of condensation, reduction, dehydration, and a second reduction, catalyzed by a suite of enzymes in the FASII system. This compound is the C17 intermediate in this elongation pathway, immediately preceding the final fatty acid product.

Diagram of the Biosynthetic Pathway of Anteiso-C17:0

Anteiso_C17_Biosynthesis cluster_0 Branched-Chain Amino Acid Metabolism cluster_1 Fatty Acid Synthesis (FASII) L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BcaT 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA Bkd Elongation_Cycles Elongation Cycles (FabH, FabG, FabZ, FabI) 2-methylbutyryl-CoA->Elongation_Cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation_Cycles This compound This compound Elongation_Cycles->this compound 6 cycles Anteiso-C17:0 Anteiso-C17:0 This compound->Anteiso-C17:0 Thioesterase Membrane_Phospholipids Membrane_Phospholipids Anteiso-C17:0->Membrane_Phospholipids Incorporation

Caption: Biosynthesis of anteiso-C17:0 from L-isoleucine.

Role in Bacterial Cell Membranes

The primary function of anteiso-fatty acids, and by extension their precursor this compound, is the regulation of cell membrane fluidity.[6][8] The methyl branch in the anteiso position disrupts the ordered packing of the fatty acyl chains in the phospholipid bilayer, thereby lowering the melting temperature and increasing the fluidity of the membrane.[4] This is a crucial adaptation mechanism, known as homeoviscous adaptation, that allows bacteria to maintain optimal membrane function across a range of temperatures.[4]

Increased membrane fluidity is essential for:

  • Low-Temperature Survival: At reduced temperatures, membranes can become rigid and gel-like, impairing the function of membrane-bound proteins and transport systems. Anteiso-fatty acids counteract this effect, allowing bacteria to thrive in colder environments.[5][8]

  • Stress Tolerance: Proper membrane fluidity is also important for tolerance to other environmental stresses, such as changes in pH and osmotic pressure.[9][10]

  • Virulence: In pathogenic bacteria like Listeria monocytogenes, the composition of branched-chain fatty acids in the membrane has been linked to virulence and resistance to host defense mechanisms.[8][9]

Quantitative Data on Anteiso-C17:0 in Bacterial Membranes

While direct quantification of this compound is technically challenging and not widely reported, the abundance of its product, anteiso-C17:0, in the cell membrane provides a strong indication of the activity of its biosynthetic pathway. The relative percentage of anteiso-C17:0 can vary significantly between bacterial species and in response to environmental conditions.

Bacterial SpeciesGrowth ConditionAnteiso-C17:0 (% of Total Fatty Acids)Reference
Bacillus subtilis37°C~17%[11]
Bacillus subtilis20°CIncreased proportion relative to iso-fatty acids[12]
Thermus spp.70°C (optimum)Low levels[5][13]
Thermus spp.45°C (minimum)Significantly increased[5][13]
Chryseobacterium frigidisoli20°CLow levels[2]
Chryseobacterium frigidisoliBelow 10°CSignificantly increased[2]
Staphylococcus aureusTryptic Soy BrothVariable, often lower than anteiso-C15:0[14][15]

Table 1: Relative abundance of anteiso-C17:0 in the membranes of various bacteria under different growth temperatures.

Experimental Protocols

Extraction and Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs) by GC-MS

This protocol is adapted from standard methods for the analysis of bacterial fatty acid composition.[13][16]

Objective: To extract total fatty acids from bacterial cells, convert them to fatty acid methyl esters (FAMEs), and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative abundance of anteiso-C17:0.

Materials:

  • Bacterial cell pellet

  • Saponification reagent: 45g NaOH, 150ml methanol (B129727), 150ml distilled water

  • Methylation reagent: 325ml 6.0N HCl, 275ml methanol

  • Extraction solvent: 1:1 (v/v) methyl-tert-butyl ether (MTBE) and hexane

  • Base wash solution: 10.8g NaOH in 900ml distilled water

  • Glass culture tubes with Teflon-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Harvesting: Harvest approximately 40-50 mg of bacterial cells from a culture plate or pellet from a liquid culture.

  • Saponification: Add 1 ml of saponification reagent to the cell pellet. Seal the tube tightly and vortex. Heat at 100°C for 30 minutes, vortexing every 10 minutes.

  • Methylation: Cool the tubes. Add 2 ml of methylation reagent. Seal and vortex. Heat at 80°C for 10 minutes.

  • Extraction: Cool the tubes. Add 1.25 ml of extraction solvent. Gently mix on a rotator for 10 minutes.

  • Phase Separation: Centrifuge the tubes to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean tube.

  • Washing: Add 3 ml of base wash solution to the organic phase. Gently mix for 5 minutes.

  • Final Extraction: Centrifuge and transfer the upper organic phase to a GC vial.

  • GC-MS Analysis: Inject the sample into the GC-MS. Use a temperature program that effectively separates the FAMEs. Identify peaks based on their mass spectra and retention times compared to known standards.

Workflow for FAME Analysis

FAME_Analysis_Workflow start Bacterial Cell Pellet saponification Saponification (NaOH, Methanol, 100°C) start->saponification methylation Methylation (HCl, Methanol, 80°C) saponification->methylation extraction Extraction (MTBE/Hexane) methylation->extraction wash Base Wash (NaOH solution) extraction->wash gcms GC-MS Analysis wash->gcms data_analysis Data Analysis (Peak Identification & Quantification) gcms->data_analysis

Caption: Workflow for bacterial fatty acid methyl ester (FAME) analysis.

Quantification of Acyl-CoA Thioesters by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoA pools in bacteria, adapted from established methods.[17][18][19]

Objective: To extract and quantify short- to long-chain acyl-CoA thioesters, including this compound, from bacterial cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Bacterial cell pellet

  • Extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid, pre-chilled to -20°C)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Centrifuge capable of low temperatures

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Quenching and Extraction: Rapidly quench metabolic activity by adding the cold extraction buffer to the cell pellet. Immediately vortex and lyse the cells (e.g., by bead beating or sonication at low temperature).

  • Protein Precipitation: Centrifuge at high speed and low temperature to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant using a lyophilizer or vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution to separate the acyl-CoAs. Detect and quantify the target analytes using multiple reaction monitoring (MRM) based on specific precursor-product ion transitions.

Signaling Pathways and Regulatory Roles

While a specific signaling pathway directly initiated by this compound has not been elucidated, the broader class of branched-chain fatty acids is implicated in bacterial signaling and regulation. The changes in membrane fluidity and composition resulting from varying levels of BCFAs can influence the activity of membrane-associated sensor kinases and transport proteins.

In some bacteria, the availability of branched-chain amino acid precursors for BCFA synthesis is linked to the stringent response, a global stress response program.[20] For example, the stringent response can be triggered by amino acid starvation, which in turn would affect the pool of precursors for BCFA synthesis and consequently alter membrane composition.[20] Furthermore, in pathogenic bacteria, the fatty acid composition of the membrane can influence the expression of virulence factors.[9][21]

Conceptual Relationship between BCFA Synthesis and Stress Response

BCFA_Stress_Response Environmental_Stress Environmental Stress (e.g., Low Temperature, pH change) Stringent_Response Stringent Response Environmental_Stress->Stringent_Response BCAA_Metabolism Branched-Chain Amino Acid Metabolism BCFA_Synthesis Branched-Chain Fatty Acid Synthesis BCAA_Metabolism->BCFA_Synthesis 9-MethylHexadecanoyl-CoA_Pool This compound Pool BCFA_Synthesis->9-MethylHexadecanoyl-CoA_Pool Anteiso_C17_0 Anteiso-C17:0 Incorporation 9-MethylHexadecanoyl-CoA_Pool->Anteiso_C17_0 Membrane_Fluidity Increased Membrane Fluidity Anteiso_C17_0->Membrane_Fluidity Stress_Adaptation Stress Adaptation & Survival Membrane_Fluidity->Stress_Adaptation Virulence_Regulation Virulence Factor Regulation Membrane_Fluidity->Virulence_Regulation Stringent_Response->BCAA_Metabolism

References

The Enigmatic Role of 9-MethylHexadecanoyl-CoA: A Technical Guide to Understanding Branched-Chain Acyl-CoAs in Cellular Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: While 9-MethylHexadecanoyl-CoA remains a molecule of unknown physiological significance, its structure as a branched-chain fatty acyl-CoA (BCFA-CoA) positions it within a class of lipids with emerging roles in metabolic regulation and cellular signaling. This technical guide provides an in-depth exploration of the known physiological functions of BCFAs and their CoA esters, offering a framework for the potential investigation of this compound. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows, with a particular focus on the interaction of BCFAs with Peroxisome Proliferator-Activated Receptors (PPARs).

Introduction: The Emerging Importance of Branched-Chain Fatty Acyl-CoAs

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for energy production, lipid synthesis, and protein acylation.[1] While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) are also present in the diet, particularly from dairy products, meat, and fish, and can be synthesized by various organisms.[2][3] Once activated to their CoA esters, these molecules can influence cellular processes in ways distinct from their straight-chain counterparts.

Currently, there is a significant lack of direct research on this compound. However, by examining well-characterized BCFAs such as phytanoyl-CoA and pristanoyl-CoA, we can infer its potential biological activities. A primary mechanism by which BCFAs exert their effects is through the activation of nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5]

Quantitative Insights: Binding Affinities of Acyl-CoAs to PPARα

The activation of PPARα by fatty acyl-CoAs is a critical event in the regulation of lipid metabolism. The binding affinity of these ligands to the receptor is a key determinant of their potency. The CoA thioesters of very-long-chain and branched-chain fatty acids are significantly more potent PPARα ligands than the corresponding free fatty acids.[5][6] This suggests that the conversion to their CoA esters is a crucial step for their signaling function.

Below is a summary of the dissociation constants (Kd) for various fatty acyl-CoAs with PPARα, highlighting the high affinity of branched-chain variants.

LigandTypeDissociation Constant (Kd)Reference
Phytanoyl-CoABranched-Chain Acyl-CoA~11 nM[5][6]
Pristanoyl-CoABranched-Chain Acyl-CoA~11 nM[5][6]
Bezafibroyl-CoASynthetic PPARα Agonist2.7 nM[7]
Very-Long-Chain Fatty Acyl-CoAs (C20-C24)Straight-Chain Acyl-CoA3-29 nM[5][6]
Arachidonic Acid (Free Fatty Acid)Straight-Chain Fatty Acid20 nM[5][6]

Signaling Pathways and Metabolic Fates

The physiological effects of BCFA-CoAs are primarily mediated through the activation of PPARα, which in turn regulates the expression of genes involved in fatty acid oxidation. The metabolism of BCFAs themselves can be complex, often requiring specific enzymatic pathways to handle the methyl branches that obstruct standard β-oxidation.

PPARα Signaling Pathway

Upon binding of a ligand such as a BCFA-CoA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[8]

PPAR_alpha_signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA-CoA Branched-Chain Fatty Acyl-CoA PPARa_RXR_inactive PPARα-RXR (Inactive) BCFA-CoA->PPARa_RXR_inactive Binding PPARa_RXR_active PPARα-RXR-BCFA-CoA (Active) PPARa_RXR_inactive->PPARa_RXR_active Activation PPRE PPRE PPARa_RXR_active->PPRE Binding to PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates

Figure 1: PPARα Signaling Pathway Activation by BCFA-CoA.
Metabolism of Branched-Chain Fatty Acids

Phytanic acid, a common dietary BCFA, undergoes α-oxidation before it can be degraded via β-oxidation. This process removes the methyl group at the α-carbon, yielding pristanic acid, which can then be metabolized through peroxisomal β-oxidation.[3][9]

BCFA_Metabolism Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation Alpha_Oxidation α-Oxidation Phytanoyl_CoA->Alpha_Oxidation Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Activation Beta_Oxidation β-Oxidation (Peroxisomal) Pristanoyl_CoA->Beta_Oxidation Metabolites Acetyl-CoA, Propionyl-CoA Beta_Oxidation->Metabolites

Figure 2: Metabolism of Phytanic Acid.

Experimental Protocols

Investigating the physiological significance of a novel acyl-CoA, such as this compound, requires robust analytical methods and functional assays.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.[10][11]

Objective: To quantify the levels of this compound and other acyl-CoAs in tissues or cells.

Methodology:

  • Sample Preparation:

    • Homogenize frozen tissue or cell pellets in a suitable extraction buffer (e.g., isopropanol/water/acetic acid).

    • Add internal standards (e.g., deuterated acyl-CoAs) for accurate quantification.

    • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.

    • Elute the acyl-CoAs and dry the eluate under nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) to achieve good chromatographic separation.

    • Detect the acyl-CoAs using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The transition from the precursor ion (the molecular weight of the acyl-CoA) to a specific product ion (e.g., the CoA moiety) provides high selectivity.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the acyl-CoA of interest.

    • Quantify the amount of the target acyl-CoA in the sample by comparing its peak area to that of the internal standard and the standard curve.

Acyl_CoA_Workflow Sample Tissue/Cell Sample Homogenization Homogenization with Internal Standards Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Elution Elution and Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Quantification Data Analysis and Quantification LC_MSMS->Quantification

Figure 3: Experimental Workflow for Acyl-CoA Quantification.
PPARα Reporter Gene Assay

This assay is used to determine if a compound can activate PPARα and induce the transcription of a reporter gene.

Objective: To assess the ability of this compound to activate PPARα.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression vector for human PPARα.

      • A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

    • A third plasmid expressing a control reporter (e.g., β-galactosidase) can be included for normalization.

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of this compound (or other test compounds) for 24-48 hours. Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Measure the activity of the control reporter (if used).

  • Data Analysis:

    • Normalize the luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.

    • Plot the fold induction as a function of compound concentration to determine the dose-response relationship and the EC50 value.

Conclusion and Future Directions

While direct evidence for the physiological significance of this compound is currently absent from the scientific literature, its identity as a branched-chain fatty acyl-CoA provides a strong rationale for its investigation as a potential signaling molecule. Based on the established roles of similar compounds, it is plausible that this compound could function as a ligand for PPARα, thereby influencing lipid metabolism and inflammatory pathways.

The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers aiming to elucidate the function of this and other novel branched-chain lipids. Future studies should focus on the synthesis of this compound, its quantification in biological systems, and the systematic evaluation of its activity in relevant cellular and in vivo models. Such research will be crucial in expanding our understanding of the diverse roles of fatty acyl-CoAs in health and disease.

References

Preliminary Studies on the Bioactivity of 9-MethylHexadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the bioactivity of 9-MethylHexadecanoyl-CoA is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of closely related branched-chain fatty acyl-CoAs (BCFA-CoAs) and general principles of long-chain fatty acyl-CoA metabolism and signaling. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research.

Introduction

Long-chain fatty acyl-Coenzyme A (acyl-CoA) esters are pivotal metabolic intermediates and signaling molecules that regulate a myriad of cellular processes.[1][2][3][4] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are significant components of cellular lipids, particularly in bacteria, and are also present in mammalian tissues.[5] this compound, a C17 fatty acyl-CoA with a methyl group at the 9th position, belongs to this class of molecules. While specific studies on this particular isomer are scarce, the broader family of BCFA-CoAs has been shown to exhibit significant biological activity, primarily through the modulation of nuclear receptors.[6][7] This technical guide consolidates the current understanding of BCFA-CoA bioactivity, offering a predictive framework for the potential roles of this compound.

Putative Bioactivity and Signaling Pathways

The primary signaling pathway implicated for BCFA-CoAs is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[6][8][9] PPARα is a ligand-activated transcription factor that plays a central role in the regulation of lipid metabolism, including fatty acid oxidation.[9]

PPARα Activation

Studies have demonstrated that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[6][10] The affinity of these acyl-CoAs for PPARα is notably higher than their corresponding free fatty acid counterparts, suggesting that the CoA thioesters are the active ligands.[6] Upon binding, BCFA-CoAs are thought to induce a conformational change in the PPARα protein, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in fatty acid catabolism.[6]

Below is a diagram illustrating the hypothesized signaling pathway for this compound based on the known mechanism of other BCFA-CoAs.

PPARa_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-MH 9-Methyl- Hexadecanoic Acid 9-MH_cyto 9-Methyl- Hexadecanoic Acid 9-MH->9-MH_cyto Transport ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 9-MH_cyto->ACSL Substrate 9-MH-CoA This compound ACSL->9-MH-CoA Activation (ATP -> AMP + PPi) PPARa PPARα 9-MH-CoA->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiation

Caption: Hypothesized PPARα activation by this compound.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes the binding affinities of other branched-chain fatty acyl-CoAs for PPARα, which can serve as an estimate for the potential affinity of this compound.

CompoundReceptorBinding Affinity (Kd, nM)Reference
Phytanoyl-CoAPPARα~11[6]
Pristanoyl-CoAPPARα~11[6]

Experimental Protocols

The following are generalized protocols for studying the bioactivity of a novel fatty acyl-CoA like this compound, based on methods used for similar molecules.

Synthesis of this compound (Conceptual Workflow)

The synthesis of a custom fatty acyl-CoA is a multi-step process. While a specific protocol for this compound is not published, a general workflow based on the synthesis of other acyl-CoA analogs can be proposed.

Synthesis_Workflow Start 9-MethylHexadecanoic Acid Step1 Activation to Acyl Chloride or N-Hydroxysuccinimide Ester Start->Step1 Step2 Reaction with Coenzyme A (lithium salt) Step1->Step2 Step3 Purification by Reverse-Phase HPLC Step2->Step3 Step4 Characterization (Mass Spectrometry, NMR) Step3->Step4 End Purified This compound Step4->End

References

Methodological & Application

Application Note: Quantitative Analysis of 9-MethylHexadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 9-MethylHexadecanoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The methodology is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this specific long-chain acyl-CoA.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and lipid biosynthesis. This compound is a branched-chain fatty acyl-CoA whose precise biological roles and metabolic fate are subjects of ongoing research. Accurate quantification of this analyte is crucial for understanding its involvement in various physiological and pathological processes. This document outlines a detailed protocol for the extraction and quantification of this compound by LC-MS/MS, employing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization in Cold Methanol sample->homogenization extraction Protein Precipitation & Lipid Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry_down Dry Down under N2 supernatant->dry_down reconstitution Reconstitute in Injection Solvent dry_down->reconstitution injection Autosampler Injection reconstitution->injection lc_separation Reverse Phase HPLC (C18 Column) injection->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_detection Triple Quadrupole MS (MRM Mode) ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification results Concentration Calculation quantification->results cluster_sample_prep cluster_sample_prep cluster_lc_ms cluster_lc_ms cluster_data_analysis cluster_data_analysis

Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Heptadecanoyl-CoA (C17:0-CoA) - Internal Standard (IS)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Ammonium Hydroxide (NH₄OH)

  • Formic Acid

  • Biological matrix (e.g., cell pellets, tissue homogenates)

Sample Preparation
  • Homogenization: Homogenize approximately 50 mg of tissue or 1x10^7 cells in 1 mL of ice-cold 80% methanol.

  • Internal Standard Spiking: Add an appropriate amount of Heptadecanoyl-CoA internal standard solution to each sample.

  • Protein Precipitation and Extraction: Vortex the samples vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution at a high pH, which has been shown to provide good peak shapes for long-chain acyl-CoAs.[1][2] Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10.5
Mobile Phase B 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.05
2.05
12.095
15.095
15.15
20.05

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent
Scan Type MRM
MRM Transitions

The MRM transitions are based on the calculated molecular weight of this compound and its characteristic fragmentation pattern, which involves a neutral loss of the 3'-phospho-ADP moiety (507 Da).

  • 9-Methylhexadecanoic acid: C₁₇H₃₄O₂ (MW: 270.45 g/mol )

  • Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S (MW: 767.53 g/mol )

  • This compound: C₃₈H₆₈N₇O₁₇P₃S (MW: 1019.97 g/mol )

Table 4: MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound1020.98514.9845100
Heptadecanoyl-CoA (IS)1020.00514.0045100

Note: Collision energy may require optimization based on the specific instrument used.

Data Analysis

The quantification of this compound is performed by integrating the peak areas of the analyte and the internal standard from the extracted ion chromatograms. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards. The concentration of this compound in the biological samples is then determined from this calibration curve.

Signaling Pathway Diagram

fatty_acid_metabolism fatty_acid 9-Methylhexadecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase amp_ppi AMP + PPi acyl_coa_synthetase->amp_ppi target_molecule This compound acyl_coa_synthetase->target_molecule atp ATP atp->acyl_coa_synthetase coash CoASH coash->acyl_coa_synthetase beta_oxidation Beta-Oxidation target_molecule->beta_oxidation lipid_synthesis Lipid Synthesis (e.g., TAGs, PLs) target_molecule->lipid_synthesis energy Energy Production (Acetyl-CoA) beta_oxidation->energy membrane_lipids Membrane & Storage Lipids lipid_synthesis->membrane_lipids

Figure 2: Activation of 9-Methylhexadecanoic Acid and its metabolic fate.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of this compound in biological samples. The described protocol, from sample preparation to data analysis, offers the sensitivity and specificity required for advanced metabolomic research and drug development applications. The use of a stable isotope-labeled internal standard and optimized chromatographic and mass spectrometric conditions ensures accurate and reproducible results.

References

Application Note: Quantification of 9-MethylHexadecanoyl-CoA in Lipid Extracts by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 9-MethylHexadecanoyl-CoA in complex lipid extracts derived from biological samples. The protocol employs a liquid-liquid extraction procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) with selected reaction monitoring (SRM). This methodology provides high selectivity and sensitivity for the accurate measurement of this branched-chain fatty acyl-CoA, which is crucial for research in areas such as microbiology, metabolic disorders, and drug development.

Introduction

Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are increasingly recognized for their diverse biological roles.[1][2] this compound, a saturated branched-chain fatty acyl-CoA, is a key intermediate in the metabolism of 9-methylhexadecanoic acid. Accurate quantification of this and other BCFAs is essential for understanding their physiological and pathological significance. This application note provides a comprehensive protocol for the extraction and quantification of this compound from biological matrices, addressing the challenges of low abundance and potential for isomeric interferences. The method is tailored for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this specific lipid metabolite.

Materials and Methods

1. Materials and Reagents

  • This compound standard (CAS No. not available, commercially synthesized)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Chloroform (for extraction)

  • Formic acid (for mobile phase modification)

  • Ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas for drying

  • Glass vials and syringes to prevent plastic contamination

2. Sample Preparation: Lipid Extraction from Bacterial Cell Pellet

  • Cell Harvesting: Centrifuge the bacterial culture at 4,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in 1 mL of ice-cold PBS. Homogenize the sample using a bead beater or sonicator to ensure complete cell lysis.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., Heptadecanoyl-CoA) to the homogenate.

  • Liquid-Liquid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass syringe.

    • Repeat the extraction of the aqueous phase with an additional 2 mL of the chloroform:methanol mixture.

    • Pool the organic phases.

  • Drying and Reconstitution:

    • Dry the pooled organic extract under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol:water (1:1, v/v), for UHPLC-MS/MS analysis.

3. UHPLC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • UHPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of long-chain acyl-CoAs.

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Key Parameters: The specific precursor and product ions for this compound and the internal standard should be optimized by direct infusion of the standards. Representative parameters are provided in Table 1.

Results and Discussion

This section presents the expected performance of the method and illustrative quantitative data.

Table 1: Optimized Mass Spectrometry Parameters for this compound and Internal Standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1020.6513.610045
Heptadecanoyl-CoA (IS)1006.6499.610045

Note: These values are illustrative and should be optimized on the specific instrument used.

Data Presentation

The quantification of this compound is achieved by constructing a calibration curve using the pure standard and the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 2: Illustrative Quantitative Data for this compound in Various Biological Samples.

Sample TypeThis compound Concentration (pmol/mg protein)
Bacterial Species A (Log Phase)5.2 ± 0.8
Bacterial Species A (Stationary Phase)2.1 ± 0.4
Marine Invertebrate Tissue1.5 ± 0.3
Human Plasma (Healthy Control)Not Detected
Human Plasma (Metabolic Disorder)0.2 ± 0.05

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent the potential application of this method. Actual concentrations will vary depending on the specific biological sample and its condition.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing and Quantification sample_collection Biological Sample Collection (e.g., Bacterial Pellet) homogenization Homogenization sample_collection->homogenization is_spiking Internal Standard Spiking homogenization->is_spiking extraction Liquid-Liquid Extraction is_spiking->extraction drying Drying Under Nitrogen extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (SRM) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the quantification of this compound in lipid extracts from biological samples. The use of UHPLC-MS/MS ensures high sensitivity and specificity, making this method suitable for a wide range of research applications where the analysis of branched-chain fatty acyl-CoAs is of interest. The presented workflow can be adapted for various sample types, providing a valuable tool for researchers in the fields of lipidomics, microbiology, and metabolic research.

References

Application Notes and Protocols for the Enzymatic Synthesis of 9-MethylHexadecanoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-CoA that can serve as a valuable tool in various in vitro studies. Its unique structure, featuring a methyl branch on the acyl chain, makes it a specific substrate or modulator for enzymes involved in lipid metabolism, signaling, and post-translational modifications. The enzymatic synthesis of this compound offers a highly specific and efficient method to produce this molecule, avoiding the harsh conditions and potential side reactions of chemical synthesis. This document provides a detailed protocol for the enzymatic synthesis of this compound using a long-chain acyl-CoA synthetase (ACSL), its subsequent purification, and a protocol for a representative in vitro assay.

Enzymatic Synthesis of this compound

The synthesis of this compound is achieved through the enzymatic activity of a long-chain acyl-CoA synthetase (ACSL). ACSL enzymes catalyze the formation of a thioester bond between a fatty acid and coenzyme A (CoA) in an ATP-dependent manner. Several ACSL isoforms exist, and some have been shown to accommodate branched-chain fatty acids as substrates.[1] For this protocol, we propose the use of recombinant human Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1), which is known to activate a broad range of fatty acids, including some branched-chain variants.

Experimental Workflow for Enzymatic Synthesis

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification Start Start Reaction_Setup Reaction Setup: - 9-Methylhexadecanoic Acid - Coenzyme A - ATP - ACSL1 Enzyme - Reaction Buffer Start->Reaction_Setup Incubation Incubation (e.g., 37°C, 1-2 hours) Reaction_Setup->Incubation Quenching Reaction Quenching (e.g., addition of acid) Incubation->Quenching SPE Solid-Phase Extraction (SPE) - Binding to a C18 cartridge Quenching->SPE Washing Washing - Removal of unreacted components SPE->Washing Elution Elution - Elution of this compound Washing->Elution Analysis Purity and Concentration Analysis (e.g., HPLC, Mass Spectrometry) Elution->Analysis End Purified this compound Analysis->End

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Protocol for Enzymatic Synthesis

This protocol is designed for a final reaction volume of 1 ml.

Materials:

  • 9-Methylhexadecanoic acid

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Recombinant human ACSL1

  • Reaction Buffer (see table below)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • HPLC system for purification and analysis

Reaction Components:

ComponentStock ConcentrationVolume (µl)Final Concentration
Reaction Buffer (5x)5x2001x
9-Methylhexadecanoic acid10 mM in DMSO10100 µM
Coenzyme A20 mM in water10200 µM
ATP100 mM in water202 mM
MgCl₂1 M in water1010 mM
Recombinant human ACSL11 mg/ml1010 µg/ml
Nuclease-free water-730-
Total Volume -1000 -

Table 1: Reaction mixture for the enzymatic synthesis of this compound.

Reaction Buffer (5x): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT.

Procedure:

  • Prepare the reaction mixture by adding the components in the order listed in Table 1 to a microcentrifuge tube on ice.

  • Initiate the reaction by adding the ACSL1 enzyme.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by taking small aliquots (e.g., 50 µl) at different time points and analyzing them by HPLC.

  • Once the reaction is complete, quench it by adding 10 µl of 10% formic acid.

Purification Protocol
  • Solid-Phase Extraction (SPE):

    • Equilibrate a C18 SPE cartridge with 5 ml of methanol (B129727), followed by 5 ml of water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with 5 ml of water to remove salts and unreacted polar molecules like ATP and CoA.

    • Wash the cartridge with 5 ml of 30% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound with 3 ml of 90% methanol in water.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the eluate under a stream of nitrogen.

    • Reconstitute the purified this compound in a suitable buffer for storage (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0) or for immediate use in in vitro assays.

  • Purity and Concentration Determination:

    • Assess the purity of the synthesized product by reverse-phase HPLC, monitoring absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

    • Determine the concentration using the molar extinction coefficient of CoA at 260 nm (16,400 M⁻¹cm⁻¹).

In Vitro Assay: Inhibition of a Deacylase Enzyme

This protocol describes a representative in vitro assay to evaluate the inhibitory potential of the synthesized this compound on a hypothetical deacylase enzyme.

Hypothetical Signaling Pathway Involvement

G Substrate_Protein Substrate Protein Acyltransferase Acyltransferase Substrate_Protein->Acyltransferase Acylation Acylated_Protein Acylated Protein (Active) Acyltransferase->Acylated_Protein Deacylase Deacylase Acylated_Protein->Deacylase Deacylation Signaling_Cascade Downstream Signaling Cascade Acylated_Protein->Signaling_Cascade Inactive_Protein Inactive Protein Deacylase->Inactive_Protein 9_MeHex_CoA This compound 9_MeHex_CoA->Deacylase Inhibition

Caption: Hypothetical inhibition of a deacylase by this compound.

Protocol for Deacylase Inhibition Assay

This assay utilizes a fluorogenic substrate that releases a fluorescent signal upon deacylation.

Materials:

  • Purified deacylase enzyme

  • Fluorogenic deacylase substrate (e.g., a peptide with a fluorescently quenched acylated lysine)

  • Synthesized this compound

  • Assay Buffer (see table below)

  • 384-well black microplate

  • Plate reader capable of fluorescence measurement

Assay Components:

ComponentStock ConcentrationVolume (µl) per wellFinal Concentration
Assay Buffer (2x)2x251x
Deacylase Enzyme200 nM520 nM
This compound100 µM510 µM (or variable)
Fluorogenic Substrate50 µM1010 µM
Nuclease-free water-5-
Total Volume -50 -

Table 2: Reaction mixture for the deacylase inhibition assay.

Assay Buffer (2x): 100 mM HEPES (pH 7.4), 200 mM NaCl, 2 mM DTT.

Procedure:

  • Add Assay Buffer, deacylase enzyme, and this compound (or vehicle control) to the wells of a 384-well plate.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately start monitoring the increase in fluorescence in a plate reader (e.g., Ex/Em = 485/520 nm) at regular intervals (e.g., every minute) for 30-60 minutes at 37°C.

  • Calculate the reaction rates from the linear portion of the fluorescence curves.

  • Determine the percentage of inhibition by comparing the rates in the presence of this compound to the vehicle control.

Data Presentation

The quantitative data from the synthesis and in vitro assays should be summarized in clear and concise tables for easy comparison and interpretation.

Example Data Table for Synthesis Yield:

Synthesis BatchStarting 9-Methylhexadecanoic Acid (nmol)Purified this compound (nmol)Yield (%)Purity (by HPLC, %)
11007575>98
21007878>98
31007272>99

Table 3: Summary of synthesis yield and purity of this compound.

Example Data Table for Deacylase Inhibition:

[this compound] (µM)Reaction Rate (RFU/min)% Inhibition
0 (Vehicle)15000
1120020
575050
1045070
2022585

Table 4: Dose-dependent inhibition of deacylase activity by this compound.

Conclusion

This application note provides a comprehensive guide for the enzymatic synthesis of this compound and its application in a representative in vitro assay. The detailed protocols and structured data presentation will aid researchers in producing this valuable tool and utilizing it to explore its role in various biological processes. The adaptability of these protocols allows for their modification to suit specific research needs and the investigation of other branched-chain fatty acyl-CoAs.

References

Application Notes and Protocols for the Extraction of Branched-Chain Acyl-CoAs from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of branched-chain acyl-CoAs (BC-acyl-CoAs) from bacterial cultures, critical intermediates in branched-chain fatty acid synthesis and secondary metabolite production. Accurate quantification of these molecules is essential for understanding bacterial physiology, antibiotic development, and metabolic engineering.

Introduction to Branched-Chain Acyl-CoA Metabolism in Bacteria

Branched-chain acyl-CoAs, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, are primarily derived from the catabolism of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, respectively. These BC-acyl-CoAs serve as precursors for the synthesis of branched-chain fatty acids (BCFAs), which are crucial components of the cell membrane in many bacterial species, influencing membrane fluidity and environmental adaptation. Additionally, BC-acyl-CoAs are key building blocks for numerous secondary metabolites with pharmaceutical importance.

Signaling Pathway: Branched-Chain Fatty Acid Synthesis

The synthesis of BCFAs from BCAAs is a fundamental pathway in many bacteria. The process begins with the transamination of BCAAs to their corresponding α-keto acids, followed by oxidative decarboxylation to form the respective BC-acyl-CoAs. These are then utilized as primers by the fatty acid synthase (FASII) system to elongate the fatty acid chain.

BCAA_to_BCFA_Pathway cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs Val Valine KIV α-Ketoisovalerate Val->KIV BCAT Leu Leucine KIC α-Ketoisocaproate Leu->KIC BCAT Ile Isoleucine KMV α-Keto-β-methylvalerate Ile->KMV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylbutyrylCoA 2-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH BCFA Branched-Chain Fatty Acids IsobutyrylCoA->BCFA FASII IsovalerylCoA->BCFA FASII MethylbutyrylCoA->BCFA FASII BCAT Branched-Chain Amino Acid Transaminase BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex FASII Fatty Acid Synthase II

Caption: Bacterial branched-chain fatty acid synthesis pathway.

Experimental Workflow for BC-acyl-CoA Extraction and Analysis

A general workflow for the extraction and analysis of BC-acyl-CoAs from bacterial cultures involves several key steps, from sample quenching to final detection by mass spectrometry.

experimental_workflow culture Bacterial Culture (e.g., E. coli, B. subtilis) quench Metabolism Quenching (e.g., Cold Methanol) culture->quench harvest Cell Harvesting (Centrifugation) quench->harvest extraction Extraction (LLE or SPE) harvest->extraction dry Solvent Evaporation extraction->dry reconstitute Reconstitution dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General experimental workflow for BC-acyl-CoA analysis.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted BC-acyl-CoAs. While comprehensive comparative data for bacterial BC-acyl-CoAs is limited, the following table summarizes expected performance characteristics based on available literature for short-chain acyl-CoAs and related molecules.[1]

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between immiscible liquid phasesDifferential adsorption onto a solid matrix
Selectivity ModerateHigh
Recovery Generally good, but can be variableHigh and reproducible[2]
Sample Throughput Lower, can be labor-intensiveHigher, amenable to automation
Solvent Consumption HighLow
Cost per Sample LowerHigher
Ease of Use Can be complex, emulsion formation is a riskGenerally straightforward

Experimental Protocols

The following protocols provide detailed steps for performing Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) to isolate branched-chain acyl-CoAs from bacterial cultures.

Protocol 1: Liquid-Liquid Extraction (LLE) of Branched-Chain Acyl-CoAs

This protocol is adapted from general metabolite extraction procedures for bacterial cultures and is suitable for the recovery of a broad range of acyl-CoAs.[3]

Materials:

  • Bacterial culture (e.g., E. coli, Bacillus subtilis)

  • Extraction Solvent: Acetonitrile:Methanol (B129727):Water (2:2:1, v/v/v), pre-chilled to -20°C[4][5]

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Centrifuge capable of 10,000 x g at 4°C

  • Vortex mixer

  • Sonicator

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS grade water, methanol, and acetonitrile

Procedure:

  • Quenching and Harvesting:

    • Rapidly cool a defined volume of bacterial culture (e.g., 10 mL) by adding it to a pre-chilled tube containing the cold extraction solvent to quench metabolic activity.

    • Immediately centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Extraction:

    • Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of fresh, cold extraction solvent.

    • Add internal standards to the sample.

    • Vortex the sample vigorously for 1 minute.

    • Sonicate the sample for 5 minutes in an ice bath to ensure complete cell lysis.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Processing:

    • Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

    • Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes to remove any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Branched-Chain Acyl-CoAs

This protocol utilizes a mixed-mode or reversed-phase SPE cartridge for the selective enrichment of acyl-CoAs and is adapted from methods for short-chain acyl-CoA purification.[2][6]

Materials:

  • Bacterial culture

  • Lysis Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 2 mM EDTA

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • SPE cartridges (e.g., C18 or a specialized resin for polar molecules)

  • Internal standards

  • Centrifuge, vortex mixer, sonicator, vacuum concentrator/nitrogen evaporator

  • LC-MS grade solvents

Procedure:

  • Cell Lysis and Initial Extraction:

    • Harvest bacterial cells from a defined culture volume by centrifugation (10,000 x g, 10 min, 4°C).

    • Resuspend the cell pellet in 1 mL of cold Lysis Buffer.

    • Add internal standards.

    • Lyse the cells by sonication on ice.

    • Add an equal volume of cold acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • SPE Cartridge Preparation:

    • Condition the SPE cartridge by washing with 1 mL of methanol, followed by equilibration with 1 mL of Lysis Buffer.

  • Sample Loading and Washing:

    • Load the supernatant from the initial extraction onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove unbound contaminants.

  • Elution:

    • Elute the acyl-CoAs from the cartridge with 1 mL of an appropriate elution solvent (e.g., 80% methanol in water). The optimal elution solvent may need to be determined empirically based on the specific acyl-CoAs of interest and the SPE sorbent.

  • Sample Processing and Analysis:

    • Evaporate the eluate to dryness using a vacuum concentrator or nitrogen stream.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

    • Centrifuge to remove any particulates and transfer to an autosampler vial for analysis.

Concluding Remarks

The selection of an appropriate extraction method for branched-chain acyl-CoAs from bacterial cultures is critical for obtaining reliable and reproducible quantitative data. While LLE is a cost-effective method suitable for a broad range of metabolites, SPE offers higher selectivity and reproducibility, which is often necessary for the analysis of low-abundance acyl-CoAs. The provided protocols offer a starting point for researchers, and optimization may be required depending on the bacterial species and the specific branched-chain acyl-CoAs of interest. Subsequent analysis by a sensitive technique such as LC-MS/MS is essential for accurate identification and quantification.

References

Application Notes and Protocols for the GC-MS Analysis of 9-Methylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylated fatty acids are a subclass of branched-chain fatty acids (BCFAs) characterized by a methyl group at the ninth carbon position of the acyl chain. These fatty acids are found in various biological systems, including bacteria, marine organisms, and mammalian tissues. The unique structural feature of a methyl branch influences their physicochemical properties and biological activities, making their accurate identification and quantification crucial in various fields of research, including microbiology, lipidomics, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis. This process enhances chromatographic separation and detection sensitivity.

This document provides detailed application notes and protocols for the analysis of 9-methylated fatty acids using GC-MS. It covers sample preparation, derivatization, GC-MS instrumentation, and data analysis, with a focus on the specific characteristics of 9-methyl-branched FAMEs.

Experimental Protocols

A comprehensive workflow for the analysis of 9-methylated fatty acids involves lipid extraction from the sample matrix, derivatization of the fatty acids to FAMEs, and subsequent analysis by GC-MS.

Lipid Extraction

The choice of lipid extraction method depends on the sample matrix (e.g., bacterial cells, tissues, biofluids). The Folch and Bligh-Dyer methods are widely used for their efficiency in extracting a broad range of lipids.

Protocol: Modified Folch Extraction

  • Homogenization: Homogenize the biological sample (e.g., 100 mg of tissue or cell pellet) in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to a final volume 20 times that of the sample.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate. Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to facilitate phase separation.

  • Collection of Organic Phase: Carefully aspirate the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. The dried lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Acid-catalyzed transesterification is a common and effective method for converting fatty acids and esterified fatty acids into FAMEs.

Protocol: Acid-Catalyzed Methylation using Methanolic HCl

  • Reagent Preparation: Prepare a 5% (v/v) solution of acetyl chloride in methanol. Caution: This should be done in a fume hood, as the reaction is exothermic and produces HCl gas.

  • Reaction: Add 2 mL of the methanolic HCl reagent to the dried lipid extract.

  • Incubation: Securely cap the tube and heat the mixture at 80°C for 1 hour.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water to the tube. Vortex thoroughly and centrifuge to separate the layers.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis. This extraction step can be repeated to maximize recovery.

GC-MS Analysis

The successful separation and identification of 9-methylated FAMEs from other fatty acid isomers depend on the appropriate choice of GC column and MS parameters.

Gas Chromatography Conditions

The retention of FAMEs is influenced by their chain length, degree of unsaturation, and the position of any branching. Methyl branching generally leads to a slight decrease in the retention time on non-polar columns compared to their straight-chain counterparts. The use of polar columns can enhance the separation of positional isomers.

ParameterNon-Polar Column (e.g., DB-5ms)Polar Column (e.g., SP-2560)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film100 m x 0.25 mm ID, 0.20 µm film
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Inlet Temperature 250°C260°C
Injection Mode Splitless (1 µL)Split (100:1, 1 µL)
Oven Program Initial 100°C, hold for 2 min, ramp to 250°C at 3°C/min, hold for 10 minInitial 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min
Mass Spectrometry Conditions

Electron ionization (EI) is the most common ionization technique for FAME analysis. The resulting mass spectra provide characteristic fragmentation patterns that are crucial for structural elucidation.

ParameterSetting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50-500
Acquisition Mode Full Scan

Data Presentation and Interpretation

Mass Spectral Fragmentation of 9-Methylated FAMEs

The mass spectra of methyl-branched FAMEs exhibit characteristic fragmentation patterns that allow for the determination of the branch position. The presence of a methyl group disrupts the regular cleavage pattern of the hydrocarbon chain, leading to diagnostic ions.

For a 9-methylated fatty acid methyl ester, key fragmentation occurs on either side of the carbon bearing the methyl group. This results in a distinctive pattern of ions. A prominent fragmentation pathway involves cleavage between C8-C9 and C9-C10.

Example: Mass Spectrum of Methyl 9-Methylheptadecanoate (C19:0 branched)

In contrast, an isomer such as methyl 10-methyloctadecanoate (tuberculostearate) will show a different fragmentation pattern, with diagnostic ions shifted according to the position of the methyl group.

Table of Expected Diagnostic Ions for Isomeric Methyl-Branched C19:0 FAMEs

Ion FormationMethyl 9-MethylheptadecanoateMethyl 10-Methyloctadecanoate
Molecular Ion (M+) m/z 298m/z 312
McLafferty Rearrangement m/z 74m/z 74
Cleavage at C8-C9 Expected prominent ionLess prominent
Cleavage at C9-C10 Expected prominent ionLess prominent
Cleavage at C9-C10 (Tuberculostearate) N/AProminent ions around m/z 171 and 199

Note: The exact m/z values and relative intensities of diagnostic ions can be influenced by the specific GC-MS instrumentation and conditions.

Quantitative Analysis

For accurate quantification of 9-methylated fatty acids, the use of an internal standard is highly recommended. A suitable internal standard would be a fatty acid with a chain length and structure not naturally present in the sample, such as nonadecanoic acid (C19:0) or a stable isotope-labeled version of the analyte of interest.

Calibration Curve Construction:

  • Prepare a series of standard solutions containing known concentrations of the 9-methylated fatty acid of interest and a constant concentration of the internal standard.

  • Derivatize these standards to FAMEs using the same protocol as for the samples.

  • Analyze the FAME standards by GC-MS.

  • For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

  • The concentration of the 9-methylated fatty acid in the unknown samples can then be determined from their peak area ratios using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample LipidExtract Lipid Extraction (e.g., Folch Method) Sample->LipidExtract DriedLipids Dried Lipid Extract LipidExtract->DriedLipids Derivatization Acid-Catalyzed Methylation (FAMEs) DriedLipids->Derivatization FAMEs Fatty Acid Methyl Esters (in Hexane) Derivatization->FAMEs GCMS GC-MS System FAMEs->GCMS Data Data Acquisition (Chromatograms & Mass Spectra) GCMS->Data Identification Peak Identification (Retention Time & Mass Spectra) Data->Identification Quantification Quantification (Internal Standard & Calibration) Data->Quantification Results Results Identification->Results Quantification->Results fragmentation_pathway cluster_structure Methyl 9-Methyl-Alkanoate Structure cluster_fragments Characteristic EI-MS Fragments CH3(CH2)x CH3(CH2)x- CH -CH- CH3(CH2)x->CH CH3_branch CH3 CH->CH3_branch CH2_8 -(CH2)7- CH->CH2_8 frag1 Fragment 1 (Cleavage at C8-C9) CH->frag1 α-cleavage frag2 Fragment 2 (Cleavage at C9-C10) CH->frag2 α-cleavage COOCH3 COOCH3 CH2_8->COOCH3 mclafferty McLafferty Rearrangement (m/z 74) COOCH3->mclafferty

Application Notes for Utilizing 9-MethylHexadecanoyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-MethylHexadecanoyl-CoA is a coenzyme A derivative of 9-methylhexadecanoic acid, a type of branched-chain fatty acid (BCFA). While the metabolism of straight-chain fatty acids is well-documented, the pathways and enzymatic specificities for BCFAs are less characterized. These molecules are prevalent in various biological systems and their metabolism is crucial for cellular function and energy homeostasis.[1] This document provides detailed application notes and adaptable protocols for employing this compound as a substrate in enzyme assays, primarily focusing on Acyl-CoA Synthetases (ACS) and Acyl-CoA Dehydrogenases (ACADs).

Principle of Enzyme Assays

The enzymatic utilization of this compound can be investigated through two primary classes of enzymes:

  • Acyl-CoA Synthetases (ACS): These enzymes catalyze the activation of fatty acids by forming a thioester bond with Coenzyme A (CoA), a reaction that requires ATP.[2] The activity can be quantified by measuring the consumption of ATP or the formation of the acyl-CoA product.

  • Acyl-CoA Dehydrogenases (ACADs): These flavin-dependent enzymes catalyze the initial step of β-oxidation, which involves the formation of a double bond in the fatty acyl-CoA molecule.[3] Enzyme activity is typically determined by monitoring the reduction of an electron acceptor.

Application Notes

  • Elucidating Metabolic Pathways: Utilizing this compound as a substrate can help identify and characterize enzymes involved in branched-chain fatty acid metabolism.[4] This is particularly relevant for understanding metabolic pathways that deviate from classical β-oxidation.

  • Determining Enzyme Substrate Specificity: By comparing the kinetic parameters obtained with this compound against those of its straight-chain counterpart, hexadecanoyl-CoA (palmitoyl-CoA), researchers can probe the substrate specificity of various ACS and ACAD isoforms.[5]

  • High-Throughput Screening for Drug Discovery: The protocols provided can be adapted for high-throughput screening (HTS) of small molecule libraries to identify potential inhibitors or activators of enzymes that process branched-chain acyl-CoAs. Such compounds could serve as leads for therapies targeting metabolic disorders.

  • Diagnostic Research: Deficiencies in enzymes metabolizing BCFAs can lead to severe metabolic diseases.[4] Assays employing this compound may be developed as research tools to investigate patient-derived samples and understand the biochemical basis of such disorders.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific enzyme and experimental setup.

Protocol 1: Acyl-CoA Synthetase (ACS) Fluorometric Assay

This protocol is adapted from commercially available kits and the scientific literature for long-chain acyl-CoA synthetases.[6][7]

Materials:

  • 9-Methylhexadecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorometric detection reagents (e.g., a coupled enzyme system that produces a fluorescent product in proportion to AMP or pyrophosphate generated)

  • Purified enzyme or cell/tissue lysate

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of 9-methylhexadecanoic acid (e.g., 10 mM in a suitable solvent), CoA (10 mM in water), and ATP (100 mM in water).

  • Reaction Mixture: For each reaction, prepare a master mix containing Assay Buffer, MgCl₂ (final concentration 5-10 mM), ATP (final concentration 1-5 mM), CoA (final concentration 0.2-1 mM), and the fluorometric detection reagents.

  • Substrate Addition: Add 9-methylhexadecanoic acid to the reaction mixture to achieve the desired final concentration (e.g., 10-100 µM).

  • Enzyme Reaction: Add the enzyme source to the wells of the 96-well plate. To initiate the reaction, add the reaction mixture containing the substrate.

  • Measurement: Immediately begin kinetic measurement of fluorescence in a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve. A standard curve using a known amount of the product (e.g., AMP) should be generated to convert the fluorescence signal to molar quantities.

Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay using Electron Transfer Flavoprotein (ETF)

This is a highly sensitive and specific assay for ACADs.[8]

Materials:

  • This compound

  • Purified Electron Transfer Flavoprotein (ETF)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

  • Purified ACAD enzyme or mitochondrial extract

  • Anaerobic cuvette or plate setup

  • Fluorometer

Procedure:

  • Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of reduced ETF by oxygen. This can be achieved by purging all solutions with nitrogen or argon gas and using sealed cuvettes or an anaerobic chamber.

  • Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing Assay Buffer and ETF (e.g., 1-5 µM).

  • Enzyme Addition: Add the ACAD enzyme source to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding this compound to the desired final concentration (e.g., 10-100 µM).

  • Fluorescence Measurement: Monitor the decrease in ETF fluorescence (Excitation ~380 nm, Emission ~495 nm) as it is reduced by the ACAD.

  • Data Analysis: The initial rate of fluorescence decrease is proportional to the ACAD activity. The specific activity can be calculated using the concentration of ETF and the initial rate.

Data Presentation

Quantitative data should be organized for clarity and comparative analysis.

Table 1: Hypothetical Kinetic Data for a Putative Branched-Chain Acyl-CoA Dehydrogenase

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)Relative Efficiency (V_max_/K_m_)
This compound255.80.232
Hexadecanoyl-CoA1512.20.813
Dodecanoyl-CoA502.10.042

Table 2: Example of Assay Conditions for Optimization

ParameterRange TestedOptimal Value
pH6.5 - 9.07.6
Temperature (°C)25 - 4537
ETF Concentration (µM)0.5 - 102.5

Visualizations

bcfametabolism 9-Methylhexadecanoic Acid 9-Methylhexadecanoic Acid This compound This compound 9-Methylhexadecanoic Acid->this compound Acyl-CoA Synthetase (ATP -> AMP) Metabolites Metabolites This compound->Metabolites Acyl-CoA Dehydrogenase (FAD -> FADH2) TCA Cycle TCA Cycle Metabolites->TCA Cycle Further Oxidation

Caption: Overview of this compound Metabolism.

acs_workflow prep Prepare Reagents and Reaction Mix dispense Dispense Enzyme and Substrate to Plate prep->dispense measure Kinetic Fluorescence Measurement dispense->measure analyze Calculate Initial Velocity and Specific Activity measure->analyze

Caption: Workflow for Acyl-CoA Synthetase Assay.

acad_workflow setup Prepare Anaerobic Environment mix Prepare Reaction Mix (Buffer, ETF, Enzyme) setup->mix initiate Initiate with this compound mix->initiate measure Monitor ETF Fluorescence Decrease initiate->measure analyze Determine Specific Activity measure->analyze

Caption: Workflow for Acyl-CoA Dehydrogenase Assay.

References

Developing a protocol for the quantification of 9-MethylHexadecanoyl-CoA in soil samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Quantification of 9-MethylHexadecanoyl-CoA in Soil Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis of complex lipids.[1] The quantification of specific acyl-CoAs, such as the branched-chain fatty acyl-CoA this compound, in complex environmental matrices like soil is essential for understanding microbial metabolism and biogeochemical cycles. However, the inherent instability and low abundance of these molecules present significant analytical challenges.[1] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Chloroform (B151607), Dichloromethane (DCM) - all LC-MS grade.

  • Acids and Bases: Formic acid (FA), Acetic acid (HAc), Ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • Salts: Potassium phosphate (B84403) monobasic (KH₂PO₄), Ammonium acetate (B1210297) (NH₄OAc).

  • Internal Standard (IS): Heptadecanoyl-CoA is a suitable internal standard as it is a long-chain saturated fatty acyl-CoA that is unlikely to be naturally present in significant amounts in most soil samples.[2][3]

  • Solid Phase Extraction (SPE): Mixed-mode or anion-exchange SPE cartridges.

  • Soil Samples: Freeze-dried and finely ground.[4]

  • Reagent for Derivatization (Optional - for GC-MS): Boron trifluoride-methanol (BF₃-MeOH) or Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6]

2. Sample Preparation and Extraction

This protocol is adapted from established methods for lipid and acyl-CoA extraction from complex matrices.[2][7][8][9][10]

  • Sample Homogenization:

    • Weigh 1-5 g of freeze-dried, homogenized soil into a glass centrifuge tube.

    • Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[2][10]

    • Spike the sample with a known amount of the internal standard (Heptadecanoyl-CoA).

    • Homogenize the sample using a probe sonicator or a bead beater on ice.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To the homogenized sample, add 2.5 mL of chloroform and 5.0 mL of methanol in that order.[8][9]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 2,500 x g for 15 minutes to separate the phases.[8]

    • Carefully collect the upper aqueous-methanolic phase, which contains the acyl-CoAs, and transfer it to a new tube.[2] The less polar lipids will remain in the lower chloroform phase.

  • Protein Precipitation and Acyl-CoA Extraction:

    • To the collected aqueous-methanolic phase, add 4 mL of ice-cold acetonitrile.[2]

    • Vortex for 5 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the acyl-CoAs to a clean tube.

3. Solid Phase Extraction (SPE) for Purification

To remove interfering substances from the soil extract, a solid-phase extraction step is crucial.[11][12][13]

  • Column Conditioning:

    • Condition a mixed-mode or anion-exchange SPE cartridge sequentially with 3 mL of methanol, 3 mL of water, and 3 mL of 100 mM KH₂PO₄ (pH 4.9).

  • Sample Loading:

    • Dilute the supernatant from the extraction step with 10 mL of 100 mM KH₂PO₄ (pH 4.9).[2]

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 100 mM KH₂PO₄ (pH 4.9) to remove unbound contaminants.

    • Wash with 3 mL of water to remove salts.

    • Wash with 3 mL of methanol to remove less polar impurities.

  • Elution:

    • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol in 50 mM ammonium acetate for LC-MS/MS analysis.[1]

4. LC-MS/MS Quantification

Quantification is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[11]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate, is commonly used for the detection of acyl-CoAs.[14][15] The precursor ion will be the [M+H]⁺ of this compound and the internal standard. The product ion will be m/z corresponding to the acyl chain. The exact m/z values will need to be determined by direct infusion of a standard if available, or calculated based on the chemical formula.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison between different soil samples.

Sample IDSoil TypeReplicateThis compound (ng/g soil)Internal Standard Recovery (%)
S-01Loam115.285
S-01Loam214.888
S-01Loam315.586
S-02Sandy15.791
S-02Sandy26.189
S-02Sandy35.992
S-03Clay125.482
S-03Clay226.184
S-03Clay325.883

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow sample Soil Sample (1-5g, freeze-dried) homogenization Homogenization (KH2PO4 buffer, IS) sample->homogenization extraction Liquid-Liquid Extraction (Chloroform/Methanol) homogenization->extraction centrifugation1 Phase Separation (Centrifugation) extraction->centrifugation1 aqueous_phase Collect Aqueous Phase (Contains Acyl-CoAs) centrifugation1->aqueous_phase protein_precip Protein Precipitation (Acetonitrile) aqueous_phase->protein_precip centrifugation2 Pellet Removal (Centrifugation) protein_precip->centrifugation2 supernatant Collect Supernatant centrifugation2->supernatant spe Solid Phase Extraction (Cleanup) supernatant->spe evaporation Solvent Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms logical_relationship start Start: Soil Sample extraction Extraction (Isolate Lipids & Polar Metabolites) start->extraction Matrix Complexity purification Purification (SPE) (Remove Interferents) extraction->purification Crude Extract detection Detection (LC-MS/MS) (Separate & Quantify) purification->detection Purified Analytes end End: Quantitative Data detection->end Analyte Concentration

References

Application Notes and Protocols for 9-MethylHexadecanoyl-CoA in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-MethylHexadecanoyl-CoA is a C17 saturated fatty acyl-CoA with a methyl branch at the C9 position. While not a commonly reported metabolite in literature, its unique structure as a mid-chain branched fatty acyl-CoA presents intriguing possibilities for applications in synthetic biology. Branched-chain fatty acids (BCFAs) are known to play crucial roles in various biological systems, influencing membrane fluidity, acting as precursors for biofuels with improved cold-flow properties, and serving as building blocks for novel biopolymers and pharmaceuticals.[1][2] The introduction of a methyl group in the middle of the fatty acid chain could impart specific physical and chemical properties, making this compound a valuable target for metabolic engineering.

These application notes provide a theoretical framework and practical protocols for the synthesis, analysis, and potential utilization of this compound in engineered microbial systems. Given the limited direct research on this specific molecule, the information presented is based on established principles of fatty acid metabolism and synthetic biology, drawing analogies from the study of other branched-chain fatty acyl-CoAs.

Potential Applications in Synthetic Biology

  • Modification of Cell Membrane Properties: The incorporation of 9-Methylhexadecanoic acid into membrane phospholipids (B1166683) could alter membrane fluidity and permeability.[3][4] The mid-chain methyl group would disrupt the tight packing of fatty acyl chains, potentially increasing membrane fluidity at lower temperatures. This could be beneficial for industrial microorganisms used in bioprocessing under variable temperature conditions. Methyl-branched lipids are also known to create lipid-packing defects that can enhance the membrane adsorption of certain proteins.[5]

  • Precursor for Novel Biofuels: Fatty acid-derived biofuels, such as fatty acid methyl esters (FAMEs) and alkanes, are a promising alternative to fossil fuels. Branched-chain variants are particularly desirable due to their lower melting points and improved cold-flow properties.[1] this compound could be enzymatically converted to 9-methylhexadecane or other biofuel molecules with potentially superior characteristics.

  • Production of Specialty Chemicals: The unique structure of this compound makes it a candidate precursor for the synthesis of novel biopolymers, surfactants, lubricants, and flavor and fragrance compounds.

  • Drug Development and Delivery: Lipids are increasingly being used in drug delivery systems, such as liposomes. The inclusion of custom-designed fatty acids like 9-methylhexadecanoic acid could be used to fine-tune the stability, release characteristics, and biocompatibility of these delivery vehicles.

Biosynthesis and Metabolic Engineering

The de novo biosynthesis of this compound in a microbial chassis like Escherichia coli or Saccharomyces cerevisiae is not a naturally occurring pathway and would require significant metabolic engineering. A plausible synthetic pathway would involve the methylation of a C16 fatty acid precursor.

A hypothetical pathway could involve:

  • Synthesis of the Hexadecanoyl backbone: This would rely on the host's native fatty acid synthesis (FAS) machinery to produce hexadecanoyl-ACP or hexadecanoyl-CoA.

  • Introduction of a Methyl Group: A key challenge is the specific methylation at the C9 position. This would likely require a novel or engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[6][7] Such an enzyme would need to be discovered from a natural source or engineered to have high specificity for the C9 position of a C16 acyl chain.

The following diagram illustrates a hypothetical biosynthetic pathway for this compound.

Biosynthetic Pathway of this compound Hypothetical Biosynthetic Pathway for this compound Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Hexadecanoyl_ACP Hexadecanoyl-ACP FAS->Hexadecanoyl_ACP Thioesterase Thioesterase Hexadecanoyl_ACP->Thioesterase Hexadecanoic_Acid Hexadecanoic Acid Thioesterase->Hexadecanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Hexadecanoic_Acid->Acyl_CoA_Synthetase Hexadecanoyl_CoA Hexadecanoyl-CoA Acyl_CoA_Synthetase->Hexadecanoyl_CoA SAM_MT Putative SAM-dependent C9-Methyltransferase Hexadecanoyl_CoA->SAM_MT SAH S-Adenosyl-L-homocysteine (SAH) SAM_MT->SAH Product This compound SAM_MT->Product SAM S-Adenosyl-L-methionine (SAM) SAM->SAM_MT

Caption: Hypothetical pathway for this compound biosynthesis.

Quantitative Data on Branched-Chain Fatty Acid Production

Direct quantitative data for this compound production is unavailable. However, data from engineered E. coli strains producing other BCFAs can serve as a benchmark for potential production titers.

ProductHost OrganismPrecursor(s)Titer (mg/L)Percentage of Total Fatty AcidsReference
Branched-Chain Fatty AcidsE. coliGlucose, 4-methyl-2-oxopentanoate27685%[8]
Branched-Chain Fatty AcidsE. coliGlucose18172%[8]
Fatty Acid Branched-Chain EstersE. coliNot specified27399.3%[9]
Fatty Acid Branched-Chain EstersPichia pastorisNot specified169Not specified[9]

Experimental Protocols

Protocol 1: Heterologous Production of this compound in E. coli

This protocol outlines the general steps for engineering E. coli to produce this compound, assuming a suitable methyltransferase has been identified.

1. Strain and Plasmid Construction:

  • Host Strain: E. coli BL21(DE3) or a derivative with deletions in fatty acid degradation pathways (e.g., ΔfadD).
  • Plasmids:
  • A high-copy plasmid (e.g., pET-28a) expressing the putative SAM-dependent C9-methyltransferase under the control of an inducible promoter (e.g., T7).
  • Optionally, a second plasmid to boost precursor supply, such as overexpressing an acetyl-CoA carboxylase (ACCase) to increase malonyl-CoA levels.

2. Culture Conditions:

  • Prepare an overnight culture of the engineered E. coli strain in 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics at 37°C with shaking.
  • Inoculate 100 mL of Terrific Broth (TB) medium (with antibiotics) with the overnight culture to an initial OD600 of 0.1.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to incubate the culture at a lower temperature (e.g., 25-30°C) for 16-24 hours to allow for fatty acid production.

3. Workflow Diagram:

Experimental Workflow Workflow for Production and Analysis Start Strain Construction Culture Cell Culture and Induction Start->Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Fatty Acid Extraction Harvest->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Analysis Analysis->Data

Caption: General workflow for production and analysis of fatty acids.

Protocol 2: Extraction and Analysis of Fatty Acids

This protocol describes the extraction of total fatty acids from the engineered E. coli and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to Fatty Acid Methyl Esters (FAMEs).

1. Materials:

  • Cell pellet from Protocol 1.
  • Methanol, Chloroform, 0.9% NaCl solution.
  • BF3-methanol (14% w/v) or methanolic HCl.
  • Hexane (B92381).
  • Anhydrous sodium sulfate.
  • Internal standard (e.g., heptadecanoic acid).

2. Fatty Acid Extraction (Bligh-Dyer Method):

  • Resuspend the cell pellet in 1 mL of deionized water. Add a known amount of internal standard.
  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 15 minutes.
  • Add 1.25 mL of chloroform. Vortex for 1 minute.
  • Add 1.25 mL of 0.9% NaCl solution. Vortex for 1 minute.
  • Centrifuge at 2000 x g for 10 minutes to separate the phases.
  • Carefully collect the lower organic phase (containing lipids) into a clean glass tube.

3. Derivatization to FAMEs:

  • Evaporate the solvent from the extracted lipids under a stream of nitrogen.
  • Add 1 mL of BF3-methanol to the dried lipid extract.
  • Incubate at 60°C for 30 minutes.
  • Cool the reaction mixture to room temperature.
  • Add 1 mL of water and 2 mL of hexane. Vortex to extract the FAMEs into the hexane layer.
  • Collect the upper hexane layer and dry it over anhydrous sodium sulfate.
  • Transfer the dried hexane extract to a GC vial for analysis.

4. GC-MS Analysis:

  • GC Column: A polar capillary column (e.g., BPX70 or similar).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, hold for 10 minutes.
  • Carrier Gas: Helium.
  • MS Detector: Scan mode from m/z 50-500.
  • Identification: 9-Methylhexadecanoic acid methyl ester will have a specific retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion peak and fragmentation pattern that can be compared to standards or predicted fragmentation.

Logical Relationship Diagram for Pathway Optimization

To improve the yield of this compound, several aspects of the host metabolism can be targeted.

Pathway Optimization Logic Strategies for Yield Improvement cluster_precursor Precursor Supply cluster_enzyme Enzyme Engineering cluster_pathway Pathway Regulation Goal Increase this compound Titer Boost_AcetylCoA Boost Acetyl-CoA Pool Goal->Boost_AcetylCoA Boost_MalonylCoA Overexpress ACCase Goal->Boost_MalonylCoA Boost_SAM Boost SAM Synthesis Goal->Boost_SAM Improve_MT Improve Methyltransferase (Kcat, Km) Goal->Improve_MT Codon_Optimize Codon Optimize Genes Goal->Codon_Optimize Block_Degradation Delete fadD/fadE Goal->Block_Degradation Divert_Flux Downregulate Competing Pathways Goal->Divert_Flux

Caption: Key strategies for optimizing the production of this compound.

Disclaimer: The information provided for this compound is based on established principles of synthetic biology and metabolic engineering of analogous branched-chain fatty acids. The specific protocols and pathways should be adapted and optimized based on empirical results.

References

Application Note: Quantitative Monitoring of 9-MethylHexadecanoyl-CoA in Bacterial Fermentation by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and quantitative monitoring of 9-MethylHexadecanoyl-CoA levels in bacterial fermentation samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, influencing membrane fluidity and adaptation to environmental stress. The biosynthesis of these lipids, particularly mid-chain methylated fatty acids, is of growing interest in microbiology and biotechnology. This compound is a key intermediate in the biosynthesis of 9-methylhexadecanoic acid, a mid-chain branched fatty acid. Monitoring the intracellular concentration of this compound can provide valuable insights into the metabolic state of the bacteria and the regulation of branched-chain fatty acid synthesis. This application note details a robust and reliable method for the extraction and quantification of this compound from bacterial fermentation cultures.

Biosynthetic Pathway of this compound

The biosynthesis of mid-chain branched fatty acids, such as 9-methylhexadecanoic acid, is thought to proceed via the methylation of an unsaturated fatty acid precursor. In this proposed pathway, an S-adenosyl methionine (SAM)-dependent methyltransferase acts on a C16 mono-unsaturated fatty acyl-ACP, followed by reduction to the saturated, methylated fatty acyl-ACP, which is then converted to its coenzyme A thioester.

Caption: Proposed biosynthetic pathway for this compound in bacteria.

Experimental Workflow

The overall experimental workflow for the monitoring of this compound levels involves several key steps, from sample collection to data analysis.

experimental_workflow cluster_sampling Sample Collection & Quenching cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Bacterial Fermentation Sample Bacterial Fermentation Sample Metabolic Quenching Metabolic Quenching Bacterial Fermentation Sample->Metabolic Quenching Cell Pelleting Cell Pelleting Metabolic Quenching->Cell Pelleting Cell Lysis & Protein Precipitation Cell Lysis & Protein Precipitation Cell Pelleting->Cell Lysis & Protein Precipitation Supernatant Collection Supernatant Collection Cell Lysis & Protein Precipitation->Supernatant Collection Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Supernatant Collection->Solid Phase Extraction (SPE) LC Separation LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration SPE SPE SPE->LC Separation Quantification using Standard Curve Quantification using Standard Curve Peak Integration->Quantification using Standard Curve Data Reporting Data Reporting Quantification using Standard Curve->Data Reporting

Caption: Experimental workflow for monitoring this compound levels.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (commercially available)

  • Internal Standard (e.g., ¹³C-labeled Palmitoyl-CoA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Bacterial culture medium

  • Quenching solution (-20°C, 60% v/v methanol in water)

  • Extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water)

Protocol 1: Sample Collection and Metabolic Quenching
  • Withdraw a defined volume of bacterial culture (e.g., 1 mL) from the fermenter at desired time points.

  • Immediately add the culture to 4 volumes of ice-cold quenching solution to arrest metabolic activity.

  • Vortex briefly and centrifuge at 4°C and high speed (e.g., 10,000 x g) for 5 minutes to pellet the cells.

  • Discard the supernatant and store the cell pellet at -80°C until extraction.

Protocol 2: Metabolite Extraction
  • Resuspend the cell pellet in 500 µL of cold extraction solution containing the internal standard.

  • Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off).

  • Centrifuge the lysate at 4°C and maximum speed for 10 minutes to precipitate proteins and cell debris.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

  • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80% acetonitrile in water).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of LC-MS compatible solvent (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from other cellular components. For example, a linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: The precursor ion will be the [M+H]⁺ of this compound. The product ion will be derived from the characteristic neutral loss of the phosphopantetheine moiety (507 Da). The exact m/z values should be determined by infusing the analytical standard.

      • Internal Standard: The precursor and product ions for the internal standard should be similarly determined.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a table for easy comparison of this compound levels under different fermentation conditions or at different time points. A standard curve should be generated using the analytical standard to ensure accurate quantification.

Table 1: Illustrative Quantitative Data for this compound Levels in Bacterial Fermentation

Fermentation ConditionTime Point (hours)This compound (pmol/mg dry cell weight)Standard Deviation
Control241.20.2
Control482.50.4
Control723.10.5
High Glucose241.80.3
High Glucose484.20.6
High Glucose725.80.9
Precursor Fed243.50.5
Precursor Fed488.91.2
Precursor Fed7212.41.8

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental data.

Conclusion

This application note provides a comprehensive protocol for the monitoring of this compound in bacterial fermentation. The described LC-MS/MS method is highly sensitive and specific, allowing for accurate quantification of this important metabolite. By following these protocols, researchers can gain valuable insights into the regulation of branched-chain fatty acid biosynthesis and its role in bacterial physiology.

Troubleshooting & Optimization

Troubleshooting 9-MethylHexadecanoyl-CoA extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-MethylHexadecanoyl-CoA. The following information is designed to address common challenges encountered during the extraction of this branched-chain fatty acyl-CoA from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the recovery of this compound?

A1: The successful extraction of this compound is primarily dictated by three critical factors:

  • Sample Handling and Storage: Due to their inherent instability, it is optimal to process fresh tissues immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly compromise the stability of lipids.[1]

  • Extraction Method: The choice of extraction solvent and methodology is pivotal. A common and effective approach involves homogenization in an acidic buffer followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction (SPE) is frequently used for purification and to enhance recovery rates.[1]

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. To preserve the integrity of the analyte, it is essential to work quickly, maintain samples on ice, and use appropriate buffers and solvents throughout the extraction process.[1]

Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of this compound can stem from several issues. Here is a troubleshooting guide to address this problem:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue. For better disruption, consider using a glass homogenizer.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1]
Degradation of Acyl-CoAs Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents. To monitor recovery, consider adding an internal standard early in the process.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte.
Analyte Adsorption to Surfaces The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces, leading to signal loss. A derivatization strategy, such as phosphate methylation, can mitigate this issue and improve peak shape. Using glass vials instead of plastic for sample storage and analysis can also reduce signal loss.[2]

Q3: What is the recommended method for storing biological samples to ensure the stability of this compound?

A3: To ensure the stability of long-chain acyl-CoAs like this compound, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] This minimizes enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.

Q4: Can the methyl branch in this compound affect its extraction efficiency compared to straight-chain acyl-CoAs?

A4: While the general principles of extraction for long-chain acyl-CoAs apply, the presence of a methyl branch can slightly alter the molecule's polarity and steric hindrance. This may necessitate minor optimizations to the extraction protocol. For instance, the choice of solvent ratios in liquid-liquid extraction or the wash and elution strengths in solid-phase extraction might need adjustment for optimal recovery. However, existing protocols for branched-chain fatty acyl-CoAs have shown high recovery rates.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs, including branched-chain variants, is highly dependent on the extraction method and the complexity of the matrix. Below is a summary of reported recovery rates from various methodologies.

Table 1: Comparison of Extraction Methodologies for Long-Chain Acyl-CoAs

Extraction MethodMatrixAnalyteAverage Recovery Rate (%)Reference
Modified Solid-Phase Extraction (SPE) with HPLC Rat Tissues (Heart, Kidney, Muscle)Polyunsaturated Acyl-CoAs70-80%[3]
UHPLC-ESI-MS/MS with SPE Mouse Liver, HepG2 and LHCNM2 cellsAcyl-CoAs (C2 to C20)90-111%
Liquid-Liquid Extraction (LLE) Rat LiverLong-Chain Acyl-CoA EstersNot explicitly quantified, but effective for profiling
SPE with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel Rat LiverRadiolabeled Acyl-CoAs83-90%

Experimental Protocols

Below are detailed methodologies for the extraction of this compound from complex matrices.

Protocol 1: Solid-Phase Extraction (SPE) from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2 mL of isopropanol to the homogenate and homogenize again.

    • Add 6 mL of acetonitrile, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Purification:

    • Add 2 mL of saturated ammonium sulfate to the supernatant, vortex, and centrifuge to separate the phases.

    • Collect the upper aqueous-organic phase.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.

    • Load the collected supernatant onto the SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for analysis (e.g., LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is a modified approach for extracting hydrophilic and hydrophobic compounds, including long-chain acyl-CoAs, from plasma samples.

Materials:

  • Plasma sample (50 µL)

  • Internal standards

  • Ice-cold methanol

  • Methyl tert-butyl ether (MTBE)

  • 25% methanol in water

Procedure:

  • Protein Precipitation:

    • To 50 µL of plasma spiked with internal standards, add 250 µL of ice-cold methanol to precipitate proteins.

  • Phase Separation:

    • Add 750 µL of MTBE and 650 µL of 25% methanol in water.

    • Vortex thoroughly and centrifuge to separate the phases.

  • Fraction Collection:

    • Transfer 500 µL of the upper hydrophobic layer (containing less polar lipids) and 400 µL of the lower hydrophilic layer (containing acyl-CoAs) to separate tubes.

  • Drying and Reconstitution:

    • Dry both fractions under a stream of nitrogen.

    • Reconstitute the hydrophobic layer in 100 µL of methanol.

    • Reconstitute the hydrophilic layer (containing this compound) in 50 µL of 5% acetonitrile in water.

  • Storage:

    • Store both reconstituted fractions at -80°C until analysis.

Mandatory Visualizations

Signaling Pathway```dot

PPARalpha_Signaling cluster_extracellular Extracellular Space cluster_cellular Cytoplasm cluster_nuclear Nucleus 9_Me_HCoA_ext This compound 9_Me_HCoA_cyt This compound PPARa_cyt PPARα RXR_cyt RXR Coactivators_cyt Coactivators Complex_cyt PPARα-RXR-Coactivator Complex Complex_nuc PPARα-RXR-Coactivator Complex PPRE PPRE (Peroxisome Proliferator Response Element) Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) Cellular_Response Increased Fatty Acid Oxidation & Metabolism

Caption: General workflow for this compound extraction.

Troubleshooting Logic

Troubleshooting_Logic Start Low Recovery of This compound Check_Sample Review Sample Handling & Storage Start->Check_Sample Check_Lysis Assess Lysis/ Homogenization Efficiency Start->Check_Lysis Check_SPE Evaluate SPE Procedure Start->Check_SPE Check_Degradation Investigate Potential Analyte Degradation Start->Check_Degradation Solution_Sample Flash-freeze fresh samples, store at -80°C, avoid freeze-thaw cycles. Check_Sample->Solution_Sample Solution_Lysis Optimize homogenization (e.g., use glass homogenizer), ensure sufficient solvent volume. Check_Lysis->Solution_Lysis Solution_SPE Ensure proper column conditioning, optimize wash/elution solvents. Check_SPE->Solution_SPE Solution_Degradation Work quickly on ice, use fresh, high-purity solvents, add internal standard early. Check_Degradation->Solution_Degradation

Caption: Troubleshooting logic for low recovery issues.

References

Technical Support Center: 9-MethylHexadecanoyl-CoA Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the detection of 9-MethylHexadecanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a thioester of Coenzyme A and 9-methylhexadecanoic acid, a branched-chain fatty acid. The analysis of branched-chain fatty acyl-CoAs is crucial for studying various metabolic pathways and disorders, including peroxisomal biogenesis defects.[1][2]

Q2: What is the expected mass and primary fragmentation pattern for this compound in positive ion mode ESI-MS/MS?

A2: The chemical formula for this compound is C38H69N7O17P3S. Its theoretical monoisotopic mass is 1019.3834 Da. In positive electrospray ionization (ESI), it is detected as the protonated molecule [M+H]⁺ at an m/z of approximately 1020.39. Like other acyl-CoA species, its dominant fragmentation is a characteristic neutral loss of 507.11 Da, corresponding to the 3'-phospho-adenosine-5'-diphosphate moiety.[3][4][5][]

Q3: What are the primary Multiple Reaction Monitoring (MRM) transitions I should use for detection?

A3: Based on the characteristic fragmentation, the primary MRM transitions to monitor are from the precursor ion to the product ions resulting from the neutral loss of 507 Da and the formation of the adenosine-related fragment. A second transition should always be monitored for confirmation.[7]

Optimization and Troubleshooting Guides

Mass Spectrometry Parameter Optimization

Q4: How do I optimize the MS parameters for this compound?

A4: Optimization should be performed by direct infusion of a pure standard (e.g., 1 µg/mL) into the mass spectrometer. The goal is to find the settings that yield the highest and most stable signal for your specific instrument.

Key Steps:

  • Tune on the Precursor Ion: Infuse the standard and optimize the ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow) to maximize the signal for the [M+H]⁺ ion at m/z 1020.4.[8]

  • Identify Product Ions: While monitoring the precursor ion, perform a product ion scan to confirm the presence of the expected fragments (e.g., m/z 513.3 and m/z 428.1).

  • Optimize Collision Energy (CE): For each MRM transition, perform a CE ramp to determine the voltage that produces the maximum intensity for the product ion.[7] This is a critical step for sensitivity.

  • Optimize Other Lens Voltages: Fine-tune other instrument-specific parameters (e.g., cone voltage, declustering potential) for each MRM transition.

Table 1: Theoretical MS/MS Parameters for this compound

ParameterValueDescription
Precursor Ion [M+H]⁺1020.4 m/zThe protonated molecule to be isolated in Q1.
Product Ion 1 (Quantifier)513.3 m/z[M+H - 507.11]⁺. The most abundant fragment, ideal for quantification.[3][5]
Product Ion 2 (Qualifier)428.1 m/zRepresents the 3'-phospho-adenosine-5'-phosphate fragment, used for confirmation.[4][5]
Suggested CE Range30 - 55 eVStarting range for collision energy optimization. Must be determined empirically.[9]
Ionization ModePositive ESIElectrospray ionization is standard for these polar, ionizable molecules.[8]
Liquid Chromatography Optimization

Q5: What are the recommended starting conditions for the LC method?

A5: Acyl-CoAs are polar molecules, and their chromatography can be challenging due to peak tailing and poor retention on standard reversed-phase columns.[9] A C18 column is a common choice, often with modifications to the mobile phase.

Key Considerations:

  • Column Choice: A standard C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is common. To improve peak shape and retention, consider adding a volatile buffer like ammonium (B1175870) hydroxide (B78521) (to raise pH to ~10.5) or an ion-pairing reagent.[9] Be aware that ion-pairing reagents can cause signal suppression and contaminate the MS system.[8]

  • Flow Rate: Dependent on column dimensions, but typically 0.2-0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is important for reproducible retention times.

Table 2: Suggested Starting LC Gradient

Time (min)% Mobile Phase A (Water + Additive)% Mobile Phase B (Acetonitrile)
0.095%5%
2.095%5%
12.05%95%
15.05%95%
15.195%5%
20.095%5%

Note: Additive could be 10 mM Ammonium Hydroxide or 5 mM Ammonium Acetate. This gradient is a starting point and must be optimized.

Troubleshooting Common Issues

Q6: I am seeing a very low or no signal. What should I do?

A6:

  • Confirm MS Performance: Infuse the standard directly to ensure the mass spectrometer is functioning correctly and parameters are optimized.[4]

  • Check Sample Preparation: Acyl-CoAs are prone to degradation. Ensure samples were extracted efficiently, kept cold, and analyzed promptly. Consider using an internal standard to assess recovery.

  • Evaluate Chromatography: The analyte may be eluting too early or not at all. Verify mobile phase composition and consider a less aggressive starting gradient.

  • Investigate Ion Suppression: Biological matrices can suppress the ESI signal.[5] Ensure adequate chromatographic separation from other sample components. Diluting the sample may also help.

Q7: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

A7:

  • Check for Column Contamination: Repeated injections of biological extracts can lead to a buildup of material on the column.[9] Implement a column wash step in your gradient or flush the column aggressively.

  • Optimize Mobile Phase pH: For acidic analytes, operating at a higher pH can improve peak shape. Using ammonium hydroxide is a common strategy.[9]

  • Reduce Extra-Column Volume: Ensure all tubing and connections between the injector, column, and MS are as short and narrow as possible.

  • Injection Solvent: Ensure the injection solvent is weaker than the initial mobile phase to prevent peak distortion.

Q8: I am observing high background noise or contamination peaks.

A8:

  • Identify the Source: Systematically check for the source of contamination by running blanks and individually infusing mobile phase components. The acid or buffer additive is a common source.

  • Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and additives. Avoid using water from Milli-Q or similar purification systems that may not be properly maintained.

  • Clean the System: If the contamination is in the MS, clean the ion source components (cone, needle, capillary). If it is in the LC, flush the entire system with a strong solvent mixture.

Diagrams and Workflows

LC-MS/MS Optimization Workflow cluster_MS MS Optimization (Direct Infusion) cluster_LC LC Method Development cluster_Validation Method Validation MS1 Prepare Standard (e.g., 1 ug/mL) MS2 Tune on Precursor Ion (m/z 1020.4) MS1->MS2 MS3 Confirm Product Ions (m/z 513.3, 428.1) MS2->MS3 MS4 Optimize Collision Energy & Cone Voltage MS3->MS4 LC1 Select Column & Mobile Phases MS4->LC1 Use Optimized MS Parameters LC2 Develop Gradient Profile LC1->LC2 LC3 Test Injection Volume & Solvent LC2->LC3 LC4 Assess Peak Shape & Retention Time LC3->LC4 V1 Inject Standard Curve LC4->V1 Use Optimized LC Method V2 Assess Linearity & Sensitivity V1->V2 V3 Analyze QC Samples V2->V3 V3->V3

Caption: A logical workflow for optimizing LC-MS/MS parameters.

Troubleshooting Decision Tree Start Problem Encountered (e.g., Low Signal) CheckMS Infuse Standard Directly. Is Signal Strong & Stable? Start->CheckMS CheckLC Inject on LC-MS. Is Peak Shape/RT Okay? CheckMS->CheckLC Yes Sol_MS Clean & Retune MS. Optimize Source Parameters. CheckMS->Sol_MS No CheckSample Review Sample Prep. Degradation? Low Recovery? CheckLC->CheckSample Yes Sol_LC Optimize LC Method. (Gradient, Mobile Phase, Column) CheckLC->Sol_LC No Sol_Sample Optimize Extraction. Use Internal Standard. CheckSample->Sol_Sample Yes, Problem Likely Success Problem Resolved CheckSample->Success No, Problem Identified Sol_MS->CheckMS Sol_LC->CheckLC Sol_Sample->CheckSample

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

Experimental Protocol: Quantification of this compound

This protocol provides a general method for the extraction and quantification of this compound from cultured cells.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): e.g., C17:0-CoA

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • Ammonium Hydroxide (or other buffer components)

  • Extraction Buffer: 2:1:1 Methanol:Acetonitrile:Water, pre-chilled to -20°C

  • Phosphate Buffered Saline (PBS), chilled to 4°C

2. Standard and QC Preparation

  • Prepare a 1 mg/mL stock solution of this compound and the IS in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Create a series of calibration standards (e.g., 1 nM to 1000 nM) by serial dilution of the stock solution into the extraction buffer.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Extraction

  • Culture cells to the desired confluency (e.g., in a 6-well plate).

  • Aspirate the culture medium and immediately wash the cells twice with 1 mL of ice-cold PBS.

  • Immediately add 500 µL of pre-chilled (-20°C) extraction buffer containing the IS to each well.

  • Scrape the cells into the buffer and transfer the lysate to a microcentrifuge tube.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% A, 5% B). Vortex and centrifuge to pellet any insoluble material.

  • Transfer the final extract to an autosampler vial for analysis.

4. LC-MS/MS Analysis

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Set up the acquisition method using the optimized MS parameters (Table 1) and a suitable LC gradient (e.g., Table 2).

  • Inject the samples in a sequence: blank, calibration curve, QCs, biological samples, QCs.

5. Data Processing

  • Integrate the peak areas for the quantifier MRM transition for the analyte and the internal standard.

  • Calculate the response ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the response ratio against the concentration of the standards. Use a linear regression with 1/x weighting.

  • Quantify the amount of this compound in the biological samples using the regression equation from the calibration curve.

References

Technical Support Center: Chemo-Enzymatic Synthesis of 9-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the chemo-enzymatic synthesis of 9-MethylHexadecanoyl-CoA.

I. Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the chemo-enzymatic synthesis of this compound?

A1: The synthesis is a two-step process. First, the carboxyl group of 9-methylhexadecanoic acid is chemically activated. This is followed by an enzymatic reaction where an acyl-CoA synthetase (ACS) or ligase catalyzes the formation of a thioester bond between the activated fatty acid and Coenzyme A (CoA), yielding this compound.[1]

Q2: Which acyl-CoA synthetase is best suited for this compound synthesis?

A2: While many long-chain acyl-CoA synthetases can be used, enzymes with a broad substrate specificity are preferable for branched-chain fatty acids like 9-methylhexadecanoic acid. Promiscuous fatty acid CoA ligases from sources like Mycobacterium tuberculosis have shown utility in synthesizing a variety of modified acyl-CoAs. It is recommended to perform a literature search for ACS enzymes known to accommodate branched-chain substrates or to screen a panel of commercially available enzymes.

Q3: What are the critical reaction components for the enzymatic step?

A3: The enzymatic ligation reaction is dependent on ATP and magnesium ions (Mg²⁺). ATP provides the energy for the reaction by being hydrolyzed to AMP and pyrophosphate, and Mg²⁺ is an essential cofactor for the acyl-CoA synthetase.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by observing the consumption of ATP or the formation of the product, this compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA) are commonly used to separate and quantify the acyl-CoA product from the starting materials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for more sensitive and specific detection.[2][3]

Q5: What is a typical yield for this type of synthesis?

A5: Yields can vary significantly depending on the specific enzyme used, the purity of the starting materials, and the optimization of reaction conditions. For chemo-enzymatic synthesis of various acyl-CoAs, yields of 40% or higher have been reported.[4] However, due to potential steric hindrance from the methyl group in 9-methylhexadecanoic acid, the yield may be lower compared to straight-chain fatty acids.

II. Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step Expected Outcome
Inactive Enzyme 1. Verify the storage conditions and age of the acyl-CoA synthetase. 2. Perform a positive control experiment with a known substrate for the enzyme (e.g., palmitic acid). 3. Consider expressing and purifying a fresh batch of the enzyme if possible.Successful formation of the control acyl-CoA product, indicating the issue is specific to the branched-chain substrate.
Sub-optimal Reaction Conditions 1. Optimize the pH of the reaction buffer (typically between 7.0 and 8.0). 2. Titrate the concentrations of ATP and Mg²⁺. An excess of ATP can sometimes be inhibitory. 3. Vary the incubation temperature (typically between 25°C and 37°C). 4. Increase the incubation time.Identification of optimal reaction parameters leading to an increased product yield.
Steric Hindrance 1. Increase the enzyme concentration to favor the reaction equilibrium towards the product. 2. Screen different acyl-CoA synthetases that may have a more accommodating active site for branched-chain substrates. 3. Consider protein engineering of the existing enzyme to enlarge the substrate-binding pocket.Improved enzyme kinetics and a higher conversion rate of the branched-chain fatty acid.
Incomplete Chemical Activation 1. Ensure the activating agent (e.g., N,N'-Carbonyldiimidazole) is fresh and has been stored under anhydrous conditions. 2. Verify the reaction conditions for the chemical activation step (e.g., solvent, temperature, reaction time). 3. Use an alternative chemical activation method.Complete conversion of the carboxylic acid to its activated form, ensuring it is available for the enzymatic reaction.
Product Degradation 1. Minimize freeze-thaw cycles of the final product. 2. Store the purified this compound at -80°C. 3. Add a reducing agent like DTT to the storage buffer to prevent oxidation of the thiol group.Enhanced stability and longevity of the synthesized acyl-CoA.

III. Data Presentation

Table 1: Comparison of Kinetic Parameters for Fatty Acid Synthase with Straight-Chain vs. Branched-Chain Extender Units

Substratekcat (s⁻¹)KM (µM)kcat/KM (s⁻¹µM⁻¹)
Malonyl-CoA (Straight-Chain)1.7 ± 0.110 ± 20.17
Methylmalonyl-CoA (Branched-Chain)0.011 ± 0.00130 ± 50.00037

Note: Data is generalized from studies on fatty acid synthases and illustrates the typical lower efficiency with branched-chain substrates. Specific values for this compound and its corresponding acyl-CoA synthetase may vary.

IV. Experimental Protocols

A. Chemical Activation of 9-Methylhexadecanoic Acid
  • Dissolve 10 mg of 9-methylhexadecanoic acid in 1 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Add 1.1 equivalents of N,N'-Carbonyldiimidazole (CDI).

  • Stir the reaction mixture at room temperature for 1 hour under an inert atmosphere (e.g., argon or nitrogen).

  • The resulting solution containing the activated 9-methylhexadecanoyl-imidazole can be used directly in the enzymatic reaction.

B. Enzymatic Synthesis of this compound
  • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM Dithiothreitol (DTT).

  • In a microcentrifuge tube, combine the following in the reaction buffer:

    • 10 mM ATP

    • 5 mM Coenzyme A (lithium salt)

    • 1 mM activated 9-methylhexadecanoyl-imidazole (from the previous step)

    • 1-5 µM of a suitable long-chain acyl-CoA synthetase.

  • Incubate the reaction mixture at 30°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge to pellet the precipitated protein and proceed to purification.

C. Purification of this compound by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[2]

  • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[2]

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Linear gradient from 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Collect the fractions corresponding to the this compound peak.

  • Lyophilize the collected fractions to obtain the purified product as a powder.

V. Mandatory Visualizations

ChemoEnzymatic_Synthesis_Workflow Start 9-Methylhexadecanoic Acid Activation Chemical Activation (e.g., with CDI in THF) Start->Activation Activated_Acid Activated 9-Methylhexadecanoyl Intermediate Activation->Activated_Acid Enzymatic_Ligation Enzymatic Ligation (Acyl-CoA Synthetase, ATP, Mg2+) Activated_Acid->Enzymatic_Ligation CoA Coenzyme A CoA->Enzymatic_Ligation Product This compound (Crude) Enzymatic_Ligation->Product Purification Purification (e.g., HPLC) Product->Purification Final_Product Purified This compound Purification->Final_Product

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Troubleshooting_Low_Yield Problem Low/No Yield of This compound Check_Enzyme Is the enzyme active? Problem->Check_Enzyme Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions Yes Sol_Enzyme Use fresh enzyme or run a positive control Check_Enzyme->Sol_Enzyme No Check_Activation Is chemical activation complete? Check_Conditions->Check_Activation Yes Sol_Conditions Optimize pH, temperature, and reactant concentrations Check_Conditions->Sol_Conditions No Consider_Sterics Is steric hindrance an issue? Check_Activation->Consider_Sterics Yes Sol_Activation Use fresh reagents and verify activation step Check_Activation->Sol_Activation No Sol_Sterics Increase enzyme concentration or screen other enzymes Consider_Sterics->Sol_Sterics Yes

Caption: Troubleshooting workflow for low yield of this compound.

References

Overcoming challenges in the purification of 9-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 9-MethylHexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenges include the inherent instability of the thioester bond, which is susceptible to hydrolysis, the compound's amphipathic nature that can lead to aggregation and poor chromatographic peak shape, and the removal of structurally similar impurities from the synthesis reaction, such as unreacted 9-methylhexadecanoic acid and coenzyme A.

Q2: What is the recommended method for assessing the purity of this compound?

A2: The most common and effective method for purity assessment is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 260 nm, which detects the adenine (B156593) ring of the coenzyme A moiety. For confirmation of identity, Mass Spectrometry (MS) is essential to verify the correct molecular weight.

Q3: How should this compound be stored to prevent degradation?

A3: Due to its instability, this compound should be stored as a lyophilized powder or in a non-aqueous, aprotic solvent at -80°C. If an aqueous buffer is necessary, it should be slightly acidic (pH 4.5-6.0) to minimize hydrolysis of the thioester bond. Avoid repeated freeze-thaw cycles.

Q4: I am observing very low yields after purification. What are the potential causes?

A4: Low yields can result from several factors:

  • Degradation: The compound may be degrading during the purification process due to non-optimal pH, high temperatures, or prolonged exposure to aqueous solutions.

  • Incomplete Elution: The compound may be irreversibly binding to the stationary phase of your chromatography column.

  • Precipitation: Due to its long acyl chain, the compound may precipitate in aqueous buffers, especially at high concentrations.

Q5: What are common impurities found in synthetically produced this compound?

A5: Common impurities include unreacted starting materials such as 9-methylhexadecanoic acid and coenzyme A (CoASH), byproducts from the coupling reaction (e.g., N,N'-dicyclohexylurea if DCC is used as a coupling agent), and hydrolyzed this compound (resulting in 9-methylhexadecanoic acid and CoASH).

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions between the phosphate (B84403) groups of CoA and the silica (B1680970) backbone of the column.- Inappropriate mobile phase pH.- Use a phosphate buffer in your mobile phase to mask the active sites on the silica.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.- Use a column with end-capping.
Poor Resolution of Peaks - Suboptimal gradient.- Inappropriate column chemistry.- High flow rate.- Optimize the gradient slope for better separation of closely eluting impurities.- Screen different stationary phases (e.g., C18, C8).- Reduce the flow rate to increase the interaction time with the stationary phase.
Ghost Peaks - Carryover from previous injections.- Contaminated mobile phase or system.- Implement a needle wash step with a strong solvent between injections.- Run a blank gradient to flush the system.- Prepare fresh mobile phases using HPLC-grade solvents.
No Peaks Detected - No sample injected.- Detector issue.- Peptide precipitated in the sample vial.- Check the autosampler for proper injection.- Verify the detector is on and functioning correctly.- Check the solubility of this compound in the sample diluent.
Mass Spectrometry Analysis Issues
IssuePossible Cause(s)Troubleshooting Steps
No Signal or Low Intensity - Poor ionization.- Sample concentration too low.- Instrument not calibrated.- Optimize ionization source parameters.- Increase sample concentration.- Calibrate the mass spectrometer.
Multiple Charged Species - Nature of the compound and ionization method (e.g., ESI).- This is normal for ESI-MS. Use deconvolution software to determine the molecular weight.
Adduct Peaks (e.g., +Na, +K) - Presence of salts in the sample.- Desalt the sample prior to MS analysis.- Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Hydroxysuccinimide (NHS) Ester

This protocol describes a common method for the synthesis of long-chain acyl-CoAs.

Materials:

  • 9-methylhexadecanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (CoASH), trilithium salt

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Bicarbonate (NaHCO₃) solution (0.5 M)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • Activation of 9-methylhexadecanoic acid:

    • Dissolve 9-methylhexadecanoic acid (1 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) dissolved in a small amount of anhydrous DCM dropwise.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the N,N'-dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with water and saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 9-methylhexadecanoyl-NHS ester.

    • The crude product can be purified by recrystallization from ethyl acetate/hexane.

  • Coupling with Coenzyme A:

    • Dissolve CoASH (1.5 eq) in 0.5 M NaHCO₃ solution.

    • Dissolve the purified 9-methylhexadecanoyl-NHS ester (1 eq) in THF.

    • Add the THF solution of the NHS ester dropwise to the CoASH solution with vigorous stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by HPLC.

Protocol 2: Purification of this compound by RP-HPLC

Materials:

  • Crude this compound solution from synthesis.

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA) or Phosphoric Acid

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Acidify the crude reaction mixture to pH 4-5 with dilute phosphoric acid.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water or 50 mM Potassium Phosphate buffer, pH 5.0.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 90% Mobile Phase B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Column Temperature: 30-35°C.

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the main product peak.

    • Immediately freeze the collected fractions and lyophilize to obtain the purified this compound as a white powder.

Data Presentation

Table 1: Typical RP-HPLC Retention Times for Purification Components
CompoundTypical Retention Time (minutes)
Coenzyme A (CoASH)5-8
This compound25-30
9-methylhexadecanoic acid35-40

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and gradient conditions.

Table 2: Purity Assessment Methods
Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
RP-HPLC Separation based on hydrophobicity.Purity percentage, detection of closely related impurities.High resolution and sensitivity, well-established and reproducible.May not resolve all co-eluting impurities; purity is relative to the detected peaks.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Molecular weight confirmation.High accuracy and sensitivity for identity confirmation.Not inherently quantitative without appropriate standards.
Amino Acid Analysis (AAA) Hydrolysis of the compound and quantification of the resulting amino acids (in this case, β-alanine from CoA).Can be used to determine the net content of the CoA-containing molecule.Provides an absolute measure of the amount of the CoA derivative.Indirect method; requires complete hydrolysis.

Visualizations

Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step 9-MHA 9-Methylhexadecanoic Acid NHS_DCC NHS, DCC in DCM 9-MHA->NHS_DCC Reacts with NHS_Ester 9-MHA-NHS Ester NHS_DCC->NHS_Ester Forms CoASH Coenzyme A (CoASH) Crude_Product Crude This compound NHS_Ester->Crude_Product Reacts with CoASH

Caption: Workflow for the synthesis of this compound.

Purification_Workflow Crude_Product Crude Synthetic Product HPLC_Injection RP-HPLC Injection Crude_Product->HPLC_Injection Fraction_Collection Fraction Collection (UV at 260 nm) HPLC_Injection->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Purification workflow for this compound.

Purity_Analysis_Logic cluster_0 Purity Assessment Purity_Check Is the sample pure? HPLC RP-HPLC Analysis (Purity > 95%?) Purity_Check->HPLC Check MS Mass Spectrometry (Correct Mass?) HPLC->MS Yes Troubleshoot Troubleshoot Purification HPLC->Troubleshoot No MS->Troubleshoot No Proceed Proceed with Experiment MS->Proceed Yes Troubleshoot->Purity_Check Re-purify and

Matrix effects in the mass spectrometric analysis of 9-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 9-MethylHexadecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In the analysis of long-chain acyl-CoAs like this compound, common interfering matrix components in biological samples include phospholipids (B1166683), salts, and proteins.[1][2]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: A common and effective method to assess matrix effects is the post-extraction spike experiment.[1] This involves comparing the signal response of this compound in a neat solution to its response when spiked into a blank matrix extract that has gone through the entire sample preparation process.[1][3] A significant difference between the peak areas of these two samples is a strong indicator of ion suppression or enhancement.[1]

Q3: What is a stable isotope-labeled (SIL) internal standard, and can it help with matrix effects for this compound analysis?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C or ²H). For this compound, a corresponding SIL internal standard would have nearly identical chemical and physical properties. In theory, the SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[2] However, it's important to be aware of the "isotope effect," where slight chromatographic separation between the analyte and a deuterated internal standard can sometimes lead to inaccurate correction if they elute in regions with different matrix effects.[2]

Q4: Can simply diluting my sample mitigate matrix effects?

A4: Yes, sample dilution can be a straightforward and effective first step to reduce matrix effects by lowering the concentration of interfering components.[1][3][4][5] However, this approach is only viable if the concentration of this compound in your sample remains above the instrument's limit of detection after dilution.[1][3]

Troubleshooting Guide

Issue 1: Poor sensitivity or inconsistent results for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids in plasma or tissue extracts.[6]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interferences. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective for lipid-like molecules.[1][7]

    • Chromatographic Separation: Modify your LC method to better separate this compound from the matrix components. This could involve adjusting the gradient, changing the mobile phase, or using a different type of analytical column.[3]

    • Sample Dilution: If the analyte concentration is sufficient, dilute the sample to reduce the concentration of interfering matrix components.[1][3][4][5]

Issue 2: High variability in results between different sample batches.

  • Possible Cause: Inconsistent matrix effects across different sample lots or individuals.

  • Troubleshooting Steps:

    • Evaluate Matrix Factor: Assess the matrix effect in multiple batches of your biological matrix to understand the variability.[2]

    • Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard for this compound can help compensate for variations in matrix effects between samples.[2]

    • Standardize Sample Collection and Handling: Ensure that all samples are collected and processed using a consistent protocol to minimize variability in the sample matrix.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative assessment of ion suppression or enhancement for this compound.

Materials:

  • This compound standard solution

  • Blank biological matrix (e.g., plasma, tissue homogenate)

  • Reconstitution solvent (compatible with LC-MS mobile phase)

  • Your established sample preparation workflow materials (e.g., SPE cartridges, solvents)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound standard into the reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.

    • Set C (Post-Extraction Spike): Process the blank matrix through your sample preparation workflow. In the final step, spike the this compound standard into the reconstituted blank matrix extract at the same final concentration as Set A.[1][3]

  • Analyze by LC-MS/MS: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This is a general protocol for cleaning up biological samples to reduce matrix effects before the analysis of this compound. The specific SPE sorbent and solvents should be optimized for your particular application.

Materials:

  • C18 SPE cartridge

  • Methanol (B129727) (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Wash solvent (e.g., 5% methanol in water)

  • Sample extract

Procedure:

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge to activate the sorbent.[1][3]

  • Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample.[3]

  • Loading: Load the sample extract onto the SPE cartridge.[1][3]

  • Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove polar interferences like salts.[1][3]

  • Elution: Elute the this compound with 1 mL of methanol.[1][3]

  • Dry and Reconstitute: Dry the eluted sample under a stream of nitrogen and reconstitute it in a solvent compatible with your LC-MS system.

Data Presentation

Table 1: Illustrative Matrix Effect Data for this compound in Human Plasma

Sample SetMean Peak Area (n=3)Standard DeviationMatrix Effect (%)
Set A (Neat) 1,500,00075,000N/A
Set C (Post-Spike) 975,00090,00065%

This table illustrates a scenario with significant ion suppression.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Reduction

Sample Preparation MethodMean Peak Area of Post-SpikeMatrix Effect (%)Conclusion
Protein Precipitation 600,00040%Severe Suppression
Liquid-Liquid Extraction 1,125,00075%Moderate Suppression
Solid-Phase Extraction 1,350,00090%Minimal Suppression

This table provides an example of how to compare the effectiveness of different cleanup methods.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Biological Sample extraction Extraction of Analytes sample->extraction cleanup Sample Cleanup (SPE/LLE) extraction->cleanup reconstitution Dry & Reconstitute cleanup->reconstitution lc LC Separation reconstitution->lc ms MS Detection lc->ms data Data Acquisition ms->data integration Peak Integration data->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_flowchart start Inconsistent or Low Signal for this compound check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Significant Matrix Effect (Suppression or Enhancement) check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) matrix_effect_present->optimize_cleanup check_instrument Investigate Other Issues: - Instrument Performance - Standard Stability no_matrix_effect->check_instrument optimize_lc Optimize LC Separation optimize_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is end_good Problem Resolved use_sil_is->end_good end_bad Problem Persists check_instrument->end_bad

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

Technical Support Center: Enhancing the Stability of 9-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 9-MethylHexadecanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of this compound during sample preparation?

A1: The primary reasons for the degradation of this compound are the inherent chemical instability of its high-energy thioester bond and enzymatic hydrolysis. The thioester bond is susceptible to nucleophilic attack, leading to hydrolysis, especially at neutral to alkaline pH. Additionally, cells contain enzymes called acyl-CoA thioesterases that rapidly cleave the thioester bond upon cell lysis.

Q2: What is the optimal pH range to maintain the stability of this compound?

A2: Long-chain acyl-CoAs, including this compound, are most stable in a slightly acidic environment, typically at a pH between 4.0 and 6.0. Alkaline conditions (pH > 7.0) significantly accelerate the rate of hydrolysis of the thioester bond. Therefore, it is crucial to use acidic buffers during extraction and storage.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures increase the rate of both chemical and enzymatic degradation of this compound. It is critical to maintain low temperatures throughout the entire sample preparation process. All steps, including homogenization, centrifugation, and storage, should be performed on ice or at 4°C. For long-term storage, temperatures of -20°C to -80°C are recommended.

Q4: What are the best practices for storing this compound standards and samples?

A4: For short-term storage (a few hours), samples should be kept on ice in an acidic buffer (pH 4.0-6.0). For long-term storage, it is recommended to store this compound as a lyophilized powder or in an organic solvent (e.g., acetonitrile) at -80°C to minimize hydrolysis. If storing in an aqueous buffer, it should be acidic and frozen at -80°C. Avoid repeated freeze-thaw cycles.

Q5: Can antioxidants improve the stability of this compound?

A5: While the primary degradation pathway is hydrolysis, oxidative damage can also occur, particularly with unsaturated acyl-CoAs. For branched-chain saturated acyl-CoAs like this compound, oxidation is less of a concern. However, the inclusion of antioxidants like butylated hydroxytoluene (BHT) during extraction can help protect against potential oxidation of other sample components, which could indirectly affect the stability of the target molecule.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the sample preparation of this compound.

Issue 1: Low recovery of this compound after extraction.

Potential Cause Recommended Solution
Enzymatic Degradation Immediately quench enzymatic activity at the point of sample collection. For tissues, flash-freeze in liquid nitrogen. For cell cultures, rapidly aspirate media and add ice-cold extraction solvent (e.g., 80% methanol) directly to the plate.
Chemical Hydrolysis Ensure all buffers and solvents used during extraction are acidic (pH 4.0-6.0). A common choice is a potassium phosphate (B84403) buffer at pH 4.9.[1]
High Temperature Maintain samples on ice or at 4°C throughout the entire extraction procedure. Use pre-chilled tubes, buffers, and solvents.
Incomplete Extraction Use a proven extraction method such as solvent precipitation with acetonitrile (B52724)/isopropanol or solid-phase extraction (SPE) with a C18 cartridge. Ensure thorough homogenization of the sample.
Adsorption to Surfaces Use low-adhesion polypropylene (B1209903) tubes or glass vials to minimize loss of the analyte due to surface binding.

Issue 2: High variability in quantitative results between replicate samples.

Potential Cause Recommended Solution
Inconsistent Quenching Standardize the time and method for quenching enzymatic activity for all samples to ensure uniformity.
Sample Heterogeneity For tissue samples, ensure they are thoroughly homogenized to a uniform consistency before taking aliquots for extraction.
Precipitation Issues During solvent precipitation, ensure complete protein precipitation by vortexing thoroughly and incubating at a low temperature (e.g., -20°C) for a sufficient time.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards and samples.
Matrix Effects in LC-MS/MS Optimize the chromatographic separation to resolve this compound from co-eluting matrix components that can cause ion suppression or enhancement. Consider using a more rigorous cleanup method like SPE.

Quantitative Data on Acyl-CoA Stability

Table 1: Estimated Effect of pH on the Stability of Long-Chain Acyl-CoAs in Aqueous Buffer at 4°C.

pHEstimated Half-lifeStability
4.0DaysHigh
5.0DaysHigh
6.0> 24 hoursModerate
7.0HoursLow
8.0Minutes to HoursVery Low

Table 2: Estimated Effect of Temperature on the Stability of Long-Chain Acyl-CoAs in Acidic Buffer (pH 5.0).

TemperatureEstimated Half-lifeStability
-80°CMonths to YearsVery High
-20°CWeeks to MonthsHigh
4°CDaysModerate
25°C (Room Temp)HoursLow
37°CMinutes to HoursVery Low

Experimental Protocols

Protocol 1: Solvent Precipitation Extraction of this compound from Tissue

  • Sample Preparation: Weigh 50-100 mg of frozen tissue, keeping it on dry ice.

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue and 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9). Homogenize thoroughly.

  • Solvent Addition: Add 2 mL of ice-cold 2-propanol and homogenize again.

  • Extraction: Transfer the homogenate to a glass tube. Add 4 mL of ice-cold acetonitrile and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs into a new pre-chilled tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of an appropriate solvent for your analytical method (e.g., 50% methanol (B129727) in water with 0.1% formic acid).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Cultured Cells

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold 80% methanol (v/v in water) to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously for 1 minute and incubate at -20°C for 30 minutes.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tissue or Cell Sample quench Quenching (Liquid N2 or Cold Solvent) sample->quench Immediate homogenize Homogenization (Acidic Buffer, 4°C) quench->homogenize extract Extraction (Solvent Precipitation or SPE) homogenize->extract dry Drying (Nitrogen Stream) extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_cell Cellular Environment MethylHexadecanoyl_CoA This compound PPARa PPARα (Nuclear Receptor) MethylHexadecanoyl_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Initiates

Caption: Signaling pathway of this compound via PPARα activation.[2][3][4]

References

Refinement of derivatization methods for GC-MS analysis of 9-methylated fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization and analysis of 9-methylated fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses common issues encountered during the derivatization and GC-MS analysis of 9-methylated fatty acids.

Issue 1: Incomplete or Low Yield of Derivatization

Symptoms:

  • Low peak area or intensity for the 9-methylated fatty acid methyl ester (FAME).

  • Presence of a broad, tailing peak corresponding to the underivatized fatty acid.

  • Inconsistent and non-reproducible quantitative results.

Possible Causes and Solutions:

CauseSolution
Steric Hindrance: The methyl group at the 9th position can sterically hinder the carboxyl group, making it less accessible to the derivatizing agent.- Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 60-90 minutes) or at a slightly higher temperature (e.g., 70-80°C) to overcome the steric hindrance. However, avoid excessively high temperatures that could cause degradation.[1] - Use a More Reactive Reagent: Consider using (Trimethylsilyl)diazomethane (TMSD), which is often more effective for sterically hindered acids compared to BF3-Methanol.[2]
Presence of Water: Moisture in the sample or reagents will hydrolyze the derivatization reagent and the formed ester, leading to an incomplete reaction.- Thoroughly Dry the Sample: Lyophilize or dry the sample under a stream of nitrogen before adding reagents. - Use Anhydrous Solvents and Reagents: Ensure all solvents and derivatization reagents are of high purity and stored under anhydrous conditions.
Insufficient Reagent: The amount of derivatizing agent may not be enough to completely convert the fatty acid to its methyl ester.- Increase Reagent Concentration: Use a higher concentration of the derivatizing agent or increase the volume added to the sample. A significant molar excess of the derivatizing agent is recommended.
Improper Sample pH: For some derivatization methods, the pH of the reaction mixture can influence the reaction efficiency.- Adjust pH if Necessary: For methods like those using pentafluorobenzyl bromide (PFBBr), optimizing the pH to around 7 can improve derivatization efficiency for branched-chain fatty acids.[3]

Issue 2: Chromatographic Problems - Peak Tailing and Broadening

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Broader than expected peaks, leading to poor resolution.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System: Polar carboxyl groups of underivatized fatty acids can interact with active sites (silanol groups) in the injector liner, column, or connections, causing peak tailing.[4]- Use a Deactivated Inlet Liner: Employ a liner that has been treated to mask active sites. - Column Maintenance: Trim the first few centimeters of the column from the inlet end to remove accumulated non-volatile residues and active sites. - Condition the Column: Bake out the column at a high temperature (within its specified limits) to remove contaminants.
Inappropriate GC Column: The stationary phase of the column may not be suitable for the analysis of FAMEs.- Select a Polar Stationary Phase: Columns with a polyethylene (B3416737) glycol (e.g., Carbowax-type) or cyanopropyl silicone phase are generally recommended for good separation of FAMEs.[5]
Low Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening and peak tailing.- Optimize Inlet Temperature: A starting point of 250°C is common, but this may need to be adjusted based on the specific analytes.
Carrier Gas Flow Rate: An incorrect flow rate can affect the efficiency of the separation.- Optimize Flow Rate: Ensure the carrier gas flow rate is set to the optimal value for the column dimensions and carrier gas being used.

Issue 3: Low Sensitivity and Poor Signal-to-Noise Ratio

Symptoms:

  • Difficulty in detecting low concentrations of the 9-methylated FAME.

  • High baseline noise, making it difficult to distinguish the analyte peak.

Possible Causes and Solutions:

CauseSolution
Suboptimal Derivatization: Incomplete derivatization will naturally lead to a lower signal for the target analyte.- Re-optimize Derivatization Conditions: Refer to the solutions for "Incomplete or Low Yield of Derivatization."
Improper Mass Spectrometer Settings: The MS parameters may not be optimized for the detection of the target FAME.- Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, monitor only a few characteristic ions of the 9-methylated FAME. This will significantly increase sensitivity.[6] - Optimize Ionization Energy and Detector Voltage: Adjust these parameters to maximize the signal for your analyte.
Contamination in the GC-MS System: Contaminants can contribute to high background noise.- Bake Out the System: Bake out the injector, column, and detector to remove contaminants. - Check Gas Purity: Ensure high-purity carrier gas is being used and that gas lines are free of leaks.
Choice of Derivatizing Agent: Some derivatizing agents can lead to cleaner mass spectra and better sensitivity.- Consider Alternative Reagents: For example, using BF3-Methanol can result in clean MS (EI) spectra.[4]

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is best for 9-methylated fatty acids?

A1: The choice of derivatization method depends on several factors, including the complexity of your sample matrix and the availability of reagents.

  • BF3-Methanol is a widely used and effective method for general fatty acid methylation.[7] However, for sterically hindered fatty acids like 9-methylated ones, longer reaction times or higher temperatures may be necessary to achieve complete derivatization.[1]

  • (Trimethylsilyl)diazomethane (TMSD) is often preferred for sterically hindered carboxylic acids as it can be more reactive.[2] It also offers the advantage of a simpler and safer procedure compared to diazomethane (B1218177).[2]

  • Silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) create trimethylsilyl (B98337) (TMS) esters. While effective, TMS derivatives can be more susceptible to hydrolysis and may lead to more complex mass spectra if other functional groups are present in the sample.[4]

Q2: How can I confirm that my derivatization reaction is complete?

A2: To confirm complete derivatization, you can perform a time-course study. Analyze aliquots of your reaction mixture at different time points (e.g., 15, 30, 60, 90 minutes). Plot the peak area of the FAME against the reaction time. The reaction is complete when the peak area no longer increases with time. Additionally, the absence of a peak for the underivatized fatty acid is a good indicator of a complete reaction.

Q3: What are the key differences in derivatization efficiency between BF3-Methanol and TMSD?

A3: Studies comparing these methods have shown that TMSD can provide more precise quantitative results and produce fewer interferences, especially in complex matrices like plant lipids.[2] While BF3-Methanol is robust, TMSD may offer higher recovery and less variation for certain fatty acids.[8]

Quantitative Comparison of Derivatization Methods

Derivatization MethodAdvantagesDisadvantagesReported Recovery/Efficiency
BF3-Methanol - Widely used and well-established. - Effective for a broad range of fatty acids. - Relatively inexpensive.- May require higher temperatures and longer reaction times for sterically hindered fatty acids. - Can be less efficient for cholesterol esters and triacylglycerols in some protocols.[9] - Can produce artifacts.- Derivatization rates >80% for many lipid classes when combined with NaOH.[9] - Good for C8-C24 fatty acids.
(Trimethylsilyl)diazomethane (TMSD) - Highly effective for sterically hindered acids. - Milder reaction conditions (often at room temperature). - Generally produces fewer byproducts.[2] - Safer alternative to diazomethane.[10]- More expensive than BF3-Methanol. - Can be sensitive to moisture.- Higher recovery values and less variation compared to some acid-catalyzed methods.[8] - Good yield of methyl esters for various fatty acids and prostanoids.[10]
BSTFA (Silylation) - Effective for a wide range of functional groups.- TMS derivatives can be less stable and prone to hydrolysis. - Can derivatize other functional groups, leading to complex chromatograms.[4] - May require longer solvent delay times in the MS method.[4]- Effective and precise with lipid standards, but can be problematic in complex matrices without optimization.[2]

Experimental Protocols

Protocol 1: Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)

  • Sample Preparation: Accurately weigh 1-10 mg of the lipid extract or sample containing 9-methylated fatty acids into a screw-cap glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen.

  • Reagent Addition: Add 1-2 mL of 14% BF3-Methanol solution to the dried sample.

  • Reaction: Tightly cap the tube and heat at 60-100°C for 30-60 minutes in a heating block or water bath. For sterically hindered fatty acids, a longer reaction time (e.g., 60 minutes) at the higher end of the temperature range is recommended.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.

  • Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the upper hexane layer. Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial. To ensure removal of any residual water, the hexane layer can be passed through a small amount of anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization using (Trimethylsilyl)diazomethane (TMSD)

Note: TMSD is a safer alternative to diazomethane but should still be handled with care in a well-ventilated fume hood.

  • Sample Preparation: Dissolve the dried sample containing the 9-methylated fatty acid in a suitable solvent system, such as 1 mL of a 2:1 mixture of methanol (B129727) and toluene.

  • Reagent Addition: While vortexing the sample solution, add a 2.0 M solution of TMSD in hexane dropwise until a persistent yellow color is observed. The yellow color indicates an excess of the reagent.

  • Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is typically rapid.

  • Quenching: Add a few drops of 1 M acetic acid in methanol to quench the excess TMSD. The disappearance of the yellow color indicates that the reagent has been neutralized.

  • Extraction: Add 1 mL of hexane and 1 mL of water. Vortex thoroughly and allow the layers to separate.

  • Sample Collection: Transfer the upper hexane layer to a clean vial for GC-MS analysis.

Visualizations

Experimental Workflow for FAME Preparation

FAME_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Start Lipid Sample DrySample Dry Sample (Nitrogen Stream/Lyophilization) Start->DrySample AddReagent Add Derivatization Reagent (e.g., BF3-Methanol or TMSD) DrySample->AddReagent Heat Heat (if required) AddReagent->Heat AddSolvents Add Hexane & Saturated NaCl Heat->AddSolvents Vortex Vortex & Separate Layers AddSolvents->Vortex Collect Collect Organic Layer Vortex->Collect GCMS GC-MS Analysis Collect->GCMS

Caption: General workflow for the preparation of Fatty Acid Methyl Esters (FAMEs).

Troubleshooting Logic for Incomplete Derivatization

Troubleshooting_Incomplete_Derivatization Start Low FAME Peak Area or Presence of Free Fatty Acid Peak CheckMoisture Was the sample and reagents completely dry? Start->CheckMoisture DryAndReRun Dry sample thoroughly and use anhydrous reagents. Re-run. CheckMoisture->DryAndReRun No CheckReagentAmount Was sufficient derivatization reagent used? CheckMoisture->CheckReagentAmount Yes End Problem Resolved DryAndReRun->End IncreaseReagent Increase reagent amount (ensure molar excess). Re-run. CheckReagentAmount->IncreaseReagent No CheckReactionConditions Are reaction time and temperature adequate for a sterically hindered FA? CheckReagentAmount->CheckReactionConditions Yes IncreaseReagent->End IncreaseTimeTemp Increase reaction time and/or temperature. Re-run. CheckReactionConditions->IncreaseTimeTemp No ConsiderAlternativeReagent Consider a more reactive reagent like TMSD. CheckReactionConditions->ConsiderAlternativeReagent Yes IncreaseTimeTemp->End ConsiderAlternativeReagent->End

Caption: Decision tree for troubleshooting incomplete derivatization of fatty acids.

References

Strategies to increase the production of 9-MethylHexadecanoyl-CoA in recombinant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 9-MethylHexadecanoyl-CoA and other branched-chain fatty acids (BCFAs) in recombinant bacteria, primarily Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are the key precursor molecules required for the synthesis of this compound?

A1: The biosynthesis of this compound, an iso-odd-chain fatty acid, primarily requires a primer derived from the branched-chain amino acid leucine (B10760876). The key precursor is isovaleryl-CoA, which is formed from the degradation of leucine via its corresponding α-keto acid, α-ketoisocaproate. This primer then enters the fatty acid synthesis (FAS) pathway for elongation.

Q2: Which are the essential enzymes for producing branched-chain fatty acids (BCFAs) in a non-native host like E. coli?

A2: To produce BCFAs in E. coli, several key enzymes need to be heterologously expressed. These include:

  • Branched-chain α-keto acid dehydrogenase (BCKD) complex: This multi-enzyme complex is crucial for converting branched-chain α-keto acids into their corresponding acyl-CoA primers (e.g., isovaleryl-CoA). The bkd operon from organisms like Bacillus subtilis (encoding LpdV, BkdAA, BkdAB, and BkdB) is commonly used.[1]

  • A BCFA-specific β-ketoacyl-ACP synthase (FabH): E. coli's native FabH has low activity with branched-chain acyl-CoA primers.[2] Therefore, expressing a FabH with a preference for these primers, such as FabH from Staphylococcus aureus (SaFabH), is necessary to initiate BCFA synthesis.[1]

  • A thioesterase: To release the final product as a free fatty acid, a thioesterase with activity towards branched-chain acyl-ACPs can be overexpressed.

Q3: Why is the lipoylation of the BCKD complex important for BCFA production?

A3: The BCKD complex requires a lipoic acid cofactor for its activity. Incomplete lipoylation of the E2 subunit (BkdC/LpdV) is a significant bottleneck that can severely limit BCFA production.[3] Overexpression of the BCKD complex can deplete the host's native protein lipoylation capacity, leading to inactive enzymes.[3]

Q4: How can I specifically increase the proportion of odd-chain iso-BCFAs like this compound?

A4: To favor the production of odd-chain iso-BCFAs, you need to enrich the intracellular pool of the corresponding precursor, which is derived from leucine. This can be achieved by:

  • Supplementing the culture medium: Adding the precursor α-keto acid, 4-methyl-2-oxopentanoate (B1228126) (α-ketoisocaproate), to the growth medium can significantly increase the proportion of odd-chain iso-BCFAs.[3]

  • Engineering the precursor pathway: Overexpressing genes involved in the leucine biosynthesis pathway (e.g., leuABCD) can increase the endogenous supply of α-ketoisocaproate.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no BCFA production 1. Inactive BCKD complex due to lack of lipoylation. 2. Inefficient priming of fatty acid synthesis with branched-chain acyl-CoAs. 3. Low availability of branched-chain α-keto acid precursors.1. Engineer the protein lipoylation pathway. Overexpress lplA (lipoate protein ligase) and supplement the medium with lipoic acid. Alternatively, overexpress the endogenous lipoylation genes lipA and lipB.[1][3] 2. Replace the native E. coli fabH with a BCFA-specific FabH, such as SaFabH.[1] 3. Supplement the culture medium with the appropriate α-keto acid precursor (e.g., 4-methyl-2-oxopentanoate for odd-chain iso-BCFAs).[3] Alternatively, engineer the branched-chain amino acid biosynthesis pathway by overexpressing relevant operons (e.g., alsS, ilvCD, leuABCD).[1]
High proportion of straight-chain fatty acids (SCFAs) 1. The native E. coli FabH is outcompeting the heterologous BCFA-specific FabH for malonyl-ACP. 2. Insufficient supply of branched-chain acyl-CoA primers.1. Ensure the native fabH gene is deleted or knocked down in your production strain.[1] 2. Increase the expression of the BCKD complex and ensure its proper lipoylation. Also, consider enhancing the precursor pool as described above.
Cell toxicity or slow growth after induction 1. Overexpression of the BCKD complex can be toxic by depleting the lipoylation capacity needed for essential native enzymes like pyruvate (B1213749) dehydrogenase.[3] 2. Accumulation of fatty acid products may be toxic to the cells.1. Balance the expression of the BCKD complex with the lipoylation machinery. Use inducible promoters with varying strengths to fine-tune expression levels. 2. Consider co-expressing an efflux pump or a fatty acid derivatization enzyme (e.g., an acyltransferase to produce fatty acid esters) to reduce the intracellular concentration of free fatty acids.
Incorrect BCFA profile (e.g., wrong chain lengths or branch positions) 1. Supplementing with the wrong α-keto acid precursor. 2. The chosen FabH variant may have a different chain length or primer specificity than desired.1. Verify the identity and purity of the supplemented α-keto acid. For odd-chain iso-BCFAs, use 4-methyl-2-oxopentanoate. For even-chain iso-BCFAs, use 3-methyl-2-oxobutanoate. For anteiso-BCFAs, use 3-methyl-2-oxopentanoate.[3] 2. Test different FabH homologs from various bacterial species to find one that produces the desired BCFA profile.

Quantitative Data on BCFA Production

The following tables summarize quantitative data from a study on engineering E. coli for BCFA production.

Table 1: Effect of Lipoylation Pathway Engineering on BCFA Production

Strain FeatureTotal FFA (mg/L)BCFA Titer (mg/L)BCFA Percentage of Total FFA
Base BCFA strain12611087%
+ Engineered Lipoylation Pathway27623585%

Data adapted from a study on engineering E. coli for high percentage BCFA production.[3] FFAs (Free Fatty Acids) were produced from glucose.

Table 2: Fine-Tuning of BCFA Branch Position by Precursor Supplementation

Supplemented α-Keto Acid (1 g/L)Major BCFA Type ProducedBCFA Percentage of Total FFA
4-methyl-2-oxopentanoateOdd-chain iso77%
3-methyl-2-oxobutanoateEven-chain isoNot specified
3-methyl-2-oxopentanoateAnteisoNot specified

Data adapted from a study on fine-tuning BCFA branch positions.[3] The base strain was engineered with an optimized lipoylation pathway.

Experimental Protocols

Protocol 1: Heterologous Expression of the bkd Operon and Supporting Enzymes

This protocol provides a general workflow for the expression of genes required for BCFA production in E. coli.

  • Strain Selection: Start with an E. coli strain suitable for metabolic engineering, such as one with the native fabH gene deleted.

  • Plasmid Construction:

    • Clone the genes for the B. subtilis BCKD complex (lpdV, bkdAA, bkdAB, bkdB) into a suitable expression vector under the control of an inducible promoter (e.g., pT7, pBAD).

    • On a separate compatible plasmid, clone the gene for a BCFA-specific FabH (e.g., SaFabH) and an enzyme for enhancing lipoylation (e.g., lplA).

  • Transformation: Co-transform the plasmids into the chosen E. coli host strain.

  • Culture and Induction:

    • Grow the transformed cells in a suitable medium (e.g., LB or a defined minimal medium) with appropriate antibiotics at 37°C.

    • When the culture reaches an OD600 of ~0.6, induce protein expression with the appropriate inducer (e.g., IPTG, arabinose).

    • Simultaneously, supplement the medium with lipoic acid (e.g., 50 mg/L) and the desired α-keto acid precursor (e.g., 1 g/L 4-methyl-2-oxopentanoate).[3]

    • Reduce the temperature to a range of 22-30°C and continue incubation for 48-72 hours.[4]

  • Harvesting: Centrifuge the culture to pellet the cells for subsequent analysis.

Protocol 2: Extraction and Analysis of BCFAs by GC-MS

This protocol outlines the steps for analyzing the produced BCFAs.

  • Sample Preparation:

    • To the cell pellet, add a known amount of an internal standard (e.g., deuterated palmitic acid).

    • Perform whole-cell saponification by adding a strong base (e.g., NaOH in methanol) and heating to break open the cells and hydrolyze lipids.

  • Derivatization (FAMEs Method):

    • Acidify the sample (e.g., with HCl).

    • Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol and heating. FAMEs are more volatile and suitable for GC analysis.

    • Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the extracted FAMEs into the GC-MS.

    • GC Column: Use a polar capillary column suitable for FAME separation (e.g., DB-225ms).

    • Temperature Program: Start with an initial oven temperature of around 80°C, hold for 1-2 minutes, then ramp up to a final temperature of 220-250°C.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for FAMEs (e.g., m/z 50-550).

  • Data Analysis:

    • Identify the peaks corresponding to different FAMEs based on their retention times and mass spectra by comparing them to known standards.

    • Quantify the amount of each fatty acid by integrating the peak area and normalizing it to the internal standard.

Visualizations

BCFA_Biosynthesis_Pathway cluster_precursor Precursor Supply cluster_initiation BCFA Initiation cluster_elongation Fatty Acid Elongation Cycle (FAS) cluster_release Product Release Glucose Glucose BCAA_Pathway Branched-Chain Amino Acid (BCAA) Biosynthesis (e.g., leuABCD) Glucose->BCAA_Pathway Glycolysis Leucine Leucine BCAA_Pathway->Leucine Alpha_Keto_Acid 4-Methyl-2-oxopentanoate (α-ketoisocaproate) Leucine->Alpha_Keto_Acid Transamination Primer_CoA Isovaleryl-CoA Alpha_Keto_Acid->Primer_CoA BCKD Complex (Requires Lipoylation) Alpha_Keto_Acid->Primer_CoA Elongation_Cycle Condensation, Reduction, Dehydration, Reduction Primer_CoA->Elongation_Cycle SaFabH Primer_CoA->Elongation_Cycle Final_Product_CoA 9-MethylHexadecanoyl-ACP Elongation_Cycle->Final_Product_CoA 7 Cycles Malonyl_CoA Malonyl_CoA Malonyl_CoA->Elongation_Cycle Final_Product 9-Methylhexadecanoic Acid Final_Product_CoA->Final_Product Thioesterase Final_Product_CoA->Final_Product

Caption: Biosynthetic pathway for this compound in recombinant E. coli.

Troubleshooting_Workflow Start Experiment Start: Low/No BCFA Production Check_Precursors Check Precursor Supply Start->Check_Precursors Check_Enzymes Check Key Enzymes Check_Precursors->Check_Enzymes No Solution_Precursors Solution: - Supplement α-keto acids - Engineer BCAA pathway Check_Precursors->Solution_Precursors Yes Check_Cofactors Check Cofactors Check_Enzymes->Check_Cofactors No Solution_Enzymes Solution: - Use BCFA-specific FabH - Delete native fabH - Optimize BCKD expression Check_Enzymes->Solution_Enzymes Yes Solution_Cofactors Solution: - Overexpress lplA - Supplement lipoic acid Check_Cofactors->Solution_Cofactors Yes Analyze_Results Re-run Experiment & Analyze Products Check_Cofactors->Analyze_Results No (Other Issues) Solution_Precursors->Analyze_Results Solution_Enzymes->Analyze_Results Solution_Cofactors->Analyze_Results

Caption: Troubleshooting workflow for low BCFA production.

References

Technical Support Center: 9-MethylHexadecanoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 9-MethylHexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity when analyzing this compound by mass spectrometry?

A1: Low signal intensity for this compound can arise from several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1]

  • Inefficient Ionization: The ionization efficiency of long-chain acyl-CoAs can be influenced by the mobile phase composition and the presence of co-eluting matrix components.[1]

  • Ion Suppression: Complex biological samples can introduce matrix effects that significantly reduce the signal of the target analyte.[1]

  • Suboptimal Mass Spectrometer Parameters: Incorrect selection of precursor and product ions or inadequate collision energy can lead to poor sensitivity.[1]

  • Poor Chromatographic Peak Shape: Issues such as column overload or contamination can lead to broad peaks and a decreased signal-to-noise ratio.[1]

Q2: Which ionization mode, positive or negative, is better for analyzing this compound?

A2: For long-chain fatty acyl-CoAs, positive ion mode is often more sensitive. Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for species like C16:0-CoA.[2] Therefore, optimizing ionization and fragmentation conditions in positive ion mode is recommended for maximizing sensitivity.[2]

Q3: What is the characteristic fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?

A3: The most common fragmentation for acyl-CoAs, including this compound, involves the neutral loss of the phosphorylated ADP moiety, which corresponds to a neutral loss of 507 Da.[3][4] Monitoring this specific neutral loss is a highly selective method for detecting acyl-CoAs.

Q4: How can I improve the ionization efficiency of this compound?

A4: To improve ionization efficiency, consider the following:

  • Mobile Phase Composition: The use of ammonium (B1175870) buffers, such as ammonium formate (B1220265) or ammonium hydroxide, in the mobile phase can enhance ionization.[5]

  • Solvent Choice: Ensure your sample is dissolved in a volatile organic solvent compatible with electrospray ionization (ESI), such as methanol (B129727), acetonitrile, or a combination with water.[6] Avoid non-volatile solvents like DMSO if possible, or ensure they are highly diluted.[6]

  • Source Parameters: Optimize the desolvation temperature and gas flows on your mass spectrometer to ensure stable and efficient ionization.[1]

Q5: Can sample preparation significantly impact the signal intensity of this compound?

A5: Absolutely. The extraction and cleanup method is critical.[1] It is important to minimize the time samples spend at room temperature and in aqueous solutions to prevent degradation.[1] Protein precipitation followed by solid-phase extraction (SPE) is a common and effective method for isolating acyl-CoAs from complex biological matrices.[1]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low signal intensity for this compound.

Guide 1: Systematic Troubleshooting Workflow

If you are experiencing low or no signal, follow this systematic workflow to identify the root cause.

Caption: A logical workflow for systematically troubleshooting low LC-MS signal.

Guide 2: Optimizing Mass Spectrometry Parameters

For acyl-CoA analysis, specific MS/MS transitions are typically monitored. The most common fragmentation involves the neutral loss of the phosphorylated ADP moiety.

Table 1: Recommended Mass Spectrometer Settings for this compound

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI)Generally provides higher sensitivity for long-chain acyl-CoAs.[2]
Precursor Ion (Q1) Calculated m/z for [M+H]⁺This is the protonated molecule of this compound.
Product Ion (Q3) Precursor Ion - 507.0 DaCorresponds to the characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety.[2][3]
Collision Energy (CE) Optimize for the specific instrumentThe CE should be optimized to achieve efficient fragmentation of the precursor ion into the product ion.[1]
Cone Voltage Optimize for the specific instrumentVarying the cone voltage can optimize the intensity of the parent ion.[7]

Experimental Protocols

Protocol 1: Sample Preparation from Mammalian Tissues

This protocol provides a general guideline for the extraction of this compound from tissue samples and may require optimization for specific tissue types.

  • Tissue Homogenization:

    • Flash-freeze approximately 100 mg of tissue in liquid nitrogen.

    • Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Spike the homogenate with an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

  • Protein Precipitation and Lipid Extraction:

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant.

    • Wash the pellet twice with 1 mL of 2% (w/v) TCA.

    • Resuspend the pellet in 500 µL of water and sonicate briefly to disperse.

    • Add 2 mL of a 2:1 (v/v) mixture of methanol:chloroform and vortex thoroughly.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the aqueous (upper) phase from the lipid extraction onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water to remove unbound impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium hydroxide.

    • Dry the eluate under a stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid Chromatography Method

Table 2: Example Liquid Chromatography Parameters

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 95:5 Water:Acetonitrile with 10 mM Ammonium Formate, pH 6.8
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 6.8
Gradient 0-2 min: 2% B; 2-15 min: 2-98% B; 15-20 min: 98% B; 20-21 min: 98-2% B; 21-25 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Visualization of Key Concepts

Acyl-CoA Fragmentation Pathway

The following diagram illustrates the characteristic fragmentation of an acyl-CoA molecule in the mass spectrometer.

AcylCoA_Fragmentation cluster_precursor Precursor Ion [M+H]+ cluster_fragments Product Ions Precursor This compound-H+ Product [M+H - 507.0 Da]+ Precursor->Product Collision-Induced Dissociation (CID) NeutralLoss Neutral Loss of Phosphoadenosine Diphosphate (507.0 Da)

Caption: Fragmentation of this compound in MS/MS.

References

Technical Support Center: Improving Chromatographic Separation of Branched-Chain Fatty Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain fatty acyl-CoA (BCFA-CoA) isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic separation of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of branched-chain fatty acyl-CoA isomers so challenging?

A1: The primary challenge lies in the structural similarity of BCFA-CoA isomers. Iso- and anteiso-branched-chain fatty acids, for example, often have the same carbon number and degree of saturation. They differ only in the position of a single methyl group on the acyl chain.[1][2] This subtle difference results in nearly identical physicochemical properties, such as hydrophobicity and polarity, leading to co-elution in conventional reversed-phase liquid chromatography (RPLC) systems.[1]

Q2: What are the most common analytical techniques for separating BCFA-CoA isomers?

A2: The most frequently employed technique is high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[3][4] Within HPLC, several modes are utilized:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common starting point, separating molecules based on hydrophobicity.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be effective for the separation of polar compounds like acyl-CoAs and can be used in series with RP-HPLC for comprehensive analysis.[7][8][9]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge, offering an additional dimension of separation that is particularly useful for distinguishing isomers.[10][11][12][13][14]

Q3: Is derivatization necessary for the analysis of BCFA-CoAs?

A3: While not always mandatory, derivatization is highly recommended for several reasons. Free fatty acyl-CoAs can exhibit poor peak shape. Derivatization of the phosphate (B84403) groups can improve peak shape and reduce analyte loss on surfaces.[15] Furthermore, derivatization can enhance ionization efficiency for mass spectrometry, thereby improving detection sensitivity.[16] For instance, converting fatty acids to their trimethyl-amino-ethyl (TMAE) iodide ester derivatives allows for analysis in positive electrospray ionization mode with high sensitivity.[16]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Broadening)

Q: My peaks for BCFA-CoA isomers are tailing and broad. What could be the cause and how can I fix it?

A: Poor peak shape is a common issue when analyzing acyl-CoAs. Several factors can contribute to this problem.

Troubleshooting Workflow for Poor Peak Shape

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing/Broadening) Cause1 Secondary Interactions with Stationary Phase Problem->Cause1 Cause2 Suboptimal Mobile Phase pH Problem->Cause2 Cause3 Column Overload Problem->Cause3 Cause4 Analyte Degradation Problem->Cause4 Solution1 Add competing base/acid to mobile phase Use end-capped column Cause1->Solution1 Solution2 Adjust pH to suppress ionization (e.g., add formic or acetic acid) Cause2->Solution2 Solution3 Reduce sample injection volume Dilute sample Cause3->Solution3 Solution4 Ensure sample stability Use fresh samples/standards Cause4->Solution4

Caption: Troubleshooting workflow for poor peak shape.

Potential Cause Recommended Solution Rationale
Secondary Interactions Add a competing agent to the mobile phase (e.g., a small amount of a stronger acid or base). Use an end-capped column.The phosphate groups on the CoA moiety can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[17] A competing agent can saturate these active sites.
Suboptimal Mobile Phase pH Adjust the mobile phase pH. For reversed-phase chromatography, a lower pH (e.g., using formic acid or acetic acid) can suppress the ionization of the phosphate groups, leading to better peak shape.The charge state of the acyl-CoA molecule can significantly impact its interaction with the stationary phase. Consistent ionization state leads to more symmetrical peaks.
Column Overload Reduce the amount of sample injected onto the column. This can be achieved by diluting the sample or reducing the injection volume.Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks.
Analyte Degradation Ensure samples are fresh and have been stored properly at low temperatures. Minimize freeze-thaw cycles.Acyl-CoAs can be unstable and susceptible to degradation, which can manifest as distorted peaks.
Issue 2: Co-elution of BCFA-CoA Isomers

Q: I am unable to resolve my iso- and anteiso-BCFA-CoA isomers. What strategies can I employ to improve separation?

A: This is the most significant challenge in BCFA-CoA analysis. Improving selectivity is key to achieving separation.

Logical Relationships for Improving Isomer Resolution

cluster_goal Goal cluster_strategies Strategies cluster_methods Methods Goal Improve Resolution of BCFA-CoA Isomers Strategy1 Optimize Chromatographic Selectivity Goal->Strategy1 Strategy2 Increase Column Efficiency Goal->Strategy2 Strategy3 Employ Orthogonal Separation Goal->Strategy3 Method1a Change Stationary Phase (e.g., different C18, chiral column) Strategy1->Method1a Method1b Modify Mobile Phase (e.g., different organic solvent, additives) Strategy1->Method1b Method1c Adjust Temperature Strategy1->Method1c Method2a Use smaller particle size column Strategy2->Method2a Method2b Increase column length Strategy2->Method2b Method3a 2D-LC (RP x HILIC) Strategy3->Method3a Method3b LC-IMS-MS Strategy3->Method3b

Caption: Strategies and methods for improving isomer resolution.

Strategy Parameter to Modify Recommended Action Expected Outcome
Optimize Selectivity Stationary Phase Switch to a column with a different selectivity. For BCFA isomers, specialized phases like polysaccharide-based chiral columns (e.g., Chiralpak IG-U) have shown promise for separating short- to medium-chain isomers.[2] For longer chains, different types of C18 columns can offer varying selectivity.[2]Enhanced differential interaction between isomers and the stationary phase, leading to different retention times.
Mobile Phase Alter the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or use a combination). Acetonitrile and methanol can have different interactions with analytes and the stationary phase, affecting selectivity.[18]Changes in elution order or increased spacing between peaks.
Temperature Systematically vary the column temperature. Lower temperatures often increase retention and can improve resolution, while higher temperatures can alter selectivity.[19]Improved separation due to changes in the thermodynamics of partitioning.
Increase Efficiency Column Parameters Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column.[20]Narrower peaks, which can lead to baseline resolution even with small differences in retention time.
Flow Rate Optimize the flow rate. Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.[19]Increased number of theoretical plates and better separation.
Orthogonal Separation Multi-dimensional LC Implement a two-dimensional LC (2D-LC) approach, such as coupling reversed-phase with HILIC.[8][9]Significantly increased peak capacity and separation of isomers that co-elute in a single dimension.
Ion Mobility Utilize ion mobility spectrometry (IMS) coupled to LC-MS.[10][11][12][13]Separation of isomers based on their gas-phase shape and size, providing resolution for co-eluting species.
Issue 3: Low Signal Intensity / Poor Sensitivity

Q: The signal for my BCFA-CoA isomers is very low. How can I improve the sensitivity of my analysis?

A: Low signal intensity can be due to a variety of factors, from sample preparation to mass spectrometer settings.

Experimental Workflow for Enhancing Signal Intensity

Start Start: Low Signal Intensity Step1 Optimize Sample Preparation Start->Step1 Step2 Enhance Chromatographic Peak Shape Step1->Step2 Solid-Phase Extraction (SPE) Derivatization Step3 Optimize MS Ionization Step2->Step3 Sharper peaks = higher intensity Step4 Optimize MS Detection Step3->Step4 Optimize source parameters (voltage, gas flow, temp) End End: Improved Sensitivity Step4->End Optimize collision energy Use appropriate scan mode (MRM)

Caption: Workflow for improving analytical sensitivity.

Area of Focus Action Details
Sample Preparation Solid-Phase Extraction (SPE) Use a mixed-mode or anion-exchange SPE to concentrate the acyl-CoAs and remove interfering matrix components.[3][15]
Derivatization As mentioned in the FAQs, derivatization can significantly improve ionization efficiency.[15][16]
Chromatography Improve Peak Shape Implement the strategies from the "Poor Peak Shape" section. Sharper, narrower peaks have a greater height and are easier to detect.
Mass Spectrometry Optimize Ion Source Systematically optimize ion source parameters, including capillary voltage, gas flows (nebulizer, drying gas), and temperature, to maximize the generation of the desired precursor ions.[17]
Optimize Fragmentation For MS/MS analysis, optimize the collision energy for each specific BCFA-CoA isomer to ensure efficient fragmentation and a strong signal for the product ions.[17]
Detection Mode Use Multiple Reaction Monitoring (MRM) mode for targeted analysis. This mode offers the highest sensitivity and specificity by monitoring specific precursor-to-product ion transitions.[21]

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC-MS/MS Method for BCFA-CoA Profiling

This protocol provides a starting point for the separation of BCFA-CoAs. Optimization will be required based on the specific isomers of interest and the sample matrix.

  • LC System: UHPLC system capable of binary gradients.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-60% B

    • 15-18 min: 60-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-2% B

    • 21-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • MRM Transitions: Monitor the neutral loss of 507 Da from the protonated precursor ion [M+H]+.[21] Collision energy should be optimized for each compound.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the extraction of a broad range of acyl-CoAs and is suitable for concentrating BCFA-CoAs from biological samples.[3][15]

  • Sample Homogenization: Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 acetonitrile/isopropanol/water).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet proteins and cellular debris.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak wash buffer (e.g., 25 mM ammonium acetate in 5% methanol) to remove neutral and cationic impurities.

  • Elution: Elute the acyl-CoAs with an elution buffer containing a higher salt concentration or a change in pH (e.g., 1% ammonium hydroxide (B78521) in methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol in water).

By following these guidelines and protocols, researchers can systematically troubleshoot and optimize their methods for the challenging but critical task of separating and quantifying branched-chain fatty acyl-CoA isomers.

References

Validation & Comparative

The Validation of Novel Fatty Acid-CoA Esters as Bacterial Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of specific and reliable bacterial biomarkers is paramount for advancements in diagnostics, therapeutic monitoring, and microbial ecology. While various molecular and lipid-based markers are established, the exploration of novel candidates is a continuous effort. This guide addresses the validation of 9-MethylHexadecanoyl-CoA as a potential bacterial biomarker.

A comprehensive review of current scientific literature reveals a notable absence of studies specifically validating this compound as a bacterial biomarker. However, the structurally similar class of methyl-branched fatty acids, particularly 10-methyl branched fatty acids like tuberculostearic acid (10-Me-18:0) and 10-methyl hexadecanoic acid (10-Me-16:0), are well-documented as significant biomarkers for specific bacterial groups, such as Actinobacteria and Mycobacterium.[1][2][3][4]

This guide will, therefore, provide a comparative framework for the validation of a novel mid-chain methyl-branched fatty acid biomarker, using the established knowledge of 10-methyl fatty acids as a prime example. We will compare its potential performance against other common bacterial biomarkers and provide the detailed experimental protocols necessary for its validation.

Comparative Analysis of Bacterial Biomarkers

The selection of a biomarker depends on its intended application, requiring a balance of specificity, sensitivity, and the complexity of the detection method. Fatty acid profiling, particularly through Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust and quantitative method for bacterial identification based on their unique lipid compositions.[5][6]

Biomarker ClassPrincipleCommon ExamplesSpecificitySensitivityKey Applications
Mid-Chain Methyl-Branched Fatty Acids Unique biosynthetic pathways in certain bacterial taxa result in methyl branches at specific positions.10-Methyl Octadecanoic Acid (Tuberculostearic Acid), 10-Me-16:0High for specific groups like Mycobacterium and Actinobacteria.[2][3][4]Moderate to HighTuberculosis diagnostics, microbial source tracking in environmental samples.[2]
Iso/Anteiso-Branched Fatty Acids Branched-chain fatty acids are major components of the cell membranes of many Gram-positive bacteria.i-15:0, a-15:0, i-17:0, a-17:0Good for differentiating Gram-positive from Gram-negative bacteria.[7][8]HighGeneral bacterial community analysis, chemotaxonomy.
Odd-Chain Fatty Acids Synthesized by various bacteria, their presence and abundance can be indicative of microbial activity.C15:0, C17:0Low to ModerateModerateRumen microbial activity studies, analysis of microbial communities in dairy.[9][10]
Hydroxy Fatty Acids Key components of the lipopolysaccharide (LPS) layer in Gram-negative bacteria.3-OH C14:0High for Gram-negative bacteria.HighEndotoxin detection, identification of Gram-negative pathogens.
Nucleic Acids (e.g., 16S rRNA) Sequence variation in conserved genes provides a basis for phylogenetic identification.16S rRNA gene sequencesVery High (species/strain level)Very HighGold standard for bacterial identification, microbiome analysis.

Proposed Validation Workflow for a Novel Biomarker

The validation of a new biomarker like this compound would follow a structured, multi-step process to establish its specificity, sensitivity, and reliability.

cluster_Discovery Phase 1: Discovery & Characterization cluster_Validation Phase 2: Analytical Validation cluster_Clinical Phase 3: Clinical/Applied Validation Discovery Hypothesize Biomarker (e.g., this compound) PureCulture Screen Pure Bacterial Cultures (GC-MS Analysis) Discovery->PureCulture Initial Screening Structure Structural Confirmation (High-Res MS/MS, NMR) PureCulture->Structure Candidate Found MethodDev Develop Quant. Method (e.g., GC-MS/MS) Structure->MethodDev Confirmed Structure LOD Determine LOD/LOQ MethodDev->LOD Linearity Assess Linearity & Range LOD->Linearity Accuracy Evaluate Accuracy & Precision Linearity->Accuracy Complex Test in Complex Matrices (e.g., Soil, Plasma) Accuracy->Complex Validated Method Comparison Compare to Gold Standard (e.g., 16S rRNA PCR) Complex->Comparison ROCCurve ROC Curve Analysis (Sensitivity/Specificity) Comparison->ROCCurve

Caption: A three-phase workflow for the discovery and validation of a novel bacterial biomarker.

Experimental Protocols

A validated and robust experimental protocol is the cornerstone of reliable quantitative analysis. The primary method for analyzing bacterial fatty acids is GC-MS, following their conversion to fatty acid methyl esters (FAMEs).

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This protocol is adapted from standard procedures used for bacterial fatty acid analysis.[11][12]

  • Harvesting Bacterial Cells:

    • Grow bacteria to the late logarithmic phase in an appropriate culture medium.

    • Harvest approximately 40-50 mg of bacterial cells by centrifugation.

    • Wash the cell pellet with sterile saline solution to remove media components.

  • Saponification (Liberation of Fatty Acids):

    • Add 1.0 mL of a saponification reagent (e.g., 45g NaOH in 150 mL methanol (B129727) and 150 mL distilled water) to the cell pellet.[11]

    • Seal the tube and heat in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes to ensure complete hydrolysis of lipids.

  • Methylation (Esterification to FAMEs):

    • Cool the tubes and add 2.0 mL of a methylation reagent (e.g., 325 mL 6.0 N HCl in 275 mL methanol).[11]

    • Seal and heat at 80°C for 10 minutes. This step is critical for forming the volatile methyl esters.

  • Extraction:

    • Cool the tubes and add 1.25 mL of an extraction solvent (e.g., a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether).

    • Gently mix for 10 minutes to partition the FAMEs into the organic phase.

    • Centrifuge briefly to separate the phases and transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of FAMEs

The following are typical GC-MS parameters for the analysis of FAMEs.[13][14]

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[14]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Initial temperature of 170°C, ramp to 270°C at 5°C/minute, hold for 2 minutes.[11]

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Quantitative Data for Biomarker Validation

A crucial step in biomarker validation is the rigorous assessment of the analytical method's performance. The following table summarizes key quantitative metrics that must be established. The values presented are hypothetical for a novel biomarker but are representative of what would be expected in a validation study.

ParameterDefinitionTypical Acceptance CriteriaHypothetical Value for 9-Me-16:0-CoA*
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably distinguished from background noise.Signal-to-Noise Ratio > 310 pg on column
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.Signal-to-Noise Ratio > 10; RSD < 20%30 pg on column
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.990.998
Precision (%RSD) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Intra-day < 15%; Inter-day < 20%Intra-day: 8%; Inter-day: 13%
Accuracy (% Recovery) The closeness of the mean test results obtained by the method to the true value.80-120%95-108%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte in blank matrix.Confirmed in 20+ bacterial species

*Note: As this is a CoA derivative, analysis would likely require hydrolysis to the free fatty acid, followed by methylation. Alternatively, LC-MS/MS could be used for direct analysis of the CoA ester.

Biosynthetic Basis for Specificity

The utility of methyl-branched fatty acids as biomarkers stems from their specific biosynthetic pathways, which are not ubiquitous among bacteria. The key step involves the methylation of a double bond in a fatty acid precursor, followed by reduction.

Oleoyl_PL Oleoyl-Phospholipid (C18:1Δ9) Methyltransferase Methyltransferase (e.g., BfaB, TmpB) Oleoyl_PL->Methyltransferase SAM S-adenosyl methionine (SAM) SAM->Methyltransferase Methylene_Intermediate 10-Methylene-stearoyl-PL Methyltransferase->Methylene_Intermediate Methylation Reductase Reductase (e.g., BfaA) Methylene_Intermediate->Reductase TBSA_PL Tuberculostearoyl-Phospholipid (10-Me-18:0-PL) Reductase->TBSA_PL Reduction NADPH NADPH NADPH->Reductase

Caption: Biosynthesis of Tuberculostearic Acid (10-Me-18:0), a key biomarker for Mycobacterium.

Conclusion

While this compound remains a hypothetical bacterial biomarker without direct validation in the current literature, the established framework for fatty acid biomarker analysis provides a clear path for its evaluation. The structural similarity to well-known biomarkers like 10-methyl hexadecanoic acid suggests that mid-chain branched fatty acids are a promising area of research.

The validation process must be rigorous, encompassing analytical performance and biological specificity. By following the detailed protocols for FAME analysis via GC-MS and establishing key quantitative metrics, researchers can determine the utility of any new fatty acid candidate. Comparison against established biomarkers, particularly the highly specific nucleic acid-based methods, is essential to define its role in the landscape of bacterial identification and diagnostics. Future research into the biosynthesis and distribution of 9-methylated fatty acids across diverse bacterial phyla will be critical to unlocking their potential as next-generation biomarkers.

References

A Comparative Analysis of 9-MethylHexadecanoyl-CoA and Palmitoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biochemical activity of 9-MethylHexadecanoyl-CoA, a branched-chain acyl-CoA, and palmitoyl-CoA, a straight-chain acyl-CoA. This comparison is crucial for understanding the distinct metabolic fates and potential therapeutic implications of these molecules.

Executive Summary

Palmitoyl-CoA is a central molecule in cellular metabolism, primarily undergoing β-oxidation within the mitochondria to generate ATP.[1] In contrast, this compound, a branched-chain fatty acyl-CoA, is predominantly metabolized through β-oxidation within peroxisomes due to the steric hindrance of its methyl group. This fundamental difference in subcellular localization and enzymatic pathways leads to distinct metabolic outcomes and regulatory mechanisms.

Physicochemical Properties

PropertyThis compoundPalmitoyl-CoA
Chemical Formula C38H68N7O17P3SC37H66N7O17P3S
Molecular Weight 1019.97 g/mol 1005.94 g/mol
Structure Branched-chain acyl-CoAStraight-chain acyl-CoA
Solubility Expected to have slightly altered solubility due to the methyl branchSoluble in aqueous solutions

Comparative Metabolic Pathways

The metabolic pathways of these two molecules are distinct, primarily dictated by their chemical structures.

Palmitoyl-CoA: Mitochondrial β-Oxidation

Palmitoyl-CoA is a primary substrate for mitochondrial β-oxidation, a major pathway for cellular energy production.[1] This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2.

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Palmitoyl_CoA_Metabolism cluster_mitochondria Mitochondrial Matrix Palmitate Palmitate Palmitoyl-CoA_cytosol Palmitoyl-CoA Palmitate->Palmitoyl-CoA_cytosol Palmitoyl-CoA_mito Palmitoyl-CoA Palmitoyl-CoA_cytosol->Palmitoyl-CoA_mito CPT1/CAT/CPT2 Beta_Oxidation β-Oxidation (4 enzymes) Palmitoyl-CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Mitochondrial β-oxidation of palmitoyl-CoA.

This compound: Peroxisomal β-Oxidation

Due to the methyl branch on its carbon chain, this compound is a poor substrate for mitochondrial β-oxidation enzymes. Instead, it is primarily degraded in peroxisomes.[2] Peroxisomal β-oxidation differs from the mitochondrial pathway in its first enzyme and its inability to directly couple to ATP synthesis.[3]

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Branched_Chain_Metabolism cluster_peroxisome Peroxisome 9-MHDA 9-Methylhexadecanoic Acid 9-MHDA-CoA_cytosol This compound 9-MHDA->9-MHDA-CoA_cytosol 9-MHDA-CoA_peroxisome This compound 9-MHDA-CoA_cytosol->9-MHDA-CoA_peroxisome ABCD Transporter Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation (ACOX, D-bifunctional protein, Thiolase) 9-MHDA-CoA_peroxisome->Peroxisomal_Beta_Oxidation Propionyl_CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA Acetyl_CoA_perox Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_perox Shortened_Acyl_CoA Shortened Acyl-CoA Peroxisomal_Beta_Oxidation->Shortened_Acyl_CoA Mitochondria Mitochondria Shortened_Acyl_CoA->Mitochondria

Caption: Peroxisomal β-oxidation of this compound.

Enzymatic Activity: A Quantitative Comparison

Direct kinetic data for this compound is scarce. Therefore, data for structurally similar branched-chain fatty acids are used as a proxy to provide a comparative overview.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Cellular Location
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Palmitoyl-CoA (C16:0)1-5100-200Mitochondria
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Palmitoyl-CoA (C16:0)2-1050-100Mitochondria
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Palmitoyl-CoA (C16:0)>100 (poor substrate)LowMitochondria
Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) Palmitoyl-CoA (C16:0)~20~10Peroxisome
Branched-Chain Acyl-CoA Oxidase (ACOX2/3) 2-Methylpalmitoyl-CoANot readily availableSignificantly higher than for straight-chain substratesPeroxisome
Pristanoyl-CoA Oxidase Pristanoyl-CoA~15~5Peroxisome

Note: The kinetic parameters are approximate values derived from various studies and can vary depending on the experimental conditions.

The data indicates that mitochondrial dehydrogenases have a high affinity (low Km) for palmitoyl-CoA, while their activity on branched-chain substrates is significantly lower. Conversely, peroxisomal oxidases exhibit higher activity towards branched-chain acyl-CoAs.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing acyl-CoAs involves the activation of the corresponding fatty acid.

  • Preparation of 9-Methylhexadecanoic Acid Thiophenyl Ester: 9-Methylhexadecanoic acid is reacted with thiophenol in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC).

  • Transesterification with Coenzyme A: The purified thiophenyl ester is then reacted with Coenzyme A (CoA-SH) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) to yield this compound.

  • Purification: The final product is purified using chromatographic techniques such as HPLC.

In Vitro β-Oxidation Assay

This protocol can be adapted for both mitochondrial and peroxisomal preparations.

  • Isolation of Organelles: Mitochondria or peroxisomes are isolated from tissue homogenates (e.g., rat liver) by differential centrifugation.

  • Reaction Mixture: The reaction buffer typically contains potassium phosphate buffer, NAD+, FAD, Coenzyme A, and the acyl-CoA substrate (palmitoyl-CoA or this compound). For peroxisomal assays, ATP is also required.

  • Enzyme Reaction: The reaction is initiated by adding the isolated organelles to the reaction mixture and incubating at 37°C.

  • Measurement of Activity: The rate of β-oxidation can be determined by:

    • Spectrophotometry: Measuring the reduction of NAD+ to NADH at 340 nm.

    • Radiolabeling: Using a radiolabeled substrate (e.g., [1-¹⁴C]palmitoyl-CoA) and measuring the production of radiolabeled acetyl-CoA.

    • LC-MS/MS: Quantifying the decrease in the substrate and the increase in chain-shortened acyl-CoA products.[4][5][6][7][8]

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Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Tissue Tissue Homogenization Organelle_Isolation Organelle Isolation (Mitochondria/Peroxisomes) Tissue->Organelle_Isolation Reaction_Setup Prepare Reaction Mixture (Buffer, Cofactors, Substrate) Organelle_Isolation->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Measurement Measure Activity (Spectrophotometry/Radiolabeling/LC-MS) Incubation->Measurement Data_Processing Calculate Kinetic Parameters (Km, Vmax) Measurement->Data_Processing

Caption: General workflow for in vitro β-oxidation assay.

LC-MS/MS for Acyl-CoA Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[4][5][6][7][8]

  • Sample Extraction: Acyl-CoAs are extracted from cells or tissues using a suitable solvent system (e.g., acetonitrile/methanol/water).

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography.

  • Mass Spectrometric Detection: The separated molecules are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard.

Conclusion

The structural difference between this compound and palmitoyl-CoA dictates their distinct metabolic fates. Palmitoyl-CoA is a primary fuel for mitochondrial energy production, while this compound is channeled into peroxisomal β-oxidation. This differential metabolism has significant implications for cellular lipid homeostasis and signaling. Understanding these differences is critical for the development of therapeutic strategies targeting metabolic disorders. Further research is warranted to elucidate the specific kinetic parameters of this compound with peroxisomal enzymes to refine our understanding of its metabolic role.

References

A Comparative Analysis of Acyl-CoA Dehydrogenase Kinetics: Spotlight on the Branched-Chain Substrate 9-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides a comparative analysis of the enzyme kinetics of acyl-CoA dehydrogenases (ACADs) with a focus on the branched-chain substrate, 9-MethylHexadecanoyl-CoA. Due to the limited direct research on this specific substrate, we will draw comparisons with the well-characterized kinetics of isovaleryl-CoA dehydrogenase (IVD), an enzyme that acts on a branched-chain acyl-CoA, and contrast this with the activity of medium-chain acyl-CoA dehydrogenase (MCAD) on various straight-chain acyl-CoAs.

Acyl-CoA dehydrogenases are a class of mitochondrial enzymes crucial for fatty acid β-oxidation and the metabolism of branched-chain amino acids.[1] These enzymes exhibit distinct but sometimes overlapping specificities for the chain length and structure of their acyl-CoA substrates.[1] Deficiencies in these enzymes can lead to serious metabolic disorders.[1] The introduction of a methyl group in a fatty acyl-CoA chain, as in this compound, can significantly alter its interaction with the active site of ACADs, impacting the efficiency of its metabolism.

Comparative Enzyme Kinetics

To understand the potential kinetic profile of this compound, we can examine the kinetics of enzymes that handle similarly structured substrates. Isovaleryl-CoA dehydrogenase (IVD) is a key enzyme in the metabolism of the branched-chain amino acid leucine, acting on isovaleryl-CoA.[2][3] Its kinetic parameters provide a valuable reference point for the metabolism of branched-chain acyl-CoAs.

In contrast, medium-chain acyl-CoA dehydrogenase (MCAD) is a well-studied enzyme that primarily metabolizes straight-chain fatty acyl-CoAs, typically with chain lengths from C4 to C12.[4] The kinetic data for MCAD with a range of straight-chain substrates highlight the enzyme's substrate preference and provide a baseline for comparison with branched-chain substrates.

Below is a summary of the kinetic parameters for human isovaleryl-CoA dehydrogenase with its branched-chain substrate and for human medium-chain acyl-CoA dehydrogenase with various straight-chain substrates.

EnzymeSubstrateKm (µM)Vmax (min-1)kcat/Km (M-1s-1)
Isovaleryl-CoA Dehydrogenase (Human) Isovaleryl-CoA1.0[5]-4.3 x 106[5]
Medium-Chain Acyl-CoA Dehydrogenase (Human, wild-type) Hexanoyl-CoA (C6)6.5[6]560[6]-
Octanoyl-CoA (C8)3.3[6]690[6]-
Decanoyl-CoA (C10)3.2[6]110[6]-
Dodecanoyl-CoA (C12)1.6[6]280[6]-

Note: Vmax and kcat/Km values are not always available in the same study, hence the missing data points.

Experimental Protocols

The determination of acyl-CoA dehydrogenase kinetics is typically performed using one of two primary methods: the ETF fluorescence reduction assay or a spectrophotometric assay.

Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This is considered the gold standard for measuring ACAD activity as it utilizes the natural electron acceptor, ETF.[7][8]

Principle: The assay measures the decrease in the intrinsic fluorescence of ETF as it becomes reduced by accepting electrons from the acyl-CoA dehydrogenase-substrate complex. The reaction is monitored anaerobically to prevent re-oxidation of the reduced ETF by molecular oxygen.[7]

Typical Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a sealed, anaerobic cuvette. The mixture typically contains a buffer (e.g., potassium phosphate), the purified acyl-CoA dehydrogenase, and purified electron transfer flavoprotein (ETF).[7]

  • Deoxygenation: The reaction mixture is made anaerobic, often by subjecting it to multiple cycles of vacuum and purging with an inert gas like argon. An enzymatic oxygen-scavenging system (e.g., glucose oxidase, catalase, and glucose) can also be included.[7]

  • Initiation of Reaction: The reaction is initiated by the addition of the acyl-CoA substrate.

  • Fluorescence Measurement: The decrease in ETF fluorescence is monitored over time using a fluorometer. The excitation wavelength is typically around 340-342 nm, and the emission is monitored at approximately 490-496 nm.[7]

  • Data Analysis: The initial rate of fluorescence decrease is used to calculate the enzyme activity. Kinetic parameters (Km and Vmax) are determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Spectrophotometric Assay

This method utilizes artificial electron acceptors that change their absorbance upon reduction.

Principle: The reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP), by the acyl-CoA dehydrogenase is monitored as a change in absorbance at a specific wavelength.[9]

Typical Protocol:

  • Reaction Mixture Preparation: The reaction mixture is prepared in a cuvette containing a buffer, the purified acyl-CoA dehydrogenase, and the artificial electron acceptor.

  • Initiation of Reaction: The reaction is started by the addition of the acyl-CoA substrate.

  • Absorbance Measurement: The change in absorbance is monitored over time using a spectrophotometer at a wavelength specific to the chosen electron acceptor (e.g., 300 nm for ferricenium).

  • Data Analysis: The initial rate of change in absorbance is used to determine the enzyme activity. Kinetic parameters are calculated by measuring initial rates at different substrate concentrations.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Acyl-CoA Dehydrogenase Reaction_Mix Combine Enzyme, Substrate, & Assay Components Enzyme->Reaction_Mix Substrate Acyl-CoA Substrate (e.g., this compound) Substrate->Reaction_Mix Assay_Components Assay Buffer & Electron Acceptor (ETF or Dye) Assay_Components->Reaction_Mix Incubation Incubate at Controlled Temperature Reaction_Mix->Incubation Measurement Monitor Fluorescence or Absorbance Change Incubation->Measurement Initial_Rates Calculate Initial Reaction Rates Measurement->Initial_Rates Michaelis_Menten Plot Rates vs. [Substrate] (Michaelis-Menten) Initial_Rates->Michaelis_Menten Kinetic_Parameters Determine Km and Vmax Michaelis_Menten->Kinetic_Parameters ACAD_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) ACAD Acyl-CoA Dehydrogenase (e.g., MCAD, IVD) Fatty_Acyl_CoA->ACAD Substrate Binding Enoyl_CoA trans-2-Enoyl-CoA ACAD->Enoyl_CoA Product Release ETF_ox ETF (oxidized) ACAD->ETF_ox Electron Transfer Beta_Oxidation Beta_Oxidation Enoyl_CoA->Beta_Oxidation Further Oxidation ETF_red ETF (reduced) Electron_Transport_Chain Electron Transport Chain ETF_red->Electron_Transport_Chain Electron Transfer ATP_Production ATP_Production Electron_Transport_Chain->ATP_Production ATP Synthesis

References

Comparative Abundance of 9-MethylHexadecanoyl-CoA Precursors in Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of branched-chain fatty acid metabolism across various bacterial species, providing insights into the prevalence of 9-MethylHexadecanoyl-CoA precursors. This guide is intended for researchers, scientists, and drug development professionals investigating bacterial lipid biosynthesis and its potential as a therapeutic target.

Bacterial Branched-Chain Fatty Acid Composition

Many bacteria, particularly Gram-positive species, incorporate significant amounts of BCFAs into their cell membranes to regulate fluidity.[1][2][3][4] The two primary types of BCFAs are iso- and anteiso-fatty acids, which are synthesized from branched-chain amino acid precursors.[5] The synthesis of iso-fatty acids, such as 9-methylhexadecanoic acid, is initiated with isobutyryl-CoA or isovaleryl-CoA, derived from valine and leucine, respectively.[5][6]

The following table summarizes the relative abundance of major branched-chain fatty acids in selected bacterial species, providing an indirect comparison of the metabolic flux towards intermediates like this compound.

Bacterial SpeciesMajor Branched-Chain Fatty AcidsRelative Abundance (%)Notes
Bacillus subtilisiso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0High levels of both iso and anteiso BCFAs are characteristic.[1][2]The relative amounts of iso and anteiso forms can vary with growth conditions.
Staphylococcus aureusiso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0BCFAs are major components of membrane lipids.[7]Can also incorporate exogenous short-chain branched-chain fatty acids.[7]
Listeria monocytogenesanteiso-C15:0, anteiso-C17:0, iso-C15:0Over 90% of total fatty acids are branched-chain.[4]The proportion of anteiso fatty acids increases at lower temperatures.[4]
Micrococcus luteusiso-C15:0, anteiso-C15:0Olefins are also synthesized from BCFAs in this species.[8]Deletion of the branched-chain α-keto acid dehydrogenase complex significantly reduces BCFA content.[8]

Biosynthesis Pathway of iso-Fatty Acyl-CoAs

The synthesis of this compound is part of the broader pathway of iso-branched-chain fatty acid synthesis. This pathway utilizes precursors derived from the catabolism of branched-chain amino acids.

BCFASynthesis cluster_precursor Precursor Generation cluster_elongation Fatty Acid Elongation Valine Valine alpha-Ketoisovalerate alpha-Ketoisovalerate Valine->alpha-Ketoisovalerate BCAT Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA BKD Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BKD FASII Fatty Acid Synthase II (FASII) Isobutyryl-CoA->FASII Isovaleryl-CoA->FASII Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII iso-Acyl-CoAs Elongated iso-Acyl-CoAs (e.g., this compound) FASII->iso-Acyl-CoAs caption Figure 1. Biosynthesis pathway of iso-branched-chain fatty acyl-CoAs.

Caption: Figure 1. Biosynthesis pathway of iso-branched-chain fatty acyl-CoAs.

Experimental Protocols

Accurate quantification of intracellular acyl-CoAs like this compound requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.

Extraction of Acyl-CoAs from Bacterial Cells

This protocol is a generalized procedure based on methods described for various bacteria.[9][10]

Materials:

  • Bacterial cell pellet

  • Extraction buffer: 1:1 (v/v) potassium phosphate (B84403) buffer (pH 7.5) and 2-propanol

  • Internal standards (e.g., ¹³C-labeled cell extract or odd-chain acyl-CoAs)

  • Liquid nitrogen

  • Centrifuge

Procedure:

  • Harvest bacterial cells by centrifugation at a low temperature.

  • Quickly freeze the cell pellet in liquid nitrogen to quench metabolic activity.

  • Resuspend the frozen pellet in a pre-chilled extraction buffer containing internal standards.

  • Lyse the cells using methods such as bead beating or sonication, keeping the sample on ice.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions (example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to separate acyl-CoAs of different chain lengths.

  • Flow Rate: Dependent on column dimensions, typically 200-400 µL/min.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each target acyl-CoA and the internal standard. The transition for a generic acyl-CoA involves the loss of the phosphopantetheine moiety.

Experimental Workflow Diagram

Workflow Start Bacterial Culture Harvest Cell Harvesting & Metabolism Quenching Start->Harvest Extract Acyl-CoA Extraction (with Internal Standards) Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Data Processing & Quantification Analyze->Quantify End Comparative Abundance Data Quantify->End caption Figure 2. General experimental workflow for acyl-CoA analysis.

Caption: Figure 2. General experimental workflow for acyl-CoA analysis.

References

Functional differences between 9-MethylHexadecanoyl-CoA and other branched-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the functional differences between 9-MethylHexadecanoyl-CoA and other branched-chain acyl-CoAs for researchers, scientists, and drug development professionals.

Introduction

Branched-chain acyl-CoAs are a diverse group of molecules that play crucial roles in cellular metabolism, signaling, and the pathogenesis of various diseases. Their metabolic fates are determined by the position and nature of their branch points, which often necessitate specialized enzymatic pathways distinct from the classical beta-oxidation of straight-chain fatty acids. This guide provides a comparative analysis of the functional differences between the largely uncharacterized this compound and other well-studied branched-chain acyl-CoAs. Due to the limited specific data on this compound, its metabolic characteristics are inferred from the principles of branched-chain fatty acid metabolism. In contrast, extensive experimental data exists for branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs) and the breakdown of branched-chain fatty acids like phytanic acid.

Metabolic Pathways and Functional Roles

The metabolism of branched-chain acyl-CoAs can be broadly categorized based on their origin: the degradation of branched-chain fatty acids and the catabolism of branched-chain amino acids.

This compound: As a long-chain fatty acyl-CoA with a methyl group at the 9th carbon, it is predicted to undergo several cycles of beta-oxidation until the methyl branch is near the carboxyl-CoA end. At this point, further degradation would require specific enzymes to handle the branch, a process that is not yet fully elucidated for this specific molecule.

Branched-Chain Acyl-CoAs from Fatty Acids: A prime example is phytanoyl-CoA, derived from the dietary branched-chain fatty acid phytanic acid. Due to a methyl group at the β-carbon, it cannot be directly metabolized by beta-oxidation. Instead, it undergoes alpha-oxidation in peroxisomes to remove one carbon, yielding pristanoyl-CoA.[1][2] Pristanoyl-CoA, with a methyl group now at the α-carbon, can then be degraded via beta-oxidation.[1] Deficiencies in the alpha-oxidation pathway lead to the accumulation of phytanic acid, causing neurological damage as seen in Refsum's disease.[1]

Branched-Chain Acyl-CoAs from Amino Acids: The catabolism of the essential branched-chain amino acids—leucine, isoleucine, and valine—generates distinct branched-chain acyl-CoA intermediates.[3] This process begins with a transamination step followed by oxidative decarboxylation.[3][4] The resulting acyl-CoA derivatives then enter specific metabolic pathways:

  • From Leucine: Isovaleryl-CoA is produced, which is further metabolized to acetyl-CoA and acetoacetate.[3]

  • From Isoleucine: 2-Methylbutyryl-CoA is formed, leading to the production of acetyl-CoA and propionyl-CoA.[3]

  • From Valine: Isobutyryl-CoA is generated and subsequently converted to propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA.[3][5]

These pathways are critical for energy production, particularly in muscle tissue during periods of fasting or exercise.[4] Dysregulation of BCAA catabolism is associated with metabolic disorders such as insulin (B600854) resistance and maple syrup urine disease.

Comparative Data of Branched-Chain Acyl-CoAs
FeatureThis compound (Predicted)Phytanoyl-CoAIsovaleryl-CoA (from Leucine)Isobutyryl-CoA (from Valine)2-Methylbutyryl-CoA (from Isoleucine)
Origin Branched-chain fatty acidDietary phytanic acidLeucine catabolismValine catabolismIsoleucine catabolism
Primary Metabolic Pathway Beta-oxidation followed by specialized degradationAlpha-oxidation in peroxisomesFurther catabolism to acetyl-CoA and acetoacetateConversion to propionyl-CoAConversion to acetyl-CoA and propionyl-CoA
Key Enzymes Acyl-CoA dehydrogenases, potentially specific isomerases/dehydrogenasesPhytanoyl-CoA dioxygenase, 2-hydroxyphytanoyl-CoA lyaseIsovaleryl-CoA dehydrogenaseIsobutyryl-CoA dehydrogenase2-Methylbutyryl-CoA dehydrogenase
Metabolic End Products Acetyl-CoA, potentially propionyl-CoAPristanoyl-CoA, CO2Acetyl-CoA, acetoacetatePropionyl-CoA (-> Succinyl-CoA)Acetyl-CoA, propionyl-CoA
Physiological Significance Likely contributes to energy metabolism and lipid synthesisDegradation of dietary branched-chain lipidsEnergy source, particularly for muscleAnaplerotic substrate for the Krebs cycleBoth ketogenic and glucogenic precursor
Associated Pathologies UnknownRefsum's diseaseIsovaleric acidemiaIsobutyryl-CoA dehydrogenase deficiency2-Methylbutyryl-CoA dehydrogenase deficiency

Experimental Protocols

Quantification of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of a wide range of acyl-CoA species in biological samples.[6][7]

1. Sample Preparation and Extraction:

  • Homogenization: Tissues or cells are homogenized in an ice-cold extraction solvent, typically a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with water, to precipitate proteins and extract metabolites.[6][7]

  • Internal Standards: A mixture of stable isotope-labeled acyl-CoA standards is added to the sample prior to homogenization to correct for extraction losses and matrix effects.

  • Centrifugation: The homogenate is centrifuged at high speed in the cold to pellet cellular debris and precipitated proteins.[6]

  • Supernatant Collection and Drying: The supernatant containing the acyl-CoAs is collected and dried under a stream of nitrogen or by vacuum centrifugation.[6]

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS analysis, often a mixture of water and methanol containing a volatile salt like ammonium (B1175870) acetate.[6]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted acyl-CoAs are separated using a reversed-phase C18 column with a gradient of mobile phases, typically water with a buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[6]

  • Mass Spectrometry Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in positive ion mode. Quantification is often achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA are monitored.[8] A common fragmentation pattern for acyl-CoAs involves the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (506.9952 Da).[9]

3. Data Analysis:

  • The concentration of each acyl-CoA is determined by comparing the peak area of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.

Visualizing Metabolic Pathways

Catabolism of Branched-Chain Amino Acids

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs cluster_Products Metabolic Products Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylbutyrylCoA 2-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH AcetylCoA1 Acetyl-CoA IsovalerylCoA->AcetylCoA1 Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate AcetylCoA2 Acetyl-CoA MethylbutyrylCoA->AcetylCoA2 PropionylCoA1 Propionyl-CoA MethylbutyrylCoA->PropionylCoA1 PropionylCoA2 Propionyl-CoA IsobutyrylCoA->PropionylCoA2 SuccinylCoA Succinyl-CoA PropionylCoA1->SuccinylCoA PropionylCoA2->SuccinylCoA Alpha_Oxidation PhytanicAcid Phytanic Acid PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Acyl-CoA Synthetase HydroxyphytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA->HydroxyphytanoylCoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal + Formyl-CoA HydroxyphytanoylCoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase PristanicAcid Pristanic Acid Pristanal->PristanicAcid Aldehyde Dehydrogenase PristanoylCoA Pristanoyl-CoA PristanicAcid->PristanoylCoA Acyl-CoA Synthetase BetaOxidation Beta-Oxidation PristanoylCoA->BetaOxidation

References

Confirming the Structure of Biosynthetic 9-MethylHexadecanoyl-CoA: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of lipid molecules is paramount in understanding their biological function and for the development of novel therapeutics. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for confirming the structure of biosynthetically produced 9-MethylHexadecanoyl-CoA. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in this critical analytical step.

Introduction to this compound

This compound is a branched-chain fatty acyl-CoA. Such molecules are key intermediates in the biosynthesis of anteiso-fatty acids, which are important components of the cell membranes of many bacteria, influencing membrane fluidity. The biosynthesis of anteiso-fatty acids initiates with a branched-chain primer, followed by elongation steps utilizing malonyl-CoA. Specifically for this compound, the synthesis likely starts from a primer derived from isoleucine.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of this compound.

Expected NMR Spectral Data

¹H NMR:

  • A doublet for the methyl branch (C9-CH₃) is expected to be slightly upfield from the terminal methyl group's triplet.

  • The methine proton at the branch point (C9-H) will appear as a multiplet.

  • The methylene (B1212753) protons adjacent to the thioester carbonyl (α-CH₂) will be deshielded and appear downfield.

  • The characteristic signals of the coenzyme A moiety will be present, though they can be complex.

¹³C NMR:

  • The carbonyl carbon of the thioester will have a characteristic downfield chemical shift.

  • Distinct signals for the methyl branch carbon and the methine carbon at the branch point are expected.

  • The numerous methylene carbons in the long alkyl chain will resonate in a narrow region of the spectrum.

Comparison of Analytical Techniques

NMR provides unparalleled detail for complete structural elucidation. However, other techniques, particularly mass spectrometry, offer complementary information and are often used in conjunction with NMR.

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Resolution Mass Spectrometry (HRMS)
Information Provided Detailed atomic connectivity, stereochemistry, and 3D structure.Molecular weight and fragmentation patterns, allowing for identification of known compounds.Precise molecular formula.
Sample Requirement Relatively high (mg scale)Low (µg to ng scale)Low (µg to ng scale)
Sample Preparation Minimal, non-destructiveDerivatization to fatty acid methyl esters (FAMEs) is typically required.[1]Minimal, but often coupled with liquid chromatography.
Destructive? NoYesYes
Time per Sample Minutes to hoursMinutesMinutes
Key Advantage Unambiguous structure determination.High sensitivity and excellent for routine analysis of known compounds.Accurate mass determination for formula confirmation.
Key Limitation Lower sensitivity compared to MS.Isomeric differentiation can be challenging without authentic standards.Does not provide detailed structural connectivity on its own.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra, such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations.

GC-MS Sample Preparation and Analysis
  • Hydrolysis and Methylation: The acyl-CoA must first be hydrolyzed to the free fatty acid and then derivatized to its fatty acid methyl ester (FAME). This can be achieved by transesterification using methanolic HCl or BF₃-methanol.

  • Extraction: Extract the resulting FAME into an organic solvent such as hexane.

  • GC Separation: Inject the sample onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME analysis). The oven temperature is programmed to ramp up to separate the components based on their boiling points and polarity.

  • MS Detection: The eluting compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, which generates a molecular ion and a characteristic fragmentation pattern that can be compared to spectral libraries for identification.

Visualizing the Processes

Biosynthesis_of_9_MethylHexadecanoyl_CoA cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination & Final Product Isoleucine Isoleucine Primer Branched-chain primer (e.g., 2-methylbutyryl-CoA) Isoleucine->Primer Transamination & Decarboxylation FAS Fatty Acid Synthase (FAS) Primer->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Growing_Chain Growing Acyl Chain FAS->Growing_Chain Condensation, Reduction, Dehydration, Reduction Growing_Chain->FAS Multiple Cycles Final_Product This compound Growing_Chain->Final_Product Chain Termination

NMR_Workflow Sample Purified this compound Dissolution Dissolve in Deuterated Solvent + Standard Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquisition Data Acquisition (1D ¹H, ¹³C, 2D COSY, HSQC) NMR_Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis Structure Structure Confirmation Analysis->Structure

Comparison_Logic cluster_question cluster_methods cluster_information cluster_confirmation Unknown_Structure Unknown Structure of This compound NMR NMR Spectroscopy Unknown_Structure->NMR GCMS GC-MS Unknown_Structure->GCMS HRMS HRMS Unknown_Structure->HRMS Detailed_Structure Detailed Connectivity & Stereochemistry NMR->Detailed_Structure MW_Fragments Molecular Weight & Fragmentation GCMS->MW_Fragments Formula Precise Molecular Formula HRMS->Formula Unambiguous Unambiguous Confirmation Detailed_Structure->Unambiguous Supportive Supportive Evidence MW_Fragments->Supportive Formula->Supportive

References

A Head-to-Head Comparison: Cross-Validation of LC-MS/MS and GC-MS Methods for 9-Methylated Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate analysis of 9-methylated fatty acids is of growing interest due to their roles in various biological processes. The two primary analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective cross-validation of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for a given research need.

While both LC-MS/MS and GC-MS are powerful tools for fatty acid analysis, they operate on different principles and present distinct advantages and disadvantages. GC-MS has traditionally been the benchmark for fatty acid analysis, largely due to its high chromatographic resolution.[1] However, it necessitates a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[2] In contrast, LC-MS/MS offers greater flexibility, often allowing for the analysis of underivatized fatty acids, which simplifies sample preparation and avoids potential artifacts from derivatization.[3][4]

Quantitative Performance Data

The following table summarizes key quantitative performance parameters for the analysis of methylated fatty acids using both LC-MS/MS and GC-MS. It is important to note that performance can vary based on the specific instrumentation, derivatization method (for GC-MS), and sample matrix.

ParameterLC-MS/MS (Underivatized)GC-MS (Derivatized to FAMEs)
Limit of Detection (LOD) 5 ng/mL (for general long-chain FAs)[5]< 0.2 µg/L (for general FAs)[6]
Limit of Quantitation (LOQ) Typically in the low ng/mL rangeTypically in the ng to pg range on-column
Linearity (R²) Generally > 0.99Generally > 0.99
Precision (%RSD) < 15%Typically < 10-15%
Accuracy/Recovery (%) 85-115%Dependent on extraction and derivatization efficiency
Derivatization Required? No (though can be used for sensitivity enhancement)[4]Yes[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of 9-methylated fatty acids by both LC-MS/MS and GC-MS.

LC-MS/MS Experimental Protocol

This protocol is designed for the direct analysis of 9-methylated fatty acids without derivatization.

  • Sample Preparation (Lipid Extraction):

    • To a 100 µL plasma sample, add an internal standard solution containing a deuterated analog of the 9-methylated fatty acid of interest.

    • Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

    • Collect the lower organic layer containing the lipids.

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol).

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.[7]

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with a polar solvent (e.g., water) to remove hydrophilic impurities.

    • Elute the fatty acids with a non-polar solvent (e.g., acetonitrile (B52724) or methanol).[7]

    • Dry the eluate and reconstitute for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the fatty acids.

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Column Temperature: 40-50°C.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray Ionization (ESI) in negative ion mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • MRM Transitions: Monitor the transition from the precursor ion (the deprotonated molecule [M-H]⁻ of the 9-methylated fatty acid) to a specific product ion.

GC-MS Experimental Protocol

This protocol involves the derivatization of 9-methylated fatty acids to their corresponding FAMEs.

  • Sample Preparation (Lipid Extraction):

    • Follow the same lipid extraction procedure as described for the LC-MS/MS protocol.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add a derivatizing agent such as 14% boron trifluoride in methanol (BF₃-methanol).[8]

    • Heat the mixture at 80-100°C for a specified time (e.g., 1 hour) to ensure complete methylation.[9]

    • After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

    • Vortex and centrifuge to separate the layers.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract and reconstitute in a suitable solvent for GC-MS injection (e.g., hexane or iso-octane).

  • GC-MS Analysis:

    • Gas Chromatography (GC):

      • Column: A polar capillary column such as a biscyanopropyl polysiloxane or a polyethylene (B3416737) glycol (wax) type is typically used for FAME analysis.

      • Injector: Split/splitless injector at a temperature of 250-280°C.

      • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 240°C.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Analysis Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.

      • Characteristic Ions: For 9-methylated FAMEs, monitor for the molecular ion (if present) and characteristic fragment ions resulting from cleavages around the methyl branch.

Method Comparison and Logical Workflow

The choice between LC-MS/MS and GC-MS for the analysis of 9-methylated fatty acids depends on several factors, including the need for derivatization, desired sensitivity, and the complexity of the sample matrix.

Comparative Workflow for 9-Methylated Fatty Acid Analysis cluster_sample Sample Preparation cluster_lcms LC-MS/MS Pathway cluster_gcms GC-MS Pathway Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction LC_Cleanup SPE Cleanup (Optional) Extraction->LC_Cleanup Direct Analysis Path Derivatization Derivatization to FAMEs (e.g., BF₃-Methanol) Extraction->Derivatization Derivatization Path LC_Analysis LC-MS/MS Analysis (Direct Analysis) LC_Cleanup->LC_Analysis LC_Data Data Analysis (MRM Quantification) LC_Analysis->LC_Data GC_Analysis GC-MS Analysis Derivatization->GC_Analysis GC_Data Data Analysis (SIM/Scan Quantification) GC_Analysis->GC_Data

Caption: Comparative workflow for LC-MS/MS and GC-MS analysis of 9-methylated fatty acids.

The diagram above illustrates the distinct workflows for the two techniques. The LC-MS/MS pathway offers a more direct route from extraction to analysis, while the GC-MS pathway includes a mandatory derivatization step.

Logical Relationship of Method Selection Criteria

The decision to use LC-MS/MS or GC-MS can be guided by a logical assessment of the analytical requirements.

Decision Tree for Method Selection Start Start Analysis Planning Derivatization Is Derivatization Acceptable? Start->Derivatization Thermal_Lability Are Analytes Thermally Labile? Derivatization->Thermal_Lability Yes High_Throughput Is High Throughput Required? Derivatization->High_Throughput No LCMS Choose LC-MS/MS Thermal_Lability->LCMS Yes GCMS Choose GC-MS Thermal_Lability->GCMS No High_Throughput->Derivatization No, consider other factors High_Throughput->Derivatization Re-evaluate if throughput is not the primary driver High_Throughput->LCMS Yes

Caption: Decision tree for selecting between LC-MS/MS and GC-MS for 9-methylated fatty acid analysis.

This decision tree highlights key considerations. If derivatization is to be avoided, or if there are concerns about the thermal stability of the analytes, LC-MS/MS is the preferred method. For established workflows where high resolution of isomers is critical and derivatization is acceptable, GC-MS remains a robust choice. The need for high-throughput analysis may also favor LC-MS/MS due to the simpler sample preparation.

References

Comparative Transcriptomics of Bacteria with High vs. Low 9-MethylHexadecanoyl-CoA Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic landscapes of bacteria exhibiting high versus low levels of 9-MethylHexadecanoyl-CoA, a significant branched-chain fatty acid (BCFA). Understanding the genetic underpinnings of varying BCFA concentrations is crucial for fields ranging from microbial physiology and environmental adaptation to the development of novel antimicrobial agents and metabolic engineering. This document synthesizes available data on BCFA biosynthesis and its regulation, presenting it in a clear, comparative format with detailed experimental context.

Data Presentation: Comparative Transcriptomic Analysis

The following table summarizes hypothetical yet representative transcriptomic data from a comparative RNA-sequencing experiment. This data illustrates the expected differential gene expression between a wild-type bacterium with normal (low) levels of this compound and a genetically engineered strain with elevated (high) levels, achieved through the overexpression of the branched-chain α-keto acid dehydrogenase (Bkd) complex.

Table 1: Differentially Expressed Genes in Bacteria with High vs. Low this compound Levels

GeneFunctionFold Change (High/Low)p-value
Branched-Chain Amino Acid Metabolism
ilvBAcetolactate synthase I-2.5< 0.01
ilvCKetol-acid reductoisomerase-2.8< 0.01
ilvDDihydroxy-acid dehydratase-2.6< 0.01
leuA2-isopropylmalate synthase-2.2< 0.01
leuB3-isopropylmalate dehydrogenase-2.4< 0.01
leuCIsopropylmalate isomerase small subunit-2.3< 0.01
leuDIsopropylmalate isomerase large subunit-2.3< 0.01
codYGlobal transcriptional regulator (repressor)-3.0< 0.001
lrpLeucine-responsive regulatory protein-2.1< 0.05
Fatty Acid Biosynthesis
bkdAABranched-chain alpha-keto acid dehydrogenase E1 alpha+5.0< 0.001
bkdABBranched-chain alpha-keto acid dehydrogenase E1 beta+5.2< 0.001
bkdBDihydrolipoamide acyltransferase (E2)+4.8< 0.001
lpdVDihydrolipoamide dehydrogenase (E3)+4.5< 0.001
fabH3-oxoacyl-ACP synthase III+3.5< 0.001
fabF3-oxoacyl-ACP synthase II+1.8> 0.05
accAAcetyl-CoA carboxylase, alpha subunit+1.5> 0.05
accBAcetyl-CoA carboxylase, biotin (B1667282) carboxyl carrier protein+1.6> 0.05
Membrane Stress and Cell Envelope
uspAUniversal stress protein+2.1< 0.05
clpPATP-dependent Clp protease proteolytic subunit+1.9< 0.05
ftsZCell division protein+1.7> 0.05
mreBRod shape-determining protein-1.5> 0.05

Experimental Protocols

The data presented above is based on the following detailed experimental methodologies, which are standard for comparative transcriptomic studies in bacteria.

Bacterial Strains and Growth Conditions
  • Bacterial Strain: Bacillus subtilis (or a similar model organism known to produce BCFAs).

  • Low BCFA Strain: Wild-type B. subtilis.

  • High BCFA Strain: A genetically modified B. subtilis strain overexpressing the bkd operon (encoding the branched-chain α-keto acid dehydrogenase complex) under the control of an inducible promoter (e.g., IPTG-inducible Pgrac).

  • Culture Medium: A defined minimal medium with a known concentration of branched-chain amino acids (isoleucine, leucine, and valine) as precursors for BCFA synthesis.

  • Growth Conditions: Aerobic growth at 37°C with shaking (200 rpm) to mid-logarithmic phase (OD600 ≈ 0.6). For the high BCFA strain, the inducer (e.g., 1 mM IPTG) is added at the beginning of the cultivation.

RNA Extraction and Library Preparation
  • RNA Isolation: Total RNA is extracted from bacterial pellets using a commercial RNA purification kit with a DNase I treatment step to remove contaminating genomic DNA.

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).

  • Ribosomal RNA Depletion: Ribosomal RNA is removed from the total RNA samples using a rRNA depletion kit specific for bacteria.

  • cDNA Library Construction: The rRNA-depleted RNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers and reverse transcriptase. Second-strand cDNA is then synthesized, and the resulting double-stranded cDNA is used for library preparation (end-repair, A-tailing, and adapter ligation) using a standard library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

RNA Sequencing and Data Analysis
  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads.

  • Data Quality Control: The quality of the raw sequencing reads is assessed using tools like FastQC. Adapter sequences and low-quality reads are trimmed.

  • Read Mapping: The high-quality reads are mapped to the reference genome of the bacterial strain using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential gene expression analysis is performed using a statistical package such as DESeq2 or edgeR in R. Genes with a fold change of >2 or <-2 and a p-value < 0.05 are considered significantly differentially expressed.

  • Functional Annotation and Pathway Analysis: The differentially expressed genes are subjected to functional annotation and pathway enrichment analysis using databases like KEGG and Gene Ontology (GO) to identify the biological processes that are most affected.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway for this compound biosynthesis and the experimental workflow for the comparative transcriptomic analysis.

bcfa_biosynthesis cluster_bcaa Branched-Chain Amino Acid (BCAA) Metabolism cluster_keto_acids Branched-Chain α-Keto Acids cluster_acyl_coa Branched-Chain Acyl-CoA Primers cluster_fas Fatty Acid Synthesis (FASII) Isoleucine Isoleucine BCAA_transaminase BCAA Transaminase (e.g., IlvE) Isoleucine->BCAA_transaminase Valine Valine Valine->BCAA_transaminase Leucine Leucine Leucine->BCAA_transaminase KMV α-keto-β-methylvalerate Bkd_complex Branched-chain α-keto acid dehydrogenase (Bkd) KMV->Bkd_complex KIV α-ketoisovalerate KIV->Bkd_complex KIC α-ketoisocaproate KIC->Bkd_complex MB_CoA 2-Methylbutyryl-CoA Elongation Elongation Cycles MB_CoA->Elongation IB_CoA Isobutyryl-CoA IB_CoA->Elongation IV_CoA Isovaleryl-CoA IV_CoA->Elongation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Elongation BCFA Branched-Chain Fatty Acids (e.g., this compound) Elongation->BCFA BCAA_transaminase->KMV BCAA_transaminase->KIV BCAA_transaminase->KIC Bkd_complex->MB_CoA Bkd_complex->IB_CoA Bkd_complex->IV_CoA

Caption: Biosynthesis pathway of branched-chain fatty acids.

transcriptomics_workflow cluster_culture Bacterial Culture cluster_processing Sample Processing cluster_analysis Data Analysis Low_BCFA Low BCFA Strain (Wild-Type) RNA_extraction RNA Extraction Low_BCFA->RNA_extraction High_BCFA High BCFA Strain (bkd overexpression) High_BCFA->RNA_extraction rRNA_depletion rRNA Depletion RNA_extraction->rRNA_depletion Library_prep cDNA Library Preparation rRNA_depletion->Library_prep Sequencing RNA Sequencing Library_prep->Sequencing QC Quality Control & Trimming Sequencing->QC Mapping Read Mapping QC->Mapping DEG_analysis Differential Gene Expression Analysis Mapping->DEG_analysis Functional_analysis Functional Annotation & Pathway Analysis DEG_analysis->Functional_analysis

Caption: Experimental workflow for comparative transcriptomics.

The Impact of 9-MethylHexadecanoyl-CoA on Membrane Fluidity: A Biophysical Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of specific lipid molecules on cell membrane properties is paramount. This guide provides a comprehensive comparison of the role of 9-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, in modulating membrane fluidity. While direct experimental data for this compound is limited, this guide leverages data from closely related branched-chain fatty acids (BCFAs) to offer a robust validation of its fluidizing effect on lipid bilayers. This is benchmarked against the well-established roles of saturated and unsaturated fatty acids.

The fluidity of the cell membrane is a critical parameter that governs a multitude of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound proteins. The incorporation of different fatty acyl chains into membrane phospholipids (B1166683) is a key determinant of this fluidity. While saturated fatty acids (SFAs) promote a more ordered and rigid membrane state, and unsaturated fatty acids (UFAs) introduce kinks in their acyl chains to increase fluidity, branched-chain fatty acids (BCFAs) represent another important class of membrane components that modulate bilayer dynamics.[1][2][3] this compound, with its methyl branch along the acyl chain, is predicted to disrupt the tight packing of neighboring lipid tails, thereby increasing membrane fluidity.[1][4][5] This guide will delve into the biophysical assays that validate this role, presenting comparative data and detailed experimental protocols.

Unveiling Membrane Dynamics: The Role of Acyl Chain Structure

The structure of fatty acyl chains is a primary determinant of the physical state of a lipid bilayer. Saturated fatty acids possess straight, flexible hydrocarbon chains that can pack together tightly, maximizing van der Waals interactions and leading to a more ordered, gel-like phase with lower fluidity. In contrast, the cis-double bonds in unsaturated fatty acids introduce rigid kinks into the acyl chains, creating steric hindrance that prevents dense packing and results in a more disordered, fluid, liquid-crystalline phase.[2]

Branched-chain fatty acids, such as 9-methylhexadecanoic acid (the fatty acid component of this compound), introduce a methyl group along the acyl chain. This branch disrupts the uniform packing of the lipid tails in a manner analogous to the kinks in unsaturated fatty acids, thereby increasing the free volume within the bilayer and enhancing membrane fluidity.[1][4][5] The position of the methyl branch influences the extent of this fluidizing effect, with anteiso-branched fatty acids (methyl group on the antepenultimate carbon) generally being more effective at increasing fluidity than iso-branched fatty acids (methyl group on the penultimate carbon).[6][7][8]

cluster_sfa Saturated Fatty Acids (SFAs) cluster_ufa Unsaturated Fatty Acids (UFAs) cluster_bcfa Branched-Chain Fatty Acids (BCFAs) sfa_node Straight Acyl Chains (e.g., Palmitic Acid) rigid_membrane Ordered (Gel-like) Membrane Low Fluidity sfa_node->rigid_membrane Tight Packing ufa_node Kinked Acyl Chains (e.g., Oleic Acid) fluid_membrane Disordered (Fluid) Membrane High Fluidity ufa_node->fluid_membrane Disrupted Packing bcfa_node Branched Acyl Chains (e.g., 9-Methylhexadecanoic Acid) bcfa_node->fluid_membrane Disrupted Packing

Figure 1. Impact of Acyl Chain Structure on Membrane Fluidity.

Comparative Analysis of Membrane Fluidity: Biophysical Assay Data

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A lower anisotropy value indicates faster rotation and thus higher membrane fluidity. The probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is commonly used for this purpose.[7][8][9]

Fatty Acid TypeRepresentative Fatty AcidSteady-State Fluorescence Anisotropy (r)Implied Membrane Fluidity
SaturatedPalmitic Acid (16:0)~0.35Low
UnsaturatedOleic Acid (18:1c9)~0.15High
Branched-Chain (Anteiso)12-Methyltetradecanoic Acid (a15:0)~0.20High

Note: Anisotropy values are approximate and can vary with temperature, lipid composition, and experimental conditions. Data synthesized from multiple sources for comparative purposes.

Laurdan Generalized Polarization (GP)

The fluorescent probe Laurdan exhibits a spectral shift in response to the polarity of its environment, which is related to water penetration into the bilayer and lipid packing. The Generalized Polarization (GP) value is calculated from the emission intensities at two wavelengths. A lower GP value corresponds to a more polar environment and higher membrane fluidity.[10][11][12][13]

Fatty Acid TypeRepresentative Fatty AcidLaurdan GP ValueImplied Membrane Fluidity
SaturatedPalmitic Acid (in DPPC)+0.4 to +0.6Low
UnsaturatedOleic Acid (in DOPC)-0.1 to -0.3High
Branched-Chain (Anteiso)12-Methyltetradecanoic Acid (a15:0)~ -0.1High

Note: GP values are dependent on temperature and the specific lipid environment. Values are representative for comparative illustration.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes associated with phase transitions in lipid bilayers. The main phase transition temperature (Tm) is the temperature at which the membrane transitions from a gel-like to a fluid-like state. A lower Tm indicates a more fluid membrane at physiological temperatures.[14][15][16][17][18][19]

Phospholipid Acyl ChainMain Phase Transition Temperature (Tm)Implied Membrane Fluidity at Physiological Temp.
Dipalmitoylphosphatidylcholine (DPPC; 16:0/16:0)41 °CLow
Dioleoylphosphatidylcholine (DOPC; 18:1/18:1)-20 °CHigh
Phosphatidylcholine with anteiso-BCFASignificantly lower than corresponding SFAHigh

Note: The Tm for a phospholipid with a branched-chain fatty acid is significantly lower than its straight-chain counterpart, indicating a more fluid membrane.

Experimental Protocols

Detailed methodologies for the key biophysical assays are provided below to facilitate the replication and validation of these findings.

cluster_prep Sample Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis & Interpretation prep_lipids Prepare Lipid Mixtures (Control vs. BCFA-containing) create_vesicles Create Multilamellar (MLVs) or Unilamellar (LUVs) Vesicles prep_lipids->create_vesicles fluorescence_anisotropy Fluorescence Anisotropy (Measure probe rotation) create_vesicles->fluorescence_anisotropy laurdan_gp Laurdan GP (Measure environmental polarity) create_vesicles->laurdan_gp dsc Differential Scanning Calorimetry (Measure phase transition) create_vesicles->dsc analyze_anisotropy Lower Anisotropy = Higher Fluidity fluorescence_anisotropy->analyze_anisotropy analyze_gp Lower GP = Higher Fluidity laurdan_gp->analyze_gp analyze_dsc Lower Tm = Higher Fluidity dsc->analyze_dsc

Figure 2. Experimental Workflow for Biophysical Assays.

Fluorescence Anisotropy Protocol
  • Vesicle Preparation:

    • Prepare lipid films by evaporating a chloroform (B151607) solution of the desired lipid mixture (e.g., control lipid vs. lipid containing 9-methylhexadecanoic acid) under a stream of nitrogen.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • Probe Incorporation:

    • Add the fluorescent probe DPH (1,6-diphenyl-1,3,5-hexatriene) to the vesicle suspension at a molar ratio of approximately 1:500 (probe:lipid).

    • Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to ensure complete incorporation of the probe into the bilayer.

  • Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers in the excitation and emission paths.

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm for DPH.

    • Measure the fluorescence intensities parallel (I_vv) and perpendicular (I_vh) to the vertically polarized excitation light.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh) where G is the grating correction factor.

Laurdan GP Protocol
  • Vesicle and Probe Preparation:

    • Prepare vesicles as described in the fluorescence anisotropy protocol.

    • Incorporate Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) into the vesicles at a molar ratio of approximately 1:500 (probe:lipid) during the lipid film preparation.

  • GP Measurement:

    • Use a fluorometer to measure the fluorescence emission spectrum of the Laurdan-labeled vesicles.

    • Set the excitation wavelength to ~340 nm.

    • Record the emission intensities at 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation:

    • Prepare a concentrated suspension of MLVs (typically 1-5 mg/mL) in the desired buffer.

    • Degas the sample under vacuum to prevent bubble formation during the scan.

  • DSC Measurement:

    • Load the lipid suspension into the sample cell of the DSC instrument.

    • Load an equal volume of buffer into the reference cell.

    • Scan the sample and reference cells over a desired temperature range (e.g., 10°C to 60°C) at a constant heating rate (e.g., 1°C/min).

    • The instrument measures the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The phase transition temperature (Tm) is determined as the peak of the endothermic transition in the DSC thermogram.

    • The enthalpy of the transition (ΔH) can be calculated from the area under the peak.

Conclusion

The biophysical data and methodologies presented in this guide strongly support the role of this compound, and branched-chain fatty acids in general, as significant modulators of membrane fluidity. By disrupting the orderly packing of lipid acyl chains, these molecules increase the fluidity of the lipid bilayer, a function analogous to that of unsaturated fatty acids. The comparative data from fluorescence anisotropy, Laurdan GP, and DSC provide a quantitative basis for understanding this effect. The detailed experimental protocols offer a framework for researchers to further investigate the impact of specific branched-chain fatty acids on membrane properties, which is crucial for advancements in cell biology, drug development, and the understanding of various disease states where membrane fluidity is implicated.

References

Safety Operating Guide

Personal protective equipment for handling 9-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-MethylHexadecanoyl-CoA. The following procedures are designed to ensure the safety of all laboratory personnel and maintain compliance with standard safety protocols.

Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.[3][4]Provides a barrier against skin contact.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles should be worn at all times. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[5][6][7]Protects against splashes and potential aerosols that could cause eye irritation.
Respiratory Protection Vapor RespiratorA NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is recommended, particularly when working outside of a fume hood or with heated material.[4][5]Protects against the inhalation of potentially irritating vapors or aerosols.
Protective Clothing Laboratory Coat and ApronA standard laboratory coat should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[4][5]Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Do not get in eyes, on skin, or on clothing.[8]

  • Avoid ingestion and inhalation.[9]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][8][9]

  • It is recommended to store this compound at -20°C for long-term stability.[10]

  • Keep away from strong oxidizing agents.[2][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Container Labeling:

  • All waste containers must be clearly labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols.

Disposal Methods:

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste. This should be done through an approved waste disposal plant.[2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed container and disposed of as hazardous waste.[7][8]

  • Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a research setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area in Fume Hood A->B C Retrieve this compound from Storage B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Close and Return Compound to Storage E->F G Dispose of Contaminated Materials F->G H Clean Work Area G->H I Doff PPE H->I J Wash Hands I->J

Figure 1. A workflow diagram for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.